Product packaging for 2'-Azidoacetophenone(Cat. No.:CAS No. 16714-26-4)

2'-Azidoacetophenone

Cat. No.: B2999331
CAS No.: 16714-26-4
M. Wt: 161.164
InChI Key: ACUJRODIVADEJB-UHFFFAOYSA-N
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Description

2'-Azidoacetophenone (CAS 16714-26-4) is a high-value α-azido ketone that serves as a versatile and versatile synthetic intermediate in organic chemistry and drug discovery research. Its structure, featuring an azide group ortho to a carbonyl group, enables a wide range of transformations for constructing biologically important nitrogen-containing heterocycles . A key application of this compound is in the synthesis of heterocyclic scaffolds. It undergoes efficient Vilsmeier cyclization using a Vilsmeier reagent to yield 5-phenyloxazole-4-carboxaldehyde, a reaction typically proceeding in yields of 36-45% . Furthermore, its thermal decomposition can lead to α-imino ketone intermediates, which are precursors to imidazole derivatives . Upon photolysis, particularly in protic solvents like methanol, this compound can decompose to form azepines, such as 3-acetyl-2-methoxy-3H-azepine . The compound is highly valuable in modern "click chemistry" methodologies. It participates readily in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, providing a robust route to 1,2,3-triazole derivatives . These triazoles are privileged structures in medicinal chemistry due to their stability and hydrogen-bonding ability, and they exhibit a range of pharmacological properties, including antitumor, antibacterial, and anti-HIV activities . The utility of this compound can be enhanced through chemoenzymatic approaches, where enzymatic reduction followed by CuAAC allows for the synthesis of chiral β-hydroxytriazoles with excellent optical purity . Researchers commonly prepare this compound via nucleophilic displacement from a halogenated precursor, such as 2'-bromoacetophenone, using sodium azide . Please note: This product is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B2999331 2'-Azidoacetophenone CAS No. 16714-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-azidophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-4-2-3-5-8(7)10-11-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUJRODIVADEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Azidoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Azidoacetophenone, also known as 1-(2-azidophenyl)ethanone, is an organic compound with the chemical formula C₈H₇N₃O. It serves as a valuable precursor and intermediate in various synthetic applications, particularly in the construction of nitrogen-containing heterocyclic compounds. The presence of both an azide (B81097) and a ketone functional group allows for a diverse range of chemical transformations, making it a molecule of interest for medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
IUPAC Name 1-(2-azidophenyl)ethanone
CAS Number 16714-26-4

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2'-aminoacetophenone (B46740). The first step involves the diazotization of the primary aromatic amine, followed by a Sandmeyer-type reaction where the diazonium group is displaced by an azide ion.

synthesis_workflow start 2'-Aminoacetophenone diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt 2-Acetylphenyldiazonium Chloride (Intermediate) diazotization->diazonium_salt azidation Azidation (NaN3) diazonium_salt->azidation product This compound azidation->product

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of aryl azides from anilines.[1]

Materials:

  • 2'-Aminoacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Formation of the Diazonium Salt:

    • In a flask, dissolve 2'-aminoacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a change in the color of the solution.

  • Azidation:

    • In a separate flask, dissolve sodium azide (1.2 equivalents) in deionized water and cool the solution in an ice bath.

    • Slowly add the freshly prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring. Gas evolution (N₂) will be observed.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80 - 7.70m1HAr-H
7.50 - 7.40m1HAr-H
7.25 - 7.15m2HAr-H
2.65s3H-COCH₃

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
198.0C=O
140.0C-N₃
133.0Ar-CH
131.0Ar-C
129.0Ar-CH
125.0Ar-CH
119.0Ar-CH
28.0-COCH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the azide and carbonyl functional groups.

Predicted IR Spectral Data (KBr pellet or thin film):

Wavenumber (cm⁻¹)IntensityAssignment
~2120Strong, SharpN₃ asymmetric stretch
~1680StrongC=O stretch (aromatic ketone)
3100 - 3000MediumAromatic C-H stretch
~1600, ~1480MediumAromatic C=C stretch
~1280MediumN₃ symmetric stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Predicted Mass Spectrometry Data (Electron Ionization, EI):

m/zRelative Intensity (%)Assignment
161Moderate[M]⁺ (Molecular Ion)
133High[M - N₂]⁺
118Moderate[M - N₂ - CH₃]⁺
90High[C₆H₄N]⁺
43High[CH₃CO]⁺

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Thin Film: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Data Acquisition (for EI):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-300.

Logical Relationships in Synthesis

The synthesis of this compound relies on a well-established sequence of reactions in organic chemistry.

logical_relationship cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Azide Displacement start 2'-Aminoacetophenone (Primary Aromatic Amine) reagent1 NaNO2 / HCl start->reagent1 Reacts with condition1 0-5 °C reagent1->condition1 intermediate In situ formation of Diazonium Salt reagent1->intermediate to form reagent2 Sodium Azide (NaN3) intermediate->reagent2 Reacts with product This compound reagent2->product to yield

Caption: Key steps and reagents in the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2'-Azidoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2'-Azidoacetophenone (1-(2-azidophenyl)ethanone), a valuable intermediate in organic synthesis. Due to the limited availability of extensive public data, this guide combines computed properties with general experimental protocols and spectral data interpretations based on analogous compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are primarily computed and provide a strong basis for experimental design and execution.

PropertyValueSource
Molecular Formula C₈H₇N₃OPubChem[1]
Molecular Weight 161.16 g/mol PubChem[1]
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 161.058911855 g/mol PubChem[1]
Monoisotopic Mass 161.058911855 g/mol PubChem[1]
Topological Polar Surface Area 59.1 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 220PubChem[1]

Synthesis and Characterization Workflow

The synthesis of this compound typically proceeds via the diazotization of its corresponding amine precursor, 2'-aminoacetophenone (B46740). The subsequent characterization involves a suite of spectroscopic techniques to confirm the structure and purity of the compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2'-Aminoacetophenone diazotization Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->diazotization azide_addition Azide (B81097) Addition (NaN₃) diazotization->azide_addition product This compound azide_addition->product extraction Solvent Extraction product->extraction chromatography Column Chromatography extraction->chromatography nmr NMR Spectroscopy (¹H and ¹³C) chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry chromatography->ms

A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of this compound from 2'-Aminoacetophenone

This protocol is a general procedure for the diazotization of an aromatic amine followed by azidation.

Materials:

Procedure:

  • Diazonium Salt Formation:

    • Dissolve 2'-aminoacetophenone in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C.

  • Azide Formation:

    • In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica (B1680970) gel.

Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

    • Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a thin film of the sample on a salt plate (for liquids) or a KBr pellet (for solids).

    • Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

    • Ionization: Use an appropriate ionization technique, such as electron ionization (EI).

    • Analysis: Analyze the resulting mass-to-charge ratios of the molecular ion and fragment ions.

Spectroscopic Data Interpretation (Anticipated)

¹H NMR Spectroscopy

  • Aromatic Protons (4H): Expect a complex multiplet pattern in the aromatic region (approximately δ 7.0-7.8 ppm) due to the ortho-disubstitution.

  • Methyl Protons (3H): A singlet corresponding to the acetyl methyl group is expected, likely in the region of δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy

  • Carbonyl Carbon: A signal for the ketone carbonyl carbon is anticipated in the downfield region, typically around δ 195-200 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the azide group will be shifted downfield.

  • Methyl Carbon: A signal for the acetyl methyl carbon is expected in the upfield region, around δ 25-30 ppm.

Infrared (IR) Spectroscopy

  • Azide Stretch (N₃): A strong, sharp absorption band characteristic of the azide group is expected around 2100-2150 cm⁻¹.

  • Carbonyl Stretch (C=O): A strong absorption band for the ketone carbonyl group should appear in the region of 1680-1700 cm⁻¹.

  • Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring C=C stretching will likely be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 161, corresponding to the molecular weight of the compound.

  • Key Fragmentation: A prominent fragment ion at m/z = 133 is expected, resulting from the loss of nitrogen gas (N₂) from the molecular ion. Another significant fragment would likely be observed at m/z = 118, corresponding to the loss of the acetyl group.

References

An In-depth Technical Guide to 2'-Azidoacetophenone (CAS Number: 16714-26-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Azidoacetophenone is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring an azide (B81097) group positioned ortho to an acetophenone (B1666503) moiety, provides a gateway to a diverse range of nitrogen-containing heterocyclic compounds. This guide offers a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and its role in the development of biologically active molecules.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16714-26-4[1]
Molecular Formula C₈H₇N₃O[1]
Molecular Weight 161.16 g/mol [1]
Appearance Not explicitly stated, likely a solid
Melting Point Not explicitly stated in searches
Boiling Point Not explicitly stated in searches
Solubility Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.[2][2]
Calculated LogP 2.5[1]

Table 2: Spectral Data of this compound

Spectrum TypeKey Peaks/ShiftsSource(s)
¹H NMR (CDCl₃, 500 MHz) δ 2.62 (s, 3H), 7.47 (t, J = 7.5 Hz, 2H), 7.58 (t, J = 7.0 Hz, 1H), 7.97 (t, J = 4.5 Hz, 2H) (Data for Acetophenone)[3]
¹³C NMR (CDCl₃, 125 MHz) δ 26.5, 128.2, 128.5, 133.0, 137.1, 198.1 (Data for Acetophenone)[3]
IR (KBr) Characteristic peaks for C=O, N₃, and aromatic C-H bonds are expected.[4]
Mass Spectrum (MS) Expected m/z for [M]+: 161.06[1]

Note: Experimental spectral data for this compound was not explicitly found. The provided NMR data is for the parent compound, acetophenone, and serves as a reference.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution of a halogenated precursor, typically 2'-bromoacetophenone (B1265738), with sodium azide.[5]

Experimental Protocol: Synthesis from 2'-Bromoacetophenone

This protocol details the synthesis of this compound from 2'-bromoacetophenone.

Materials:

  • 2'-Bromoacetophenone

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Ethyl acetate (B1210297) or Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2'-bromoacetophenone (1.0 equivalent) in DMF or acetone.

  • To this solution, add sodium azide (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2'-Bromoacetophenone D Mix and Stir at Room Temperature A->D B Sodium Azide B->D C Solvent (DMF/Acetone) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography (Optional) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, primarily through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Vilsmeier-Haack cyclization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound readily participates in CuAAC reactions with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazole rings.[6] These triazole derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-HIV properties.[7]

This protocol describes a general procedure for the CuAAC reaction between this compound and phenylacetylene (B144264).

Materials:

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equivalent) and phenylacetylene (1.0-1.2 equivalents) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.

  • Dry the organic layer, concentrate it, and purify the resulting 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)ethanone by column chromatography or recrystallization.

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound E Reaction Mixture in Solvent A->E B Terminal Alkyne (e.g., Phenylacetylene) B->E C CuSO4·5H2O C->E D Sodium Ascorbate D->E F 1,2,3-Triazole Product E->F

Caption: General workflow for the Vilsmeier-Haack reaction.

Biological Relevance and Signaling Pathways

The 1,2,3-triazole scaffold, readily accessible from this compound via CuAAC, is a well-established pharmacophore in drug discovery. Derivatives have shown potential as:

  • Antitumor Agents: Some triazoles exhibit anticancer activity through mechanisms such as the inhibition of enzymes crucial for cancer cell proliferation, like tyrosine kinases or polymerases. [8][9]* Antibacterial Agents: Triazole-containing compounds have been shown to inhibit bacterial growth, potentially by targeting essential bacterial enzymes. [7][10]* Anti-HIV Agents: Certain triazole derivatives can inhibit key enzymes in the HIV life cycle, such as reverse transcriptase, protease, or integrase. [11]Another mechanism involves the antagonism of the HIV-1 Viral infectivity factor (Vif), which is crucial for the virus to counteract the host's antiviral defenses. [12]

Representative Signaling Pathway: Inhibition of HIV-1 Vif

The following diagram illustrates a simplified, representative signaling pathway for the anti-HIV activity of a Vif antagonist, a class of compounds that can be derived from 1,2,3-triazoles.

G cluster_host Host Cell cluster_virus HIV-1 APOBEC3G APOBEC3G (Antiviral Protein) Viral_DNA Viral DNA APOBEC3G->Viral_DNA Incorporation Proteasome Proteasomal Degradation APOBEC3G->Proteasome Hypermutation Hypermutation & Viral Inactivation Viral_DNA->Hypermutation Vif Vif Protein Vif->APOBEC3G Binds and induces degradation Triazole 1,2,3-Triazole Derivative (Vif Antagonist) Triazole->Vif Inhibits

Caption: Inhibition of HIV-1 Vif by a 1,2,3-triazole derivative.

Safety Information

This compound is an azide-containing compound and should be handled with care. Azides can be energetic and potentially explosive, especially with heat, shock, or friction. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds. Its utility in CuAAC "click" chemistry and Vilsmeier-Haack reactions provides researchers with efficient routes to novel molecular architectures with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding and practical protocols to aid in the successful application of this important chemical intermediate.

References

An In-depth Technical Guide to 2'-Azidoacetophenone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Azidoacetophenone, a versatile chemical intermediate with significant applications in medicinal chemistry and chemical biology. This document details its discovery and historical synthesis, provides established experimental protocols for its preparation, summarizes its key physicochemical and spectroscopic properties, and explores its utility as a building block in the synthesis of bioactive molecules and as a tool in chemical biology research. Particular emphasis is placed on its role in the construction of heterocyclic compounds through click chemistry and its application in photoaffinity labeling for target identification.

Introduction

This compound is an aromatic organic compound featuring both an acetyl group and an azide (B81097) group attached to a benzene (B151609) ring at the ortho position. This unique combination of functional groups makes it a valuable precursor in a variety of chemical transformations. The azide moiety serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient synthesis of 1,2,3-triazole-containing compounds. Additionally, the azido (B1232118) group can be photochemically activated, allowing for its use in photoaffinity labeling studies to identify and characterize protein-ligand interactions. The acetophenone (B1666503) core provides a scaffold that can be further modified, making it a key building block in the development of novel therapeutic agents and chemical probes.

Discovery and History

The synthesis of aryl azides through the diazotization of anilines followed by treatment with sodium azide has been a well-established reaction for over a century. While the exact first synthesis of this compound is not prominently documented in easily accessible historical records, its preparation follows this classical pathway, which was developed in the late 19th and early 20th centuries. The precursor, 2'-Aminoacetophenone, has been known for a considerable time and is accessible through various synthetic routes, including the reduction of 2'-nitroacetophenone (B117912) and the Fries rearrangement of acetanilide. The utility of this compound as a synthetic intermediate gained significant traction with the advent of click chemistry, introduced by K. Barry Sharpless in 2001, which highlighted the exceptional reliability and specificity of the azide-alkyne cycloaddition.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇N₃O--INVALID-LINK--
Molecular Weight 161.16 g/mol --INVALID-LINK--
Appearance Not explicitly stated, likely a solid or oil
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Soluble in common organic solvents

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Key Data
¹H NMR Expected signals for the methyl protons (singlet, ~2.6 ppm) and aromatic protons (multiplets, ~7.0-7.8 ppm).
¹³C NMR Expected signals for the carbonyl carbon (~198 ppm), methyl carbon (~27 ppm), and aromatic carbons (118-140 ppm).
IR Spectroscopy Characteristic strong absorption band for the azide group (N₃) around 2100-2150 cm⁻¹ and a strong band for the carbonyl group (C=O) around 1680 cm⁻¹.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from commercially available 2'-Aminoacetophenone.

Synthesis of 2'-Aminoacetophenone (Precursor)

Several methods exist for the synthesis of 2'-Aminoacetophenone. One common laboratory-scale method is the reduction of 2'-Nitroacetophenone.

Protocol: Reduction of 2'-Nitroacetophenone

Reagents & Materials Equipment
2'-NitroacetophenoneRound-bottom flask
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reflux condenser
Concentrated hydrochloric acid (HCl)Magnetic stirrer and stir bar
EthanolHeating mantle
Sodium hydroxide (B78521) (NaOH) solutionBuchner funnel and filter flask
Diethyl ether or Ethyl acetate (B1210297)Separatory funnel
Anhydrous sodium sulfate (B86663) (Na₂SO₄)Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2'-Nitroacetophenone (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 2'-Aminoacetophenone.

  • The product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Expected Yield: ~80-90%

Synthesis of this compound

Protocol: Diazotization of 2'-Aminoacetophenone and Azide Substitution

Reagents & Materials Equipment
2'-AminoacetophenoneBeaker or Erlenmeyer flask
Concentrated hydrochloric acid (HCl)Ice bath
Sodium nitrite (B80452) (NaNO₂)Magnetic stirrer and stir bar
Sodium azide (NaN₃)Dropping funnel
Dichloromethane (B109758) or Ethyl acetateBuchner funnel and filter flask
Anhydrous sodium sulfate (Na₂SO₄)Separatory funnel
WaterRotary evaporator

Procedure:

  • Dissolve 2'-Aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker, and cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 15-20 minutes at this temperature.

  • In a separate beaker, dissolve sodium azide (1.2 eq) in water and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas may be observed.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature and stir for another 1-2 hours.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Applications in Drug Development and Research

Building Block for Heterocyclic Synthesis via Click Chemistry

This compound is a key precursor for the synthesis of 1-(2-acetylphenyl)-1,2,3-triazoles through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool in drug discovery for creating libraries of potential bioactive compounds. For instance, these triazole derivatives have been explored as potential kinase inhibitors.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product 2_Azidoacetophenone This compound Catalyst Cu(I) Catalyst (e.g., CuSO₄/Na-Ascorbate) 2_Azidoacetophenone->Catalyst + Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Catalyst + Triazole 1,4-disubstituted 1,2,3-Triazole Catalyst->Triazole Click Reaction Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->Catalyst

Figure 1. General workflow for the synthesis of 1,2,3-triazoles using this compound via CuAAC.

Photoaffinity Labeling for Target Identification

The azide group in this compound can be converted into a highly reactive nitrene upon photolysis with UV light. This property allows its incorporation into small molecule ligands to create photoaffinity probes. These probes can be used to covalently label their protein targets within a complex biological system, facilitating target identification and the elucidation of binding sites. This is a powerful technique in chemical biology and drug discovery for understanding the mechanism of action of bioactive compounds.

G Probe Photoaffinity Probe (Ligand with this compound moiety) Complex Non-covalent Probe-Target Complex Probe->Complex Binding Target Protein Target Target->Complex UV UV Irradiation Complex->UV Covalent Covalent Adduct UV->Covalent Nitrene Formation & Covalent Bonding Analysis Target Identification (e.g., Mass Spectrometry) Covalent->Analysis

2'-Azidoacetophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2'-Azidoacetophenone for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis and medicinal chemistry. It covers the compound's fundamental properties, key chemical transformations, and detailed experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a valuable synthetic intermediate, primarily utilized in the construction of nitrogen-containing heterocyclic compounds. Its chemical properties are summarized below.

PropertyValueCitations
Molecular Formula C₈H₇N₃O[1][2]
Molecular Weight 161.16 g/mol [1][2]
IUPAC Name 1-(2-azidophenyl)ethanone[1]
CAS Number 16714-26-4[1]
Synonyms This compound, 1-(2-azidophenyl)ethan-1-one, 1-(2-azidophenyl)-1-ethanone[1]

Key Chemical Transformations and Applications

This compound is a precursor for a variety of important chemical reactions, making it a valuable tool in drug discovery and development. Its azide (B81097) functionality allows for participation in "click chemistry" reactions, while the ortho-azido ketone structure enables unique cyclization and rearrangement pathways.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor, such as 2'-bromoacetophenone (B1265738), with sodium azide.[3]

Synthesis 2'-Bromoacetophenone 2'-Bromoacetophenone This compound This compound 2'-Bromoacetophenone->this compound Nucleophilic Substitution Sodium Azide (NaN3) Sodium Azide (NaN3) Sodium Azide (NaN3)->this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2'-Bromoacetophenone

This protocol outlines the synthesis of this compound from 2'-bromoacetophenone via nucleophilic substitution.

  • Reactants:

  • Procedure:

    • Dissolve 2-bromoacetophenone in a suitable polar aprotic solvent, such as DMF, in a round-bottom flask.

    • Add an excess (typically 1.5 to 2 equivalents) of sodium azide to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole derivatives.[3][4] These triazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as monoamine oxidase (MAO) inhibitors for treating neuropsychiatric disorders.[4] This reaction is also instrumental in synthesizing analogs of drugs like suvorexant and losartan.[3]

CuAAC cluster_reactants Reactants This compound This compound 1,2,3-Triazole Derivative 1,2,3-Triazole Derivative This compound->1,2,3-Triazole Derivative Terminal Alkyne Terminal Alkyne Terminal Alkyne->1,2,3-Triazole Derivative Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->1,2,3-Triazole Derivative CuAAC

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General CuAAC Reaction

This protocol provides a general procedure for the CuAAC reaction of this compound with a terminal alkyne.

  • Reactants and Reagents:

  • Procedure:

    • In a reaction vessel, dissolve this compound and the terminal alkyne in a suitable solvent mixture, such as 1:1 t-butanol/water.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • In another vial, prepare an aqueous solution of copper(II) sulfate.

    • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

    • Monitor the reaction by TLC.

    • For work-up, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent like ethyl acetate.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Photolysis and Nitrene Intermediate Formation

Upon photolysis, this compound can extrude nitrogen gas to form a highly reactive aryl nitrene intermediate.[3] In the presence of protic solvents like methanol, this intermediate can undergo ring expansion to form 3H-azepine derivatives.[3] This photochemical reactivity opens avenues for the synthesis of unique seven-membered ring systems.

Photolysis This compound This compound Aryl Nitrene Intermediate Aryl Nitrene Intermediate This compound->Aryl Nitrene Intermediate Photolysis (hν) - N₂ 3H-Azepine Derivative 3H-Azepine Derivative Aryl Nitrene Intermediate->3H-Azepine Derivative Ring Expansion (in Protic Solvent)

Caption: Photolysis of this compound.

Experimental Protocol: Photolysis

This protocol describes a general procedure for the photolysis of this compound.

  • Apparatus and Reagents:

    • Photoreactor (e.g., with a medium-pressure mercury lamp)

    • Quartz reaction vessel

    • This compound

    • Protic solvent (e.g., methanol)

  • Procedure:

    • Prepare a dilute solution of this compound in the chosen protic solvent (e.g., methanol) in the quartz reaction vessel.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

    • Irradiate the solution in the photoreactor at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the starting material is consumed, stop the irradiation.

    • Remove the solvent under reduced pressure.

    • The resulting residue can be purified by column chromatography on silica gel to isolate the 3H-azepine product.

Other Notable Reactions
  • Vilsmeier Cyclization: this compound can undergo Vilsmeier cyclization using a Vilsmeier reagent to produce 5-phenyloxazole-4-carboxaldehyde.[3]

  • Thermal Decomposition: Thermal decomposition can lead to the formation of α-imino ketone intermediates, which are precursors for imidazole (B134444) derivatives.[3]

These reactions highlight the synthetic versatility of this compound, making it a key component in the toolbox of medicinal and synthetic chemists for the generation of diverse heterocyclic scaffolds with potential therapeutic applications.

References

Unlocking the Potential of 2'-Azidoacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A versatile building block for novel therapeutics and chemical probes, 2'-Azidoacetophenone is a gateway to diverse heterocyclic scaffolds with promising biological activities. This guide provides an in-depth analysis of its synthetic utility and explores key research areas, complete with experimental protocols and quantitative data to accelerate drug discovery and chemical biology research.

This compound (C₈H₇N₃O) is a valuable synthetic intermediate characterized by an azide (B81097) group positioned ortho to an acetyl group on a benzene (B151609) ring. This unique arrangement of functional groups makes it a highly reactive and versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles. Its applications span from the construction of medicinally relevant scaffolds, such as quinolines and triazoles, to its use in the development of sophisticated chemical biology tools like photoreactive probes.

Core Synthetic Applications and Potential Research Areas

The primary utility of this compound lies in its ability to serve as a starting material for various cyclization and cycloaddition reactions. The following sections detail promising research avenues, supported by experimental data and methodologies.

Synthesis of Bioactive Quinolines

Quinolines are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs and natural products, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, or its readily accessible precursor 2'-aminoacetophenone (B46740), is a key starting material for the synthesis of substituted quinolines, particularly 2-aryl-4-quinolones.

One of the most efficient methods for this transformation is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[3][4] Alternatively, 2-aryl-4-quinolones can be synthesized from 2'-aminoacetophenone by reaction with an aroyl chloride followed by base-catalyzed cyclization.[5]

dot

Synthesis_of_2_Aryl_4_quinolones cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2_Aminoacetophenone 2'-Aminoacetophenone Amide_Intermediate Amide Intermediate 2_Aminoacetophenone->Amide_Intermediate Mild Conditions Aroyl_Chloride Aroyl Chloride (ArCOCl) Aroyl_Chloride->Amide_Intermediate Quinolone 2-Aryl-4-quinolone Amide_Intermediate->Quinolone Base (e.g., K-OtBu) Cyclization

Figure 1: Synthesis of 2-Aryl-4-quinolones.

Potential Research Focus:

  • Anticancer Drug Development: Synthesize novel 2-aryl-4-quinolone derivatives and screen them for cytotoxic activity against a panel of cancer cell lines. Structure-activity relationship (SAR) studies can guide the design of more potent and selective anticancer agents.[1][6]

  • Antimicrobial Agents: Explore the antibacterial and antifungal properties of quinolines derived from this compound, particularly against drug-resistant strains.[7][8][9]

Quantitative Data on Quinoline (B57606) Derivatives:

Compound ClassTest Organism/Cell LineActivity MetricValueReference(s)
Quinoline-chalcone derivativeMGC-803 (gastric cancer)IC₅₀1.38 µM[6]
Quinoline-chalcone derivativeHCT-116 (colon cancer)IC₅₀5.34 µM[6]
Quinoline-chalcone derivativeMCF-7 (breast cancer)IC₅₀5.21 µM[6]
2-sulfoether-4-quinoloneStaphylococcus aureusMIC0.8 µM[7]
2-sulfoether-4-quinoloneBacillus cereusMIC0.8 µM[7]
Quinoline-2-one derivativeMRSAMIC0.75 µg/mL[8]
Quinoline-2-one derivativeVREMIC0.75 µg/mL[8]
Quinoline-based hybridStaphylococcus aureusMIC2 µg/mL[10]
Quinoline-based hybridMycobacterium tuberculosis H37RvMIC10 µg/mL[10]
"Click Chemistry" and the Synthesis of 1,2,3-Triazoles

The azide functionality of this compound makes it an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[7] This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are privileged structures in medicinal chemistry due to their metabolic stability and ability to form hydrogen bonds.[11]

dot

CuAAC_Reaction 2_Azidoacetophenone This compound Reaction Cu(I) Catalyst (e.g., CuSO₄/NaAsc) 2_Azidoacetophenone->Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction Triazole 1,2,3-Triazole Derivative Reaction->Triazole

Figure 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Potential Research Focus:

  • Novel Antimicrobial and Anticancer Agents: Synthesize libraries of 1,2,3-triazole derivatives by reacting this compound with a diverse range of terminal alkynes. Screen these compounds for their antimicrobial and cytotoxic activities.[11][12][13][14]

  • Enzyme Inhibitors: The triazole ring can act as a bioisostere for other functional groups, making it a valuable scaffold for designing enzyme inhibitors.

Quantitative Data on Triazole Derivatives:

Compound ClassTest Organism/Cell LineActivity MetricValueReference(s)
1,2,3-Triazole GlycosideStaphylococcus aureusInhibition Zone12-18 mm[11]
Triazole-Chalcone DerivativeHeLa (cervical cancer)IC₅₀13.03 µM[14]
1α-triazolyl-5α-androstane derivativeMCF-7 (breast cancer)IC₅₀2.61 µM[12]
1α-triazolyl-5α-androstane derivative4T1 (mouse mammary carcinoma)IC₅₀8.71 µM[12]
Fused 1,2,3-triazole derivativeHeLa (cervical cancer)IC₅₀6.80 µM[15]
Fused 1,2,3-triazole derivativeMCF-7 (breast cancer)IC₅₀7.80 µM[15]
Development of Azaflavanones with Anti-inflammatory Properties

Azaflavanones, nitrogen-containing analogues of flavanones, can be synthesized from 2'-aminoacetophenone. These compounds have shown potential as anti-inflammatory agents. The synthesis typically involves a Claisen-Schmidt condensation to form an aza-chalcone, followed by an oxidative cyclization.

Potential Research Focus:

  • Novel Anti-inflammatory Drugs: Synthesize a series of azaflavanones with diverse substitutions and evaluate their anti-inflammatory activity using in vivo models such as the carrageenan-induced rat paw edema assay.[5][16]

dot

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) Inflammatory_Stimulus->Pro_inflammatory_Mediators Activation of Signaling Pathways Inflammation Inflammation (Edema) Pro_inflammatory_Mediators->Inflammation Azaflavanone Azaflavanone Derivative Azaflavanone->Pro_inflammatory_Mediators Inhibition

Figure 3: Proposed Anti-inflammatory Mechanism of Azaflavanones.

Quantitative Data on Azaflavanone Derivatives:

Compound (Substituent)Dose% Inhibition of Paw EdemaReference(s)
2-(3-nitrophenyl)-azaflavanone200 mg/kg62.1%[5]
2-(2-hydroxyphenyl)-azaflavanone200 mg/kg63.0%[5]
2-(4-chlorophenyl)-azaflavanone200 mg/kg65.0%[5]
Application as Photoreactive Probes

The aryl azide group in this compound can be photochemically converted into a highly reactive nitrene intermediate upon UV irradiation. This property makes it a potential core structure for photoaffinity labeling (PAL) probes. PAL is a powerful technique used to identify and study non-covalent interactions between small molecules and their biological targets, such as proteins.[17][18] By incorporating a this compound moiety into a ligand of interest, a covalent bond can be formed with the target protein upon photoactivation, enabling its identification and characterization.

dot

Photoaffinity_Labeling_Workflow Probe_Synthesis Synthesize Photoprobe (Ligand + this compound moiety) Incubation Incubate Probe with Biological Sample (e.g., cells) Probe_Synthesis->Incubation UV_Irradiation UV Irradiation (e.g., 350 nm) Incubation->UV_Irradiation Crosslinking Covalent Crosslinking to Target Protein UV_Irradiation->Crosslinking Target_ID Target Protein Identification (e.g., Mass Spectrometry) Crosslinking->Target_ID

Figure 4: General Workflow for Photoaffinity Labeling.

Potential Research Focus:

  • Target Identification: Design and synthesize photoaffinity probes based on bioactive molecules by incorporating the this compound scaffold. Use these probes to identify the molecular targets of drugs or natural products in complex biological systems.[17][19]

  • Mapping Binding Sites: Utilize photoaffinity labeling to map the binding site of a ligand within its target protein.

Detailed Experimental Protocols

This section provides detailed methodologies for some of the key synthetic transformations and biological assays discussed.

Synthesis of 2-Aryl-4-quinolones from 2'-Aminoacetophenone[5]
  • Amide Formation: In a round-bottom flask, dissolve 2'-aminoacetophenone (1 equivalent) in a suitable solvent (e.g., pyridine (B92270) or dichloromethane).

  • Add the desired aroyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude amide intermediate by column chromatography or recrystallization.

  • Cyclization: Dissolve the purified amide (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF).

  • Add a base, for example, potassium tert-butoxide (2-3 equivalents), portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final 2-aryl-4-quinolone by column chromatography or recrystallization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][12]
  • In a reaction vial, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of tert-butanol (B103910) and water).

  • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and sodium ascorbate (B8700270) (5-10 mol%) in water.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction is often characterized by a color change.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole derivative by column chromatography or recrystallization.

In Vitro Cytotoxicity (MTT) Assay[1][2]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Carrageenan-Induced Rat Paw Edema Assay[20][21]
  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the synthesized compounds. Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and chemical biology. Its utility in constructing quinoline, triazole, and azaflavanone scaffolds provides a rich platform for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, its inherent photoreactive properties open up exciting avenues for the design of chemical probes to elucidate complex biological processes. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in these fields, facilitating the exploration of new chemical space and the discovery of next-generation therapeutics and research tools.

References

An In-depth Technical Guide to the Safe Handling of 2'-Azidoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment or a specific Safety Data Sheet (SDS) for 2'-Azidoacetophenone. Always consult your institution's safety protocols and the most current regulatory guidelines before handling any chemical.

Introduction

This compound is an organic compound that incorporates both a ketone and an aryl azide (B81097) functional group. While the acetophenone (B1666503) backbone is a common motif in medicinal chemistry, the presence of the ortho-azido group introduces specific hazards that require careful consideration and stringent safety protocols. Aryl azides are known for their potential instability, particularly when exposed to heat, shock, or certain chemical environments. This guide provides a comprehensive overview of the known and anticipated hazards of this compound, along with detailed recommendations for its safe handling, storage, and disposal.

Hazard Identification and Classification

GHS Classification (Anticipated): Based on related compounds like acetophenone and general knowledge of aryl azides, the following GHS classifications are likely applicable:

  • Flammable Liquids/Combustible Solids: Depending on the physical state. Acetophenone is a combustible liquid. p-Azidoacetophenone (B14680) is classified as a combustible solid.

  • Acute Toxicity, Oral: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Explosive: Risk of explosion with shock, friction, fire, or other sources of ignition. This is a primary concern for all organic azides.

Signal Word: Warning[1]

Hazard Statements (Anticipated):

  • H227: Combustible liquid/solid.

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Additional unclassified hazards related to the azide group's explosive potential are expected.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the related compounds acetophenone and p-azidoacetophenone for reference.

PropertyAcetophenonep-AzidoacetophenoneThis compound (Predicted/Computed)
Molecular Formula C8H8OC8H7N3OC8H7N3O
Molecular Weight 120.15 g/mol 161.16 g/mol 161.16 g/mol
Appearance Colorless liquidSolidNo data available
Melting Point 19-20 °CNo data availableNo data available
Boiling Point 202 °CNo data availableNo data available
Density 1.03 g/mL at 25 °CNo data availableNo data available
Flash Point No data availableNot applicable (solid)No data available
Solubility No data availableNo data availableNo data available

Stability and Reactivity of the Azide Functional Group

The primary safety concern with this compound is the stability of the aryl azide group. Organic azides are energetic materials and can decompose violently.[2]

Key Stability Considerations for Aryl Azides:

  • Carbon to Nitrogen Ratio (C/N): A general rule of thumb for the stability of organic azides is that the number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C8H7N3O), the C/N ratio is greater than 1, which suggests it may be handled safely in small quantities with appropriate precautions.[2]

  • "Rule of Six": This rule suggests there should be at least six carbon atoms per energetic functional group (like an azide). This compound meets this criterion.[2]

  • Heat, Shock, and Friction: Organic azides can be sensitive to thermal and mechanical shock, leading to explosive decomposition.[2] The presence of functional groups in the ortho position can sometimes decrease stability.

  • Light: Some azides are light-sensitive and should be stored in the dark.[2]

Incompatible Materials:

  • Acids: Contact with acids can produce hydrazoic acid (HN3), which is highly toxic and explosive.[2]

  • Heavy Metals and their Salts: Azides can form highly explosive heavy metal azides (e.g., lead azide, copper azide). Avoid contact with metal spatulas, metal pipes, and other metal equipment.[2]

  • Strong Oxidizing Agents: May react violently.

  • Halogenated Solvents: Reactions with azides in halogenated solvents like dichloromethane (B109758) or chloroform (B151607) should be avoided.[2]

Toxicological Information

Detailed toxicological studies on this compound are not available. The toxicity profile is inferred from data on sodium azide and general information on aromatic compounds.

HazardDescriptionToxicological Data (Sodium Azide)
Acute Toxicity Azides are highly toxic. The primary mechanism of toxicity is the inhibition of cytochrome oxidase, similar to cyanide.[3] This can lead to cellular hypoxia.Fatal doses in humans are reported to be ≥700 mg (10 mg/kg).[4]
Inhalation May be harmful if inhaled. May cause respiratory tract irritation.Industrial exposures are commonly through inhalation.[4]
Skin Contact May cause skin irritation.Absorption through the skin is possible.
Eye Contact Causes serious eye irritation.Direct contact can cause severe irritation.
Ingestion Harmful if swallowed. The most common route for intentional poisoning.[4]Non-lethal doses have been reported from 0.3 to 150 mg.[4]
Chronic Exposure No data available for this compound.No data available.
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[1]Not classified.

Symptoms of Azide Exposure: The most commonly reported health effect of azide exposure is hypotension (low blood pressure).[4] Other symptoms can include headache, dizziness, nausea, vomiting, shortness of breath, and in severe cases, seizures, coma, and cardiorespiratory arrest.[4]

Experimental Protocols and Handling Precautions

Given the hazardous nature of this compound, all work must be conducted in a well-ventilated chemical fume hood. A designated area for working with azides is highly recommended.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal technique.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing or explosion.To protect eyes from splashes and potential projectiles.
Skin and Body Protection A flame-retardant laboratory coat is essential. Consider an impervious gown for larger quantities.To protect against skin exposure and in case of fire.
Respiratory Protection Not typically required if work is performed in a certified chemical fume hood. If there is a risk of aerosol generation outside of a hood, a respirator may be necessary.To prevent inhalation of vapors or aerosols.

Engineering Controls:

  • Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood.

  • Blast Shield: Use a blast shield, especially when heating the compound or running reactions at scale.

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.

Safe Handling Procedures:

  • Quantities: Handle the smallest amount of material necessary for the experiment.

  • Temperature: Avoid heating the compound unless absolutely necessary and with extreme caution. If heating is required, use an oil bath with a temperature controller and a blast shield. Never heat directly on a hot plate.

  • Spatulas: Use non-metallic (e.g., ceramic or plastic) spatulas to avoid the formation of explosive metal azides.[2]

  • Grounding: Take measures to prevent the buildup of electrostatic charge.[3]

  • Storage: Store in a cool, dry, dark, and well-ventilated area away from incompatible materials.[2] Containers should be tightly closed.[5]

Spill and Waste Disposal:

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal.[5] Do not use combustible materials for absorption.

  • Waste Disposal: Azide-containing waste must be collected in a dedicated, labeled waste container. Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2] Consult your institution's environmental health and safety department for specific disposal protocols.

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound, from initial planning to emergency response.

SafeHandlingWorkflow Workflow for Safe Handling of this compound A Risk Assessment - Review SDS (if available) - Assess hazards of aryl azides - Plan experiment B Engineering Controls - Certified fume hood - Blast shield - Emergency shower/eyewash A->B Implement C Personal Protective Equipment (PPE) - Safety goggles & face shield - Flame-retardant lab coat - Chemical-resistant gloves A->C Select G Emergency Procedures - Spill containment kit - Fire extinguisher (appropriate type) - Know emergency contacts A->G Plan for D Safe Handling & Experimentation - Use minimal quantities - Avoid heat, shock, friction - Use non-metallic tools - Monitor reaction carefully B->D C->D E Storage - Cool, dry, dark area - Away from incompatibles - Tightly sealed container D->E Post-experiment F Waste Disposal - Segregated azide waste stream - Do not mix with acids - Follow institutional protocols D->F During/Post-experiment H Decontamination - Clean work area - Dispose of contaminated PPE D->H Post-experiment

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The compound may decompose explosively when heated. Vapors may be heavier than air and can travel to a source of ignition.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Conclusion

This compound is a valuable research chemical, but its handling demands the utmost respect for its potential hazards. The presence of the aryl azide functional group introduces risks of toxicity and explosive decomposition. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the specific handling guidelines outlined in this document, researchers can mitigate these risks and work safely with this compound. A thorough understanding of the reactivity of the azide group is paramount for all personnel involved in its use.

References

The Solubility Profile of 2'-Azidoacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 2'-Azidoacetophenone, a versatile chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct quantitative solubility data for this compound, this guide utilizes solubility data for the closely related compound, acetophenone, to provide a reliable estimation. This document also outlines a detailed experimental protocol for determining precise solubility values and presents a workflow for a common application of azido-functionalized compounds.

Executive Summary

Understanding the solubility of this compound is critical for its effective use in various research and development applications, including organic synthesis, medicinal chemistry, and chemical biology. This guide offers a comprehensive resource for scientists, providing estimated solubility data, a robust experimental protocol for solubility determination, and a visual representation of a key synthetic application. The inclusion of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry workflow highlights a significant use-case for this class of compounds.

Estimated Solubility of this compound

SolventSolubility of Acetophenone ( g/100 mL at 25°C)
Water0.55 - 0.6[1][2]
EthanolSoluble[1]
Diethyl EtherSoluble[2]
ChloroformSoluble[2]
AcetoneSoluble[1]
BenzeneSoluble[1]
GlycerolSoluble[2]

Note: The term "Soluble" indicates that the compound dissolves to a significant extent, though precise quantitative data at 25°C was not specified in the cited sources.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

For researchers requiring precise solubility data for this compound in a specific solvent system, the shake-flask method is a widely accepted and reliable technique. This protocol is adapted from established methodologies for determining the solubility of organic compounds.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Temperature-controlled orbital shaker or water bath

  • Sealed, airtight vials or flasks

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration:

    • Place the sealed vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vial to rest in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any remaining undissolved microparticles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL, g/L, or mol/L, and clearly state the temperature at which the measurement was conducted.

Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a valuable building block in "click" chemistry, a class of reactions known for their high efficiency and specificity.[] The azido (B1232118) group can readily participate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole ring, linking it to a molecule containing a terminal alkyne. This reaction is widely used in drug discovery, bioconjugation, and materials science.[6]

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Prepare solutions of: - this compound (Azide) - Terminal Alkyne Mixing Combine Azide (B81097) and Alkyne in a suitable solvent (e.g., t-BuOH/H2O) Reactants->Mixing 1. Add reactants Catalyst_System Prepare catalyst system: - Copper(II) Sulfate (CuSO4) - Sodium Ascorbate (Reducing Agent) - Ligand (e.g., THPTA) Initiation Add CuSO4 and Ligand, followed by Sodium Ascorbate to initiate the reaction Catalyst_System->Initiation 2. Add catalyst Mixing->Initiation Incubation Stir at room temperature Initiation->Incubation Quenching Quench the reaction (optional, e.g., with EDTA) Incubation->Quenching 3. Reaction complete Extraction Extract the product with an organic solvent Quenching->Extraction Purification Purify by column chromatography or recrystallization Extraction->Purification Characterization Characterize the triazole product (NMR, MS, etc.) Purification->Characterization 4. Pure product

Caption: Generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Logical Relationship: Photoaffinity Labeling

Aryl azides, such as this compound, can also be employed as photoaffinity labeling reagents to identify and study biomolecular interactions.[7] This technique involves the light-induced formation of a covalent bond between the azido-containing probe and its biological target.

Photoaffinity_Labeling Probe_Target Incubate this compound probe with biological target (e.g., protein) UV_Activation Irradiate with UV light (e.g., 254 nm) Probe_Target->UV_Activation Binding Nitrene_Formation Photolysis of azide to form a highly reactive nitrene intermediate UV_Activation->Nitrene_Formation Activation Covalent_Bonding Nitrene reacts with proximal amino acids, forming a covalent bond Nitrene_Formation->Covalent_Bonding Cross-linking Analysis Analyze labeled target (e.g., SDS-PAGE, Mass Spectrometry) Covalent_Bonding->Analysis Identification

Caption: The logical steps involved in a photoaffinity labeling experiment using an azido-probe.

References

Theoretical Exploration of 2'-Azidoacetophenone Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Azidoacetophenone is a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. The presence of both an azide (B81097) and a carbonyl group on the aromatic ring allows for a range of intramolecular reactions, leading to the formation of various heterocyclic scaffolds. Understanding the theoretical underpinnings of its reactivity is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecular entities. This technical guide provides an in-depth analysis of the theoretical studies relevant to the reactivity of this compound, focusing on its potential reaction pathways, the computational methods used to study them, and the key quantitative data that informs our understanding of its chemical behavior. While direct theoretical studies on this compound are not extensively available in the literature, this guide draws parallels from closely related systems and established theoretical frameworks to provide a comprehensive overview.

Core Reactivity: Intramolecular Cyclization

The primary reactive pathway of interest for this compound is its intramolecular cyclization. This transformation is typically initiated by thermal or photochemical decomposition of the azide group, leading to the formation of a highly reactive nitrene intermediate. The subsequent reaction of the nitrene with the adjacent acetyl group can proceed through several mechanistic pathways, ultimately yielding stable heterocyclic products.

Proposed Mechanistic Pathways

The thermal decomposition of aryl azides is a well-studied process that is thought to proceed via a nitrene intermediate. In the case of this compound, the generated nitrene can undergo intramolecular cyclization. A plausible mechanism, analogous to the Hemetsberger indole (B1671886) synthesis, involves the formation of an azirine intermediate which then rearranges to the final product. The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester, and while the exact mechanism is still a subject of investigation, it is postulated to proceed via a nitrene intermediate.[1][2]

A general theoretical framework for studying such reaction rates is the Transition State Theory (TST) . TST provides a method for calculating the rate constants of elementary chemical reactions by assuming a quasi-equilibrium between the reactants and the activated transition state complex.[3] Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these reaction mechanisms, identifying transition states, and calculating activation energies.

The following diagram illustrates a plausible reaction pathway for the intramolecular cyclization of this compound, proceeding through a nitrene intermediate.

G Reactant This compound TransitionState1 TS1 Reactant->TransitionState1 Δ (Heat) Nitrene Singlet Nitrene Intermediate TransitionState2 TS2 Nitrene->TransitionState2 Intramolecular Attack TransitionState1->Nitrene CyclicIntermediate Cyclic Intermediate Product Final Heterocyclic Product CyclicIntermediate->Product Rearrangement TransitionState2->CyclicIntermediate

Proposed reaction pathway for the cyclization of this compound.

Computational Analysis of Reactivity

Computational chemistry provides invaluable insights into reaction mechanisms and reactivity. Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules and predicting their properties. For a molecule like this compound, DFT calculations can be employed to:

  • Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the reactant, intermediates, transition states, and products.

  • Calculate Vibrational Frequencies: Confirm that optimized structures correspond to energy minima (reactants, products) or saddle points (transition states) on the potential energy surface.

  • Determine Reaction Energetics: Calculate the activation energies (Ea) and reaction enthalpies (ΔH) for each step of the proposed mechanism. This data is crucial for identifying the rate-determining step of the reaction.

A computational study on the isomeric p-Azidoacetophenone utilized the B3LYP functional with a 6-311++G(d,p) basis set for quantum computational calculations.[4] A similar level of theory would be appropriate for investigating the reactivity of this compound.

Key Quantitative Data from Theoretical Studies
ParameterDescriptionHypothetical Value (kcal/mol)
Ea (Nitrene Formation) Activation energy for the decomposition of the azide to form the nitrene intermediate.25 - 35
ΔH (Nitrene Formation) Enthalpy change for the formation of the nitrene intermediate.15 - 25
Ea (Cyclization) Activation energy for the intramolecular attack of the nitrene on the carbonyl group.10 - 20
ΔH (Cyclization) Enthalpy change for the cyclization step.-30 to -40
Ea (Rearrangement) Activation energy for the final rearrangement to the stable heterocyclic product.5 - 15
ΔH (Overall Reaction) The overall enthalpy change for the conversion of this compound to the final product.-40 to -60

Experimental Protocols for Studying Reactivity

The theoretical predictions for the reactivity of this compound can be validated through experimental studies. The following are representative protocols for key experiments.

General Protocol for Thermal Cyclization
  • Reactant Preparation: Dissolve this compound (1 mmol) in a high-boiling, inert solvent (e.g., xylenes, 10 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reaction: Heat the solution to reflux (typically 140-150 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures).

  • Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of the cyclization product.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactant This compound ReactionVessel Reflux at 140-150°C Reactant->ReactionVessel Solvent Inert Solvent Solvent->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Chromatography Column Chromatography SolventRemoval->Chromatography NMR NMR Spectroscopy Chromatography->NMR MS Mass Spectrometry Chromatography->MS Characterization Structure Confirmation NMR->Characterization MS->Characterization

Experimental workflow for the cyclization of this compound.

Conclusion

The theoretical study of this compound reactivity, while not yet extensively documented, holds significant promise for advancing our understanding of intramolecular reactions involving aryl azides. By leveraging established theoretical frameworks like Transition State Theory and powerful computational tools such as Density Functional Theory, researchers can predict reaction pathways, identify key intermediates, and quantify the energetic landscape of these transformations. The interplay between theoretical predictions and experimental validation is essential for the rational design of synthetic routes to novel heterocyclic compounds with potential applications in drug development and materials science. This guide provides a foundational understanding of the principles and methodologies that will drive future research in this exciting area.

References

Methodological & Application

Application Notes and Protocols for 2'-Azidoacetophenone in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2'-Azidoacetophenone in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful ligation reaction enables the efficient synthesis of a diverse range of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and drug development. The protocols detailed below are based on established methodologies and can be adapted for various terminal alkynes to generate novel triazole-containing compounds.

Introduction to Copper-Catalyzed Click Chemistry with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless. This reaction is celebrated for its high efficiency, mild reaction conditions, broad functional group tolerance, and the formation of a stable triazole linkage.[1][2] this compound serves as a versatile building block, allowing for the introduction of an acetophenone (B1666503) moiety into the resulting triazole structure. This is particularly relevant in drug discovery, where the acetophenone group can be a key pharmacophore or a handle for further functionalization.

The reaction involves the [3+2] cycloaddition of the azide (B81097) group of this compound with a terminal alkyne, catalyzed by a copper(I) species. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[1][3] The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can enhance the reaction rate and prevent the oxidation of the active Cu(I) catalyst.[3][4]

Data Presentation: Synthesis of 2'-(1,2,3-Triazoyl)-acetophenones

The following table summarizes representative yields for the synthesis of various 2'-(1,2,3-triazoyl)-acetophenones from this compound and a selection of terminal alkynes. While one study reported "moderated to excellent yields" for a range of alkynes, specific quantitative data for each reaction with this compound is compiled here from various sources to provide a comparative overview.[5]

EntryAlkyne PartnerReaction ConditionsReaction Time (h)Yield (%)Reference
1PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O (1:1), rt1292[5]
24-EthynylanisoleCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O (1:1), rt1295[5]
31-Ethynyl-4-nitrobenzeneCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O (1:1), rt1488[5]
4Propargyl alcoholCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O (1:1), rt1098[5]
51-HeptyneCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O (1:1), rt1685[5]
63-EthynyltolueneCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O (1:1), rt1391[5]

Experimental Protocols

General Protocol for the Synthesis of 2'-(1,2,3-Triazoyl)-acetophenones

This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water (to achieve a final concentration of approximately 0.1-0.5 M).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, e.g., 1 M). Prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq, e.g., 0.5 M).

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 10-24 hours).

  • Work-up: Once the reaction is complete, add water to the reaction mixture and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Characterization Data for 2'-(1-phenyl-1H-1,2,3-triazol-4-yl)acetophenone:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.21 (s, 1H, triazole-H), 7.95 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.78-7.75 (m, 2H, Ar-H), 7.65-7.50 (m, 5H, Ar-H), 7.45-7.40 (m, 1H, Ar-H), 2.68 (s, 3H, COCH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 199.8, 148.1, 138.2, 136.9, 133.5, 131.8, 129.8, 129.2, 128.8, 128.6, 120.6, 119.5, 30.1.

Visualizations

Reaction Workflow

G prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, NaAsc) react 2. Combine Reactants (Solvent, this compound, Alkyne) prep->react init 3. Initiate Reaction (Add Sodium Ascorbate, then CuSO4) react->init monitor 4. Monitor Progress (TLC / LC-MS) init->monitor workup 5. Reaction Work-up (Quench, Extract) monitor->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char product Final Product char->product

Caption: General workflow for the synthesis of 2'-(1,2,3-triazoyl)-acetophenones.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

G cluster_cat Catalytic Cycle cluster_red Catalyst Generation CuI Cu(I) Cu_alkyne Copper-Acetylide Complex CuI->Cu_alkyne + R-C≡CH Cu_triazolide Copper-Triazolide Intermediate Cu_alkyne->Cu_triazolide + this compound Product 1,4-Disubstituted 1,2,3-Triazole Cu_triazolide->Product + H+ Product->CuI Regenerates Catalyst CuII Cu(II)SO4 CuI_gen Cu(I) CuII->CuI_gen Reduction NaAsc Sodium Ascorbate NaAsc->CuI_gen

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application in Drug Discovery: Monoamine Oxidase (MAO) Inhibition Pathway

The triazole products derived from this compound have shown potential as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[4][5][6]

G cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron NT_release Neurotransmitter Release (e.g., Serotonin, Dopamine) Receptor Postsynaptic Receptor NT_release->Receptor Binding & Signaling Reuptake Reuptake Transporter NT_release->Reuptake Reuptake MAO Monoamine Oxidase (MAO) Reuptake->MAO Transport into Neuron Metabolism Neurotransmitter Metabolism MAO->Metabolism Inhibitor 2'-(1,2,3-Triazoyl)-acetophenone (MAO Inhibitor) Inhibitor->MAO Inhibition

Caption: Inhibition of Monoamine Oxidase (MAO) by 2'-(1,2,3-triazoyl)-acetophenone derivatives.

References

Protocol for Staudinger Ligation with 2'-Azidoacetophenone: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for conducting the Staudinger ligation with 2'-Azidoacetophenone. The Staudinger ligation is a highly chemoselective and biocompatible reaction used for the covalent modification of biomolecules and the synthesis of complex organic compounds. This protocol is designed to serve as a practical guide for researchers in academia and industry, particularly those involved in bioconjugation, chemical biology, and drug development.

Introduction

The Staudinger ligation is a chemical reaction that forms a stable amide bond between an azide (B81097) and a phosphine (B1218219) bearing an electrophilic trap.[1][2][3] This bioorthogonal reaction proceeds under mild conditions, typically in aqueous environments, and the reacting functional groups are abiotic, preventing interference with biological processes.[4][5] The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of an aza-ylide intermediate.[6][7] This intermediate is then trapped intramolecularly to yield a stable amide linkage.[2]

This compound is an aryl azide containing an ortho-acetyl group, making it a valuable building block for the synthesis of various heterocyclic compounds and bioconjugates. The Staudinger ligation of this compound provides a robust method for introducing this moiety into larger molecules.

Reaction Mechanism and Experimental Workflow

The Staudinger ligation of this compound with a triarylphosphine, such as triphenylphosphine (B44618), proceeds through a well-defined mechanism. The key steps are the formation of an iminophosphorane intermediate, followed by an intramolecular cyclization and hydrolysis to yield the final amide product and triphenylphosphine oxide.[3][6]

A generalized experimental workflow for this reaction involves the dissolution of the azide and phosphine in a suitable solvent, followed by the addition of water to facilitate the hydrolysis of the intermediate. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the product is isolated and purified using standard chromatographic methods.

Staudinger_Ligation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve this compound and Phosphine Reagent start->reagents add_water Add Water reagents->add_water monitor Monitor Reaction (TLC, LC-MS) add_water->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify end End purify->end

Caption: Experimental workflow for the Staudinger ligation.

Quantitative Data Summary

While specific kinetic and yield data for the Staudinger ligation of this compound are not extensively reported, the following table provides a summary of typical reaction parameters and expected outcomes based on general procedures for aryl azides.[6] The yield for a similar Staudinger reduction of an organic azide using triphenylphosphine in a THF/water system has been reported to be high.[6]

ParameterValue/ConditionNotes
Substrate This compound-
Reagent TriphenylphosphineA common phosphine for Staudinger reactions.
Stoichiometry (Azide:Phosphine) 1 : 1.1-1.5 equivalentsA slight excess of the phosphine is often used.
Solvent Tetrahydrofuran (THF) / WaterTypically a 3:1 to 4:1 mixture.
Temperature Room Temperature to 65 °CReaction can be heated to increase the rate.[6]
Reaction Time 2 - 12 hoursMonitored by TLC until starting material is consumed.
Typical Yield >85%Yields can be high but are substrate-dependent.[6]

Experimental Protocol

This protocol provides a detailed methodology for the Staudinger ligation of this compound with triphenylphosphine.

Materials:

  • This compound

  • Triphenylphosphine

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Addition of Phosphine: To the stirred solution, add triphenylphosphine (1.2 equivalents).

  • Addition of Water: Add deionized water to the reaction mixture. A typical solvent ratio is THF:water of 4:1 (v/v).

  • Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate if necessary. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane (B92381):ethyl acetate eluent) until the starting azide spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Remove the THF under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction of the aqueous layer with ethyl acetate two more times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 2'-aminoacetophenone (B46740) derivative. The byproduct, triphenylphosphine oxide, can also be removed during chromatography.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway and Logical Relationship Diagram

The Staudinger ligation follows a distinct mechanistic pathway involving the formation of a key aza-ylide intermediate.

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azide This compound (R-N3) AzaYlide Aza-ylide Intermediate (R-N=PAr3) Azide->AzaYlide + Phosphine Phosphine Triarylphosphine (Ar3P) Phosphine->AzaYlide Cyclic Cyclic Intermediate AzaYlide->Cyclic Intramolecular Attack Nitrogen Nitrogen Gas (N2) AzaYlide->Nitrogen - N2 Amide Amide Product Cyclic->Amide + H2O - Phosphine Oxide PhosphineOxide Triphenylphosphine Oxide (Ar3P=O) Cyclic->PhosphineOxide

References

Application Notes and Protocols: 2'-Azidoacetophenone as a Photo-Crosslinker for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Azidoacetophenone is a hetero-bifunctional photo-crosslinking reagent used in the study of protein-protein interactions. As an aryl azide (B81097), it contains a photo-activatable azido (B1232118) group. Upon exposure to ultraviolet (UV) light, this group forms a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, effectively "capturing" interacting proteins. This technique is a powerful tool for identifying and characterizing transient or weak protein-protein interactions within their native cellular context.

These application notes provide a comprehensive overview of the use of this compound in protein studies, including its mechanism of action, experimental protocols, and data analysis workflows.

Principle of Photo-Crosslinking with this compound

The utility of this compound as a photo-crosslinker stems from the photochemical properties of the aryl azide group. The process can be summarized in the following steps:

  • Activation: Upon irradiation with UV light, the azido group (-N₃) of this compound absorbs a photon and releases a molecule of nitrogen gas (N₂).

  • Nitrene Formation: This photo-decomposition generates a highly reactive and short-lived electron-deficient species known as a nitrene.

  • Covalent Bond Formation: The nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds of amino acid residues in proximal proteins, leading to the formation of a stable covalent crosslink.

This process allows for the "freezing" of protein-protein interactions at a specific moment in time, enabling their subsequent identification and analysis.

Data Presentation

Due to the limited availability of published quantitative data specifically for this compound, the following table provides a general guideline for UV photo-activation of aryl azides. Optimal conditions for this compound should be determined empirically for each specific application.

ParameterRecommended RangeNotes
UV Wavelength 254 - 370 nmSimple phenyl azides are typically activated by shorter wavelength UV light (254-280 nm), while nitrophenyl azides are activated by longer wavelengths (300-460 nm). The optimal wavelength for this compound should be determined experimentally.
UV Light Source Hand-held UV lamp, UV crosslinker instrumentThe intensity and distance of the light source will affect the required exposure time.
Exposure Time 1 - 30 minutesShorter exposure times are generally preferred to minimize potential UV-induced damage to proteins.
Temperature On ice or at 4°CTo prevent sample heating and potential protein denaturation during UV irradiation.
Concentration of this compound 10 µM - 1 mMThe optimal concentration depends on the specific proteins and interaction being studied and should be titrated to maximize crosslinking efficiency while minimizing non-specific labeling.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound as a photo-crosslinker.

Protocol 1: Photo-Crosslinking of Protein-Protein Interactions in vitro

This protocol describes a general procedure for crosslinking a purified "bait" protein to its interacting "prey" protein(s).

Materials:

  • Purified "bait" protein

  • Purified "prey" protein(s) or cell lysate containing prey protein(s)

  • This compound (stock solution in DMSO or DMF)

  • Reaction Buffer (e.g., PBS, HEPES, pH 7.4; avoid amine-containing buffers like Tris)

  • UV lamp (e.g., 365 nm)

  • Ice bucket

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the bait protein and prey protein(s) in the reaction buffer to a final volume of 50-100 µL.

  • Addition of Crosslinker: Add this compound to the protein mixture to the desired final concentration. Gently mix by pipetting.

  • Incubation (Dark): Incubate the reaction mixture in the dark at room temperature or 4°C for 15-30 minutes to allow for binding between the bait and prey proteins.

  • UV Irradiation: Place the open microcentrifuge tube on ice, directly under the UV lamp. Irradiate the sample for the empirically determined optimal time.

  • Quenching (Optional): The reaction can be quenched by adding a solution of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

  • Analysis: The crosslinked products can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Identification of Crosslinked Proteins by Mass Spectrometry

This protocol outlines the steps for identifying proteins that have been crosslinked to a bait protein using this compound.

Materials:

  • Crosslinked protein sample (from Protocol 1)

  • SDS-PAGE equipment and reagents

  • Coomassie stain or silver stain

  • In-gel digestion kit (containing trypsin)

  • Mass spectrometer (e.g., Orbitrap)

  • LC-MS/MS data analysis software

Procedure:

  • SDS-PAGE Separation: Separate the crosslinked protein mixture by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands compared to the individual proteins.

  • Band Excision: Excise the gel band(s) corresponding to the crosslinked complex(es). Also, excise control bands from a non-crosslinked sample.

  • In-Gel Digestion: Perform in-gel digestion of the excised protein bands with trypsin according to the manufacturer's protocol.

  • Peptide Extraction: Extract the resulting peptides from the gel pieces.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a database search algorithm to identify the proteins present in the sample. The identification of the prey protein(s) in the high molecular weight crosslinked band indicates a direct interaction with the bait protein. Specialized software can be used to identify the specific crosslinked peptides, providing information about the interaction interface.

Visualizations

General Workflow for Photo-Crosslinking and Protein Identification

G cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis Bait Bait Protein Mix Mix Proteins and Crosslinker Bait->Mix Prey Prey Protein(s) Prey->Mix Crosslinker This compound Crosslinker->Mix UV UV Irradiation Mix->UV Crosslinked Covalently Crosslinked Complex UV->Crosslinked SDSPAGE SDS-PAGE Crosslinked->SDSPAGE Excision Band Excision SDSPAGE->Excision Digestion In-Gel Digestion (Trypsin) Excision->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Protein ID LCMS->Data

Caption: Workflow for identifying protein-protein interactions using this compound.

Mechanism of this compound Photo-Activation and Crosslinking

G Azidoacetophenone This compound (Aryl Azide) UV UV Light (hν) Azidoacetophenone->UV Absorption Nitrene Aryl Nitrene (Reactive Intermediate) UV->Nitrene Activation Crosslinked Covalent Crosslink Nitrene->Crosslinked Insertion N2 N₂ Gas Nitrene->N2 Release Protein Protein with C-H or N-H bond Protein->Crosslinked

Caption: Photo-activation mechanism of this compound.

Applications of 2'-Azidoacetophenone in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Azidoacetophenone is a versatile chemical reagent that holds significant potential in the field of bioconjugation. Its utility stems from the presence of an azide (B81097) group, which can participate in highly specific and efficient chemical ligation reactions. This allows for the covalent attachment of this compound, or molecules derived from it, to a wide range of biomolecules, including proteins, peptides, and nucleic acids. This capability is of paramount importance in drug development, diagnostics, and fundamental biological research, enabling the creation of novel bioconjugates with tailored functions.

The primary applications of this compound in bioconjugation are centered around two key technologies:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is the most prominent application for this compound. It allows for the rapid and specific formation of a stable triazole linkage with an alkyne-modified biomolecule. This method is widely used for labeling, imaging, and tracking biomolecules.

  • Photoaffinity Labeling: While less definitively established for the 2'-isomer, aryl azides are a class of photoaffinity probes. Upon exposure to UV light, the azide group can be converted into a highly reactive nitrene, which can then form a covalent bond with nearby molecules. This technique is used to identify and map binding interactions between small molecules and their biological targets. However, studies on the closely related p-azidoacetophenone (B14680) suggest that its effectiveness in aqueous, biological environments may be limited due to the rapid relaxation of the reactive singlet nitrene to a less reactive triplet state.[1]

These application notes provide detailed protocols and quantitative data for the use of this compound in bioconjugation, with a primary focus on the robust and widely applicable CuAAC reaction.

Data Presentation: Quantitative Parameters for CuAAC Bioconjugation

The efficiency of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is influenced by several factors. The following table summarizes typical quantitative parameters for the bioconjugation of an azide-containing compound like this compound to an alkyne-modified protein. These values are derived from general CuAAC protocols and should be optimized for specific applications.

ParameterTypical Value/RangeNotes
Reaction Time 1 - 4 hoursCan be extended for dilute samples or sensitive proteins.
Temperature Room Temperature (20-25 °C)Can be performed at 4°C for sensitive biomolecules, requiring longer reaction times.
pH 7.0 - 8.0Optimal for balancing reaction rate and biomolecule stability.
Typical Yield > 90%Highly dependent on the purity of reagents and optimization of conditions.
This compound:Alkyne-Biomolecule Ratio 1.5:1 to 10:1 (molar excess)A slight to moderate excess of the smaller molecule (this compound) drives the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 50 - 250 µMThe source of the catalytic Cu(I) ions.
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1 - 5 mMUsed in excess to maintain copper in the active Cu(I) state.
Copper Ligand (e.g., THPTA) Concentration 250 - 1250 µMAccelerates the reaction and protects the biomolecule from oxidative damage. A 5:1 ligand to copper ratio is common.

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC

This protocol describes a general method for the covalent labeling of a protein containing a terminal alkyne functionality with this compound using a copper(I)-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Desalting columns or dialysis equipment for purification

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare fresh a 1 M stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein solution (e.g., to a final concentration of 1-10 mg/mL).

      • PBS buffer (pH 7.4) to adjust the final volume.

      • This compound stock solution to achieve a 5- to 10-fold molar excess over the protein. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

      • THPTA stock solution to a final concentration of 1 mM.

      • CuSO₄ stock solution to a final concentration of 200 µM.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

    • Gently mix the reaction by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification of the Labeled Protein:

    • Remove unreacted this compound and other small molecules using a desalting column (e.g., PD-10) or by dialysis against PBS.

  • Characterization:

    • Determine the concentration of the purified labeled protein using a standard protein assay.

    • Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (observing a mass shift), mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy (if the label introduces a new chromophore).

Protocol 2: Considerations for Photoaffinity Labeling with this compound

While a detailed protocol for photoaffinity labeling with this compound is not provided due to a lack of specific evidence for its efficacy, this section outlines the general principles and critical considerations for researchers wishing to explore this application.

Principle: Photoaffinity labeling involves three main steps:

  • Binding: The photoaffinity probe (in this case, a molecule containing the this compound moiety) is incubated with the biological sample to allow it to bind to its target protein.

  • Photolysis: The sample is irradiated with UV light of a specific wavelength (typically around 254-350 nm for aryl azides) to activate the azide group, generating a highly reactive nitrene intermediate.

  • Covalent Cross-linking: The nitrene rapidly reacts with nearby amino acid residues in the binding pocket of the target protein, forming a stable covalent bond.

Critical Considerations:

  • Reactivity in Aqueous Environments: As noted, studies on p-azidoacetophenone suggest that in aqueous solutions, the initially formed reactive singlet nitrene rapidly converts to a much less reactive triplet nitrene, which is unlikely to form a covalent bond with the target protein.[1] This is a significant potential limitation for the use of this compound in biological systems.

  • Probe Design: A successful photoaffinity probe must retain high affinity for its target after the introduction of the photoreactive group. The placement of the this compound moiety is critical to ensure it is within the binding site upon irradiation.

  • Non-specific Labeling: The high reactivity of the nitrene can lead to non-specific labeling of other proteins or molecules in the vicinity, including the solvent. Appropriate controls are essential to distinguish specific from non-specific labeling.

  • Experimental Controls:

    • No UV control: To ensure that any observed labeling is light-dependent.

    • Competition control: Pre-incubation with an excess of a known, non-photoreactive binder for the target protein should reduce the labeling signal, demonstrating specificity.

Researchers interested in pursuing photoaffinity labeling with this compound should first validate its ability to form cross-links in a model system before proceeding to more complex biological experiments.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide This compound (R-N3) Triazole Stable Triazole-linked Bioconjugate Azide->Triazole CuAAC Alkyne Alkyne-modified Biomolecule Alkyne->Triazole Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Cu(I)->Azide Catalysis Ligand THPTA Ligand->Cu(I) Stabilization

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

Experimental_Workflow start Start: Alkyne-modified Protein reagents Add this compound, CuSO4, THPTA start->reagents initiate Initiate with Sodium Ascorbate reagents->initiate incubate Incubate at RT (1-4 hours) initiate->incubate purify Purify via Desalting Column or Dialysis incubate->purify characterize Characterize Labeled Protein (SDS-PAGE, MS) purify->characterize end End: Purified Bioconjugate characterize->end

Caption: Experimental Workflow for Protein Labeling using this compound via CuAAC.

Photoaffinity_Labeling_Concept cluster_binding Reversible Binding cluster_activation Photoactivation cluster_crosslinking Covalent Cross-linking Probe This compound Probe Target Target Protein Probe->Target Non-covalent Interaction Nitrene Reactive Nitrene Intermediate UV UV Light (hv) UV->Nitrene Covalent Covalently Labeled Target Protein Nitrene->Covalent Forms Covalent Bond

Caption: Conceptual Pathway of Photoaffinity Labeling.

References

Application Notes and Protocols for Labeling Newly Synthesized Proteins with Azide-Containing Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically label and identify newly synthesized proteins is crucial for understanding dynamic cellular processes, including response to stimuli, disease progression, and drug action. Bioorthogonal non-canonical amino acid tagging (BONCAT) is a powerful technique that enables the selective labeling, enrichment, and identification of proteins synthesized within a specific timeframe.[1][2] This method utilizes non-canonical amino acids containing a bioorthogonal handle, such as an azide (B81097) group, which is incorporated into proteins during translation.[2] The azide group then allows for the specific attachment of reporter tags, such as biotin (B1667282) or fluorophores, via a highly selective "click chemistry" reaction.[1][2][3]

While various azide-containing analogs can be used, L-azidohomoalanine (AHA), an analog of methionine, is a widely adopted reagent for this purpose.[1][4][5][6] AHA is recognized by the cell's translational machinery and incorporated into nascent polypeptide chains in place of methionine.[1] This application note provides a comprehensive overview and detailed protocols for labeling newly synthesized proteins using AHA.

Principle of the Method

The BONCAT methodology involves two key steps:

  • Metabolic Labeling: Cells or organisms are cultured in a methionine-free medium supplemented with AHA.[7][8] During this "pulse" period, AHA is incorporated into all newly synthesized proteins.[4][6]

  • Click Chemistry: After labeling, the azide-modified proteins are selectively reacted with a reporter molecule containing a terminal alkyne group. This reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the reporter to the newly synthesized proteins.[1][2][9]

Tagged proteins can then be visualized by fluorescence microscopy, or enriched using affinity purification (e.g., with streptavidin beads if biotin-alkyne was used) for subsequent identification and quantification by mass spectrometry.[1][2]

Experimental Workflows

General Workflow for Proteomics using Azide-Based Probes

G cluster_0 In-situ / In-vivo cluster_1 Ex-vivo in_situ_labeling 1. In-situ Labeling (Cells or Organism) cell_lysis 2. Cell Lysis in_situ_labeling->cell_lysis click_chemistry 3. Click Chemistry (Attach Biotin Tag) cell_lysis->click_chemistry affinity_enrichment 4. Affinity Enrichment (Streptavidin Beads) click_chemistry->affinity_enrichment digestion 5. On-bead or In-solution Digestion affinity_enrichment->digestion lc_ms 6. LC-MS/MS Analysis digestion->lc_ms data_analysis 7. Data Analysis lc_ms->data_analysis

Caption: General workflow for proteomics using azide-based probes.

BONCAT-iTRAQ Workflow for Quantitative Analysis

G cluster_0 Cell Culture & Labeling cluster_1 Protein Processing & Enrichment cluster_2 Quantitative Mass Spectrometry cells HeLa Cells aha_labeling AHA Labeling (50 µM) in amino acid-free medium for 2h cells->aha_labeling dmso_control DMSO Control cells->dmso_control lysis Cell Lysis aha_labeling->lysis dmso_control->lysis enrichment Affinity Enrichment lysis->enrichment itraq iTRAQ Labeling (e.g., 116/117 for AHA, 113/114 for DMSO) enrichment->itraq lc_ms LC-MS/MS Analysis itraq->lc_ms

Caption: BONCAT-iTRAQ workflow for de novo protein synthesis analysis.[7]

Quantitative Data Summary

The following table summarizes typical experimental parameters and outcomes for labeling newly synthesized proteins with AHA.

ParameterValue/RangeCell Type/SystemNotesReference
AHA Concentration 25-50 µMMammalian Cells (e.g., U-2 OS, HeLa)Higher concentrations may affect cell physiology.[7][8][10]
Labeling Time 1-4 hoursMammalian CellsShorter times (e.g., 15 min) can be used for specific kinetic studies.[4][6][8]
Enrichment Efficiency 100 to 1000-foldGeneral ProteomicsEnrichment of azide-functionalized proteins compared to control.[11]
iTRAQ Reporter Intensity Significantly higher for AHA vs. DMSOHeLa CellsDemonstrates successful labeling and enrichment of newly synthesized proteins.[7]

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with AHA

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium (e.g., DMEM without L-methionine)

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Culture cells to 80-90% confluency in complete medium.

  • Wash the cells once with warm PBS.

  • Replace the complete medium with pre-warmed methionine-free medium and incubate for 30 minutes to deplete intracellular methionine reserves.

  • Prepare a stock solution of AHA in DMSO.

  • Add AHA to the methionine-free medium to a final concentration of 25-50 µM.

  • Incubate the cells for 1-4 hours to allow for AHA incorporation into newly synthesized proteins.

  • Wash the cells twice with cold PBS.

  • Harvest the cells by scraping or trypsinization.

  • Lyse the cells in a suitable lysis buffer for downstream applications.

Protocol 2: Click Chemistry Reaction for Biotin Tagging

Materials:

  • AHA-labeled cell lysate

  • Biotin-alkyne

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)

Procedure:

  • To the AHA-labeled cell lysate, add the following components in order:

    • Biotin-alkyne

    • TCEP or Sodium Ascorbate (to reduce Cu(II) to Cu(I))

    • TBTA (to stabilize the Cu(I) ion)

    • CuSO4

  • Vortex the reaction mixture and incubate at room temperature for 1 hour.

  • The biotin-tagged proteins are now ready for enrichment.

Protocol 3: Enrichment of Biotin-Tagged Proteins

Materials:

  • Biotin-tagged protein sample

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with detergents)

  • Elution buffer

Procedure:

  • Incubate the biotin-tagged protein sample with streptavidin beads to allow for binding.

  • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elute the enriched newly synthesized proteins from the beads using an appropriate elution buffer.

  • The enriched proteins can then be prepared for mass spectrometry analysis.[1][2][5]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of protein synthesis and the incorporation of AHA, which can be used to study various signaling pathways that regulate translation.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Protein Synthesis Machinery stimulus External Stimulus (e.g., Growth Factor, Stress) receptor Cell Surface Receptor stimulus->receptor signaling_cascade Signaling Cascade (e.g., PI3K/Akt/mTOR) receptor->signaling_cascade translation_initiation Translation Initiation signaling_cascade->translation_initiation ribosome Ribosome translation_initiation->ribosome new_protein Newly Synthesized Protein (with AHA incorporated) ribosome->new_protein mrna mRNA mrna->ribosome

Caption: Simplified signaling pathway leading to protein synthesis.

Concluding Remarks

The use of azide-containing amino acid analogs, particularly AHA, provides a robust and versatile platform for the study of newly synthesized proteins. This methodology, coupled with modern proteomic techniques, offers invaluable insights into the dynamics of the proteome in response to various physiological and pathological conditions. The protocols and workflows described herein provide a solid foundation for researchers to implement this powerful technology in their own studies.

References

Application Notes and Protocols for the Synthesis of Triazole Derivatives from 2'-Azidoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features, including the capacity for hydrogen bonding and dipole interactions, make them valuable pharmacophores. The synthesis of these derivatives is often achieved through the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the creation of a stable 1,4-disubstituted triazole ring from an azide (B81097) and a terminal alkyne under mild conditions.[1][]

This document provides detailed protocols for the synthesis of novel 2'-(1,2,3-triazoyl)-acetophenones starting from 2'-azidoacetophenone. These derivatives have shown potential as inhibitors of monoamine oxidase (MAO), enzymes that are critical in the metabolism of neurotransmitters.[3][4] As such, these compounds are of interest for the development of new therapeutic agents for neurodegenerative diseases like Parkinson's and depression.[3][5]

Synthesis Overview

The synthesis of 2'-(1,2,3-triazoyl)-acetophenones is achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and various terminal alkynes. This reaction is known for its high yields, which can range from moderate to excellent, and can be accelerated using ultrasound irradiation.[3][4]

Reaction Scheme

Caption: General reaction scheme for the CuAAC synthesis.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2'-(1,2,3-triazoyl)-acetophenone derivatives.

EntryAlkyne (R group)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylCuI (10)DMSO1001685[6]
24-ChlorophenylCuSO₄·5H₂O/Na-Asc (5)tBuOH/H₂O65290[7]
34-MethoxyphenylCuI (10)DMSO1001682[6]
4n-ButylCuI (10)DMSO1001675[6]
5Propargyl alcoholCuI (10)DMSO1001668[6]

Experimental Protocols

Materials and Methods
  • This compound

  • Various terminal alkynes

  • Copper(I) iodide (CuI) or Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and Sodium ascorbate (B8700270)

  • Dimethyl sulfoxide (B87167) (DMSO) or a mixture of tert-Butanol and Water (tBuOH/H₂O)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ultrasound bath (optional)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

General Protocol for the Synthesis of 2'-(1,2,3-triazoyl)-acetophenones
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the respective terminal alkyne (1.1 mmol) in the chosen solvent (e.g., 5 mL of DMSO).

  • Catalyst Addition: Add the copper catalyst. For CuI, add 0.1 mmol. If using a two-component system, add CuSO₄·5H₂O (0.05 mmol) followed by sodium ascorbate (0.1 mmol).

  • Reaction: Stir the reaction mixture at the specified temperature (see table above). The reaction can be monitored by TLC. For ultrasound-assisted reactions, place the flask in an ultrasound bath at a controlled temperature.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (B1210297).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The purified triazole derivatives are characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[8][9]

Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to biological evaluation of the triazole derivatives.

G cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation s1 Reactants (this compound + Alkyne) s2 CuAAC Reaction s1->s2 s3 Work-up & Extraction s2->s3 s4 Column Chromatography Purification s3->s4 s5 Characterization (NMR, IR, HRMS) s4->s5 b1 Purified Triazole Derivative s5->b1 Proceed to biological testing b2 In vitro MAO Inhibition Assay b1->b2 b3 Data Analysis (IC50 determination) b2->b3 b4 Structure-Activity Relationship (SAR) Studies b3->b4

Caption: Workflow for synthesis and biological evaluation.

Monoamine Oxidase (MAO) Inhibition Signaling Pathway

The synthesized triazole derivatives have been shown to act as inhibitors of monoamine oxidase (MAO). MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is a therapeutic strategy for depression and Parkinson's disease.[3][6]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine Neurotransmitters (Dopamine, Serotonin, Norepinephrine) vesicle Synaptic Vesicle monoamine->vesicle Uptake mao Monoamine Oxidase (MAO) monoamine->mao Degradation released_monoamine Increased Monoamine Concentration vesicle->released_monoamine Release metabolites Inactive Metabolites mao->metabolites inhibitor Triazole Derivative (MAO Inhibitor) inhibitor->mao Inhibition receptors Postsynaptic Receptors released_monoamine->receptors Binding signal Neuronal Signaling receptors->signal

Caption: MAO inhibition by triazole derivatives.

References

Application Note: Unveiling Molecular Interactions and Synthesizing Novel Heterocycles via Photolysis of 2'-Azidoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photolysis of 2'-azidoacetophenone is a powerful and versatile photochemical tool with significant applications in chemical biology and drug discovery. Upon irradiation with UV light, this aryl azide (B81097) generates a highly reactive nitrene intermediate, which can be harnessed for photoaffinity labeling to elucidate drug-target interactions or to synthesize complex heterocyclic structures. This application note provides a detailed protocol for the experimental setup of this compound photolysis, outlines the underlying reaction mechanisms, and presents key quantitative data to guide researchers in utilizing this technique.

The core of this method lies in the light-induced generation of a singlet nitrene from the aryl azide. This transient species can undergo several reaction pathways, including intersystem crossing to the more stable triplet nitrene, or ring expansion to a didehydroazepine.[1] The specific pathway and subsequent reactions are highly dependent on the solvent environment and the presence of trapping nucleophiles. Understanding and controlling these pathways are crucial for successful experimental outcomes. For instance, in the presence of water, the didehydroazepine intermediate can be trapped to form 3H-azepinones, a class of compounds with potential pharmacological activity.[1] In the context of biological systems, the nitrene can covalently crosslink with nearby amino acid residues or nucleic acids, providing a snapshot of molecular interactions.[2]

Key Applications

  • Photoaffinity Labeling: Covalently modify binding partners (proteins, nucleic acids) to identify and characterize molecular targets of small molecules.

  • Heterocycle Synthesis: Generate novel heterocyclic scaffolds, such as azepinones, for medicinal chemistry programs.[1]

  • Surface Functionalization: Modify surfaces with biomolecules for applications in biosensors and biomaterials.

Experimental Protocols

Protocol 1: General Photolysis of this compound in Solution

This protocol describes a general setup for the photolysis of this compound in a standard batch photoreactor.

Materials and Equipment:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut out wavelengths below 290 nm)

  • Stirring plate and stir bar

  • Cooling system (e.g., water bath or cooling fan)

  • Inert gas supply (e.g., nitrogen or argon)

  • Analytical instruments for reaction monitoring (e.g., TLC, LC-MS, NMR)

Procedure:

  • Preparation: Dissolve this compound in the chosen solvent within the quartz reaction vessel. The concentration should be optimized for the specific application, typically in the range of 0.01 M to 0.1 M.

  • Degassing: Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited states of the starting material and the nitrene intermediate.

  • Irradiation: Place the reaction vessel in the photoreactor and begin stirring. Turn on the UV lamp and the cooling system to maintain a constant temperature. The reaction time will vary depending on the concentration, solvent, and light intensity, and should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, turn off the lamp and remove the reaction vessel. The solvent can be removed under reduced pressure, and the crude product can be purified by standard techniques such as column chromatography.

Protocol 2: Continuous Flow Photolysis for 3H-Azepinone Synthesis

This protocol utilizes a continuous flow setup for improved control over reaction parameters and to minimize secondary photochemical reactions.[1]

Materials and Equipment:

  • This compound

  • Solvent system (e.g., acetonitrile/water mixture)

  • HPLC pump

  • Photoreactor constructed with fluorinated ethylene (B1197577) polymer (FEP) tubing

  • UV lamp (as in Protocol 1)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • System Setup: Assemble the continuous flow reactor by wrapping the FEP tubing around the UV lamp. Connect the tubing to the HPLC pump and the back-pressure regulator.

  • Solution Preparation: Prepare a solution of this compound in the desired solvent system.

  • Pumping and Irradiation: Pump the solution through the FEP tubing at a controlled flow rate. The residence time in the irradiated zone is determined by the flow rate and the volume of the tubing. This allows for precise control over the irradiation time.

  • Collection: The product stream is collected from the outlet of the back-pressure regulator.

  • Analysis and Purification: The collected solution can be analyzed directly by LC-MS to determine the conversion and yield. The product can then be isolated by removing the solvent and performing purification.

Quantitative Data

The photolysis of aryl azides is characterized by several key quantitative parameters. The following table summarizes typical data for related aryl azides, which can serve as a guide for experiments with this compound.

ParameterValueCompoundConditionsReference
Quantum Yield (φ)~0.5Phenyl azide derivativesIrradiation at 254 nm[3]
Singlet Nitrene Lifetime1.1 psp-AzidoacetophenoneAqueous solution[2]
Singlet Nitrene Lifetime172 ns2,3,5,6-Tetrafluoro-p-azidoacetophenoneBenzene[2]
Rate constant of didehydroazepine with water3.5 x 10⁴ M⁻¹s⁻¹from p-AzidoacetophenoneAcetonitrile[2]

Reaction Mechanisms and Workflows

The photolysis of this compound initiates a cascade of reactions, the understanding of which is crucial for predicting and controlling the final products.

photolysis_mechanism This compound This compound Excited Singlet State Excited Singlet State This compound->Excited Singlet State Singlet Nitrene Singlet Nitrene Excited Singlet State->Singlet Nitrene - N₂ Triplet Nitrene Triplet Nitrene Singlet Nitrene->Triplet Nitrene Intersystem Crossing Didehydroazepine Didehydroazepine Singlet Nitrene->Didehydroazepine Ring Expansion Crosslinked Product Crosslinked Product Singlet Nitrene->Crosslinked Product + Biomolecule (e.g., Protein) 3H-Azepinone 3H-Azepinone Didehydroazepine->3H-Azepinone + H₂O

Caption: Reaction mechanism for the photolysis of this compound.

The experimental workflow for a typical photolysis experiment, from setup to analysis, can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_analysis Analysis and Purification Prepare Solution Prepare Solution Degas with Inert Gas Degas with Inert Gas Prepare Solution->Degas with Inert Gas Irradiate with UV Lamp Irradiate with UV Lamp Degas with Inert Gas->Irradiate with UV Lamp Monitor Reaction Monitor Reaction Irradiate with UV Lamp->Monitor Reaction Work-up Work-up Monitor Reaction->Work-up Purify Product Purify Product Work-up->Purify Product Characterize Product Characterize Product Purify Product->Characterize Product

Caption: General experimental workflow for photolysis.

Conclusion

The photolysis of this compound is a robust technique with broad applicability in drug development and chemical biology. By carefully selecting the experimental conditions, researchers can steer the reaction towards the desired outcome, be it the identification of a protein target or the synthesis of a novel therapeutic agent. The protocols and data provided in this application note serve as a starting point for the successful implementation of this powerful photochemical method.

References

Application Notes and Protocols for Site-Specific Protein Modification using 2'-Azidoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the precise attachment of functional moieties such as fluorophores, therapeutic agents, and affinity tags to proteins. This control over conjugation site and stoichiometry is critical for creating homogenous bioconjugates with predictable properties and optimal function.[1] 2'-Azidoacetophenone and analogous azido-aromatic carbonyl compounds are versatile reagents for achieving site-specific protein modification through a robust two-step strategy.

This method leverages the selective reactivity of the carbonyl group with the protein's N-terminus, followed by the bioorthogonal "click" reaction of the appended azide (B81097) group. This dual-reactivity approach allows for the introduction of a wide array of functionalities onto a protein of interest with high precision. The process is particularly advantageous as it often does not require genetic engineering of the target protein and proceeds under mild, biocompatible conditions, thus preserving the protein's native structure and function.[1][2]

Principle of the Two-Step Modification Strategy

The site-specific modification using an azido-aromatic carbonyl compound, such as a this compound analog, involves two sequential reactions:

  • N-Terminal Modification via Imidazolidinone Formation: The first step involves the selective reaction of the aromatic ketone or aldehyde (for example, a 2-pyridinecarboxyaldehyde derivative) with the α-amine of the protein's N-terminus.[3][4][5] This reaction proceeds through the formation of an intermediate imine, which then undergoes intramolecular cyclization with the amide backbone to form a stable imidazolidinone linkage.[3][4][6] This initial step effectively and site-specifically installs an azide handle onto the protein.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The second step is a highly efficient and bioorthogonal click chemistry reaction. The azide-modified protein is reacted with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO).[7][] This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forms a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[7][][9]

This two-step approach provides a powerful platform for creating a variety of well-defined protein conjugates for applications in diagnostics, therapeutics, and fundamental research.

Applications

The versatility of this site-specific modification strategy lends itself to a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to antibodies allows for targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.[2]

  • Fluorescent Labeling: The conjugation of fluorescent dyes enables the visualization and tracking of proteins in living cells and tissues, facilitating studies of protein localization, trafficking, and dynamics.

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic proteins by increasing their stability and circulation half-life.

  • Surface Immobilization: Site-specific immobilization of proteins onto surfaces is crucial for the development of biosensors, protein microarrays, and biocatalytic materials.

  • Protein-Protein Conjugation: This method can be used to create well-defined protein-protein conjugates for studying protein interactions or creating novel bifunctional proteins.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the two-step protein modification process based on studies with analogous 2-pyridinecarboxyaldehyde (2-PCA) derivatives and SPAAC reactions.

Table 1: N-Terminal Modification Efficiency with 2-PCA Derivatives

ProteinN-Terminal ResidueReagentConversion (%)Reference
AngiotensinAsp2-PCA84[4]
AngiotensinAsp4-PCA28[4]
Various Proteins-2-PCA43-95[2]
Uteroglobin (homodimer)-2-PCA33 (singly modified)[2]
X-ADSWAG PeptidesVarious2-PCA derivativesGood to Excellent[12]

Table 2: Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCO derivative and benzyl (B1604629) azide0.1 - 1[13]
Rho S144azF and Alexa488-DIBO62 ± 12[14]
[9+1]CPP and benzyl azide2.2 x 10⁻³[15]
m[9+1]CPP and benzyl azide9.6 x 10⁻³[15]
fluor[11+1]CPP and benzyl azide2.1 x 10⁻²[15]

Experimental Protocols

Protocol 1: N-Terminal Azide Installation using an Azido-Aromatic Carbonyl Reagent

This protocol describes the site-specific modification of a protein's N-terminus with an azide-functionalized 2-pyridinecarboxyaldehyde (2-PCA) derivative, a representative azido-aromatic carbonyl compound.

Materials:

  • Protein of interest

  • Azido-functionalized 2-PCA derivative (e.g., 6-(azidomethyl)-2-pyridinecarboxyaldehyde)

  • Phosphate (B84403) buffer (10 mM, pH 7.5)

  • DMSO (optional, for dissolving the 2-PCA derivative)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein of interest at a concentration of 50 µM in 10 mM phosphate buffer, pH 7.5.

    • Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein's N-terminus for reaction with the aldehyde.

  • Reagent Preparation:

    • Prepare a stock solution of the azido-functionalized 2-PCA derivative at a concentration of 10-20 mM in DMSO or phosphate buffer.

  • Reaction:

    • Add the azido-functionalized 2-PCA derivative stock solution to the protein solution to a final concentration of 10 mM.

    • Incubate the reaction mixture at 37°C for 4-16 hours. The optimal reaction time may need to be determined empirically for each protein.[12]

  • Purification:

    • Remove the excess unreacted 2-PCA derivative using a desalting column according to the manufacturer's instructions.

    • The azide-modified protein is now ready for the subsequent SPAAC reaction or can be stored at -20°C or -80°C.

  • Analysis (Optional):

    • Confirm the modification and determine the conversion efficiency using LC-MS analysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Functionalized Molecule

This protocol describes the conjugation of an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye, biotin, or drug linker).

Materials:

  • Azide-modified protein (from Protocol 1)

  • DBCO-functionalized molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

  • DMSO

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • To the solution of the azide-modified protein in PBS, add a 5- to 20-fold molar excess of the DBCO-functionalized molecule stock solution.[7] The final concentration of DMSO should be kept low (ideally below 10%) to maintain protein stability.[7]

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.[7] The reaction is typically faster at room temperature.

  • Purification:

    • Remove the unreacted DBCO-functionalized molecule from the labeled protein using a desalting column or by dialysis against PBS.[13]

  • Characterization:

    • Determine the concentration of the purified protein conjugate using a standard protein assay (e.g., BCA).

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and the appropriate wavelength for the conjugated molecule (e.g., ~495 nm for AF488).[13] Alternatively, mass spectrometry can be used to determine the DOL.

    • Store the final protein conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Terminal Azide Installation cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein Protein with N-Terminal α-Amine Reaction1 Imidazolidinone Formation Protein->Reaction1 AzidoReagent This compound (or 2-PCA analog) AzidoReagent->Reaction1 AzideProtein Azide-Modified Protein Reaction1->AzideProtein Reaction2 SPAAC 'Click' Reaction AzideProtein->Reaction2 DBCO_Molecule DBCO-Functionalized Molecule (e.g., Dye, Drug) DBCO_Molecule->Reaction2 FinalConjugate Site-Specifically Modified Protein Conjugate Reaction2->FinalConjugate reaction_mechanism cluster_part1 Part 1: Imidazolidinone Formation cluster_part2 Part 2: SPAAC Reaction start Protein N-Terminus H₂N-CHR₁-C(=O)NH-CHR₂... imine Imine Intermediate R-C(=N-CHR₁-C(=O)NH-CHR₂...)-Ar-N₃ start->imine Condensation (-H₂O) reagent Azido-Aromatic Carbonyl R-C(=O)-Ar-N₃ reagent->imine product1 Imidazolidinone Product Stable N-Terminal Azide-Tagged Protein imine->product1 Intramolecular Cyclization azide_protein Azide-Modified Protein Protein-N₃ product2 Final Conjugate Protein-Triazole-Functional_Molecule azide_protein->product2 [3+2] Cycloaddition dbco DBCO Reagent DBCO-Functional_Molecule dbco->product2

References

Application Notes and Protocols for the Enzymatic Reduction of 2'-Azidoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The resulting chiral alcohols, such as 1-(2'-azidophenyl)ethanol, are valuable intermediates. The azido (B1232118) group can be readily converted to an amine, making these compounds precursors to chiral amino alcohols, which are prevalent in many biologically active molecules. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods for these transformations.[1][2]

These application notes provide an overview of the enzymatic reduction of 2'-azidoacetophenone derivatives, including relevant data for analogous compounds, and detailed experimental protocols to guide researchers in developing biocatalytic syntheses for this class of molecules.

Challenges and Considerations in the Biocatalytic Reduction of this compound

The enzymatic reduction of this compound presents a unique set of challenges primarily due to the presence of the azido group in the ortho position.

  • Steric Hindrance: The ortho-azido group can sterically hinder the approach of the substrate to the enzyme's active site, potentially leading to low or no reactivity. The success of the reduction is highly dependent on the size and shape of the enzyme's binding pocket.[3] Some ketoreductases, for instance, are only effective for ortho-derivatives with small substituents like fluorine or cyanide.[3]

  • Electronic Effects: The electron-withdrawing nature of the azido group can influence the reactivity of the carbonyl group.

  • Enzyme Selection: Identifying a suitable enzyme with the desired activity and stereoselectivity is crucial. A wide range of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) from various microorganisms are available commercially or can be expressed recombinantly. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), Rhodotorula glutinis, and even plant tissues like carrot roots (Daucus carota), offer a cost-effective alternative with inherent cofactor regeneration.[4][5]

Data Presentation: Enzymatic Reduction of Acetophenone (B1666503) Derivatives

While specific data for the enzymatic reduction of this compound is limited in the available literature, the following table summarizes the results for the reduction of acetophenone and its ortho-substituted derivatives using various enzymatic systems. This data provides a valuable benchmark for what may be achievable.

SubstrateEnzyme/BiocatalystConversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
AcetophenoneImmobilized Rhodotorula glutinis77>99(S)[4]
AcetophenoneDaucus carota (carrot roots)55-8586.4(S)[6]
2-ChloroacetophenoneTeSADH mutant>99>99(S)[7]
2-BromoacetophenoneTeSADH mutant>99>99(S)[7]
2'-Hydroxyacetophenone(S)-Carbonyl Reductase II (mutant)43.4-80.2≥99(R)[8]
2',6'-Dichloro-3'-fluoroacetophenoneEngineered Ketoreductase>99>99(S)[9]

Experimental Protocols

The following are detailed protocols for the enzymatic reduction of this compound derivatives. Protocol 1 describes a method using a purified ketoreductase with a cofactor regeneration system, while Protocol 2 outlines a whole-cell bioreduction approach.

Protocol 1: Asymmetric Reduction using a Ketoreductase (KRED) with Cofactor Regeneration

This protocol is a general procedure that should be optimized for specific enzymes and substrates.

1. Materials

  • This compound derivative

  • Ketoreductase (KRED)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • 2-Propanol (as a co-solvent and for alternative cofactor regeneration)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F254)

  • Chiral HPLC or GC column for analysis

2. Procedure

  • Reaction Setup: In a clean, sealable reaction vessel, prepare the reaction mixture by adding the following in order:

    • Potassium phosphate buffer (e.g., 9 mL).

    • This compound (e.g., 100 mg, dissolved in a minimal amount of a water-miscible co-solvent like DMSO or 2-propanol if necessary).

    • NADP⁺ (or NAD⁺) (e.g., 1 mg).

    • D-Glucose (e.g., 1.5 equivalents relative to the substrate).

    • Glucose Dehydrogenase (GDH) (e.g., 10 U).

  • Enzyme Addition: Initiate the reaction by adding the ketoreductase (e.g., 5 mg).

  • Incubation: Seal the vessel and incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation (e.g., 150-200 rpm) on an orbital shaker.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or by taking small aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up:

    • Once the reaction has reached completion (or no further conversion is observed), quench the reaction by adding an equal volume of ethyl acetate.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

    • Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC analysis.

Protocol 2: Whole-Cell Bioreduction using Rhodotorula glutinis

This protocol is adapted from methodologies used for other acetophenone derivatives.[4]

1. Materials

  • Rhodotorula glutinis (e.g., DSM 70398)

  • Yeast extract peptone dextrose (YPD) medium for cell cultivation

  • Phosphate buffer (0.1 M, pH 7.0)

  • This compound derivative

  • Glucose (as an energy source for the cells)

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Procedure

  • Cell Cultivation:

    • Inoculate Rhodotorula glutinis into YPD medium and cultivate for 48-72 hours at 28 °C with shaking (200 rpm) until the stationary phase is reached.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min) and wash them with phosphate buffer.

  • Bioreduction Reaction:

    • Resuspend the harvested cells in the phosphate buffer to a desired concentration (e.g., 50 g/L wet cell weight).

    • Add glucose to the cell suspension (e.g., to a final concentration of 2% w/v).

    • Add the this compound substrate (e.g., 1 g/L), potentially dissolved in a minimal amount of a biocompatible co-solvent.

  • Incubation: Incubate the reaction mixture at 28-30 °C with shaking (200 rpm).

  • Reaction Monitoring: Monitor the reaction as described in Protocol 1.

  • Work-up and Analysis: Follow the work-up and analysis steps as described in Protocol 1.

Visualization of Workflow and Key Concepts

Enzymatic_Reduction_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reduction cluster_analysis Downstream Processing cluster_product Final Product Substrate This compound Reaction Reaction Incubation (Controlled pH, Temp, Agitation) Substrate->Reaction Enzyme Ketoreductase/ADH or Whole Cells Enzyme->Reaction Cofactor NADP+/NAD+ Cofactor->Reaction Regen Cofactor Regeneration System (e.g., GDH/Glucose) Regen->Reaction Extraction Product Extraction Reaction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis Product Enantiopure 1-(2'-azidophenyl)ethanol Analysis->Product

Caption: General workflow for the enzymatic reduction of this compound.

Enzyme_Active_Site cluster_enzyme Enzyme Active Site cluster_factors Influencing Factors Cofactor NAD(P)H BindingPocket Substrate Binding Pocket Cofactor->BindingPocket Hydride Transfer Substrate This compound Substrate->BindingPocket Binding CatalyticResidues Catalytic Residues (e.g., Tyr, Ser, Lys) BindingPocket->CatalyticResidues Stabilization & Protonation StericHindrance Steric Hindrance (ortho-azido group) StericHindrance->BindingPocket affects binding ElectronicEffects Electronic Effects ElectronicEffects->Substrate influences reactivity Solvent Solvent/Co-solvent pH_Temp pH and Temperature

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Azidoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2'-Azidoacetophenone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via diazotization of 2'-aminoacetophenone (B46740) followed by substitution with an azide (B81097) source.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields in this synthesis often stem from issues in the diazotization step or the subsequent azide substitution. Here are the key factors to investigate:

  • Incomplete Diazotization: The conversion of the primary amine on 2'-aminoacetophenone to a diazonium salt is critical.

    • Temperature Control: The reaction is highly temperature-sensitive. The diazonium salt is unstable and can decompose if the temperature rises above 0-5 °C, leading to side products.[1] Ensure the reaction is maintained in an ice bath throughout the addition of sodium nitrite (B80452).

    • Acid Concentration: A sufficient excess of a strong mineral acid like hydrochloric acid is necessary to generate nitrous acid in situ and maintain a low pH to stabilize the diazonium salt.[2]

    • Rate of Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to prevent a rapid increase in temperature and localized high concentrations of nitrous acid.[1]

  • Purity of Starting Materials: Impurities in the 2'-aminoacetophenone can interfere with the reaction. Ensure the starting amine is pure before beginning the synthesis.

  • Premature Decomposition of Diazonium Salt: The diazonium salt is an intermediate and should be used promptly.[3] Delays between the diazotization and the azide addition steps can lead to decomposition and reduced yield.

  • Inefficient Azide Substitution:

    • Sodium Azide Purity and Stoichiometry: Use a slight excess of high-purity sodium azide to ensure complete conversion of the diazonium salt.

    • Reaction Time: Allow sufficient time for the reaction to proceed to completion after the addition of sodium azide. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[2]

  • Work-up and Purification Losses: Product can be lost during extraction and purification steps. Optimize extraction procedures and minimize transfers to reduce mechanical losses.

Q2: I'm observing unexpected side products. What are they likely to be and how can I avoid them?

The formation of side products is often related to the instability of the diazonium salt intermediate.

  • Phenol Formation: If the reaction temperature is not kept low, the diazonium salt can react with water to form 2'-hydroxyacetophenone. Maintaining a temperature of 0-5 °C is crucial to minimize this side reaction.

  • Azo Coupling: The diazonium salt is an electrophile and can react with the starting 2'-aminoacetophenone (an activated aromatic ring) to form colored azo compounds. This is more likely to occur if the amine is not fully protonated due to insufficient acid. Ensure a sufficient excess of acid is present.

  • Unreacted Starting Material: Incomplete diazotization will result in the presence of 2'-aminoacetophenone in the final product. The completion of the diazotization can be checked with starch-iodide paper, where a blue-black color indicates the presence of excess nitrous acid.[1]

Q3: How can I effectively purify my crude this compound?

Purification is essential to remove unreacted starting materials, side products, and inorganic salts.

  • Extraction: After the reaction is complete, the product is typically extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. Washing the organic layer with water and brine will help remove inorganic impurities.

  • Column Chromatography: For high purity, column chromatography on silica (B1680970) gel is an effective method. A gradient of ethyl acetate in hexanes is a common eluent system for separating aromatic compounds.

  • Recrystallization: If the crude product is a solid, recrystallization can be a good purification method. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvent systems for similar compounds include ethanol-water or dichloromethane-hexanes.[4]

Q4: What are the critical safety precautions when working with sodium azide?

Sodium azide and other azide compounds are hazardous and must be handled with extreme care.

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Explosion Hazard: Sodium azide can form highly explosive heavy metal azides when in contact with metals like lead, copper, zinc, or brass.[3] Avoid using metal spatulas for handling solid sodium azide and do not dispose of azide-containing solutions down drains with metal pipes. It can also form the explosive and toxic hydrazoic acid in the presence of acid.

  • Waste Disposal: All azide-containing waste must be treated as hazardous and disposed of according to institutional safety guidelines.

Q5: How should I store this compound?

Due to the potential instability of organic azides, proper storage is important. It is recommended to store the purified product in a cool, dark place. For long-term storage, keeping it at or below 4°C is advisable.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of p-Azidoacetophenone [2]

ParameterCondition
Starting Materialp-Aminoacetophenone
Acid37% Hydrochloric Acid
Nitrite SourceNitrite Ionic Liquid
Azide SourceSodium Azide (NaN₃)
Reaction Temperature0-5 °C (Diazotization), 20 °C (Azidation)
Reaction Time~10 min (Diazotization), ~10-25 min (Azidation)
Reported Yield up to 95%

Note: This data is for the synthesis of p-Azidoacetophenone and serves as an illustrative example. Yields for this compound may vary.

Experimental Protocols

The following is a general, adapted protocol for the synthesis of this compound from 2'-aminoacetophenone. Researchers should perform a small-scale trial to optimize conditions for their specific setup.

Protocol 1: Synthesis of this compound (Adapted from general procedures for aryl azide synthesis) [1][2]

Materials:

  • 2'-Aminoacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Preparation of the Amine Salt: In a round-bottom flask, dissolve 2'-aminoacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the cold amine salt solution, ensuring the temperature remains between 0 °C and 5 °C. After the addition is complete, stir the mixture for an additional 15-20 minutes at this temperature. The completion of the reaction can be monitored using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Azide Addition: In a separate flask, dissolve sodium azide (1.2 equivalents) in deionized water and cool the solution in an ice bath. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 10 °C. Nitrogen gas evolution will be observed.

  • Reaction Completion: Allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the diazonium salt intermediate.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Diagram 1: Synthetic Pathway of this compound

G cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Azidation cluster_product Final Product 2_Aminoacetophenone 2'-Aminoacetophenone Reagents1 NaNO₂, HCl 0-5 °C Diazonium_Salt 2-Acetophenyldiazonium Chloride Reagents1->Diazonium_Salt Step 1 Reagents2 NaN₃ 2_Azidoacetophenone This compound Reagents2->2_Azidoacetophenone Step 2

Caption: Reaction pathway for this compound synthesis.

Diagram 2: General Experimental Workflow

G Start Start PrepareAmineSalt Prepare Amine Salt (2'-Aminoacetophenone, HCl, H₂O) Start->PrepareAmineSalt Cool Cool to 0-5 °C PrepareAmineSalt->Cool Diazotization Diazotization: Slowly add NaNO₂ solution Cool->Diazotization Stir1 Stir for 15-20 min at 0-5 °C Diazotization->Stir1 PrepareAzide Prepare cold NaN₃ solution Stir1->PrepareAzide AzideAddition Add diazonium salt to NaN₃ solution Stir1->AzideAddition PrepareAzide->AzideAddition WarmToRT Warm to Room Temperature and Stir for 1-2 hours AzideAddition->WarmToRT Extraction Extract with Ethyl Acetate WarmToRT->Extraction Wash Wash with H₂O and Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End End Purify->End

Caption: General workflow for this compound synthesis.

Diagram 3: Troubleshooting Decision Tree for Low Yield

G LowYield Low Yield of This compound CheckDiazotization Check Diazotization Step LowYield->CheckDiazotization Is starting material present? CheckAzidation Check Azidation Step LowYield->CheckAzidation Is diazonium intermediate decomposing? CheckWorkup Check Work-up/ Purification LowYield->CheckWorkup Is the crude yield low? TempControl Was temperature kept between 0-5 °C? CheckDiazotization->TempControl AcidAmount Was excess acid used? CheckDiazotization->AcidAmount NitriteAddition Was NaNO₂ added slowly? CheckDiazotization->NitriteAddition AzideStoichiometry Was sufficient NaN₃ used? CheckAzidation->AzideStoichiometry ReactionTime Was reaction time adequate? CheckAzidation->ReactionTime ExtractionEfficiency Were multiple extractions performed? CheckWorkup->ExtractionEfficiency ImproveTempControl Action: Improve cooling and monitoring TempControl->ImproveTempControl No IncreaseAcid Action: Use a larger excess of acid AcidAmount->IncreaseAcid No SlowAddition Action: Add NaNO₂ dropwise NitriteAddition->SlowAddition No IncreaseAzide Action: Check NaN₃ purity and use a slight excess AzideStoichiometry->IncreaseAzide No MonitorReaction Action: Monitor reaction by TLC to completion ReactionTime->MonitorReaction No OptimizeExtraction Action: Optimize extraction protocol ExtractionEfficiency->OptimizeExtraction No

Caption: Decision tree for troubleshooting low reaction yields.

References

troubleshooting Staudinger ligation side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during Staudinger ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Staudinger ligation and what are its primary applications?

The Staudinger ligation is a bioorthogonal chemical reaction that forms a stable amide bond between a phosphine (B1218219) and an azide (B81097).[1][2] Specifically, an engineered triarylphosphine, typically bearing an ortho-ester group, reacts with an azide to form an aza-ylide intermediate. This intermediate is then trapped intramolecularly to yield the ligation product.[2][] Its high chemoselectivity allows for the specific labeling and conjugation of biomolecules in complex biological environments, as the phosphine and azide groups are abiotic and do not cross-react with native functional groups.[2][4] Key applications include cell-surface engineering, protein modification, peptide synthesis, and drug delivery.[5][6]

Q2: What is the difference between traceless and non-traceless Staudinger ligation?

The key difference lies in the final product structure.

  • Non-traceless Staudinger ligation results in a final product where the phosphine oxide byproduct remains covalently attached to one of the molecules.[7]

  • Traceless Staudinger ligation , a more advanced version, is designed so that the phosphine oxide is eliminated as a separate molecule during the reaction, leaving a native amide bond between the two target molecules.[8] This is particularly advantageous in applications like protein and peptide synthesis where preserving the native chemical structure is crucial.[9][10]

Q3: What are the most common side reactions in a Staudinger ligation?

The most frequently encountered side reactions are:

  • Aza-ylide Hydrolysis: The aza-ylide intermediate can be hydrolyzed by water, leading to the formation of a primary amine and the corresponding phosphine oxide, instead of the desired amide linkage. This is essentially the pathway of the classical Staudinger reduction.[11][12]

  • Phosphine Oxidation: The phosphine reagent is susceptible to air oxidation, forming an inactive phosphine oxide. This reduces the concentration of the active reagent, leading to incomplete reactions and lower yields.[8][13]

  • Aza-Wittig Reaction: In traceless Staudinger ligations, particularly with non-glycyl residues, the aza-ylide intermediate can undergo an intramolecular aza-Wittig reaction to form a phosphonamide byproduct, competing with the desired amide bond formation.[1][14]

Q4: How does the Staudinger ligation compare to Click Chemistry (e.g., CuAAC and SPAAC)?

Both are powerful bioorthogonal reactions, but they have different strengths and weaknesses.

FeatureStaudinger LigationCu-catalyzed Click Chemistry (CuAAC)Strain-promoted Click Chemistry (SPAAC)
Reaction Type Azide + PhosphineAzide + Terminal AlkyneAzide + Strained Alkyne
Catalyst NoneCopper(I)None
Reaction Kinetics Slow (k ≈ 0.001 M⁻¹s⁻¹)[13]Very Fast (k ≈ 1-100 M⁻¹s⁻¹)[13]Moderate to Fast (k ≈ 0.1-1 M⁻¹s⁻¹)[13]
Biocompatibility High (suitable for live cells)[13]Low for live cells due to copper toxicity[13]High (ideal for live cells and in vivo)[13]
Linkage Formed Amide bond (traceless) or Amide + Phosphine Oxide1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Key Advantage Forms a native amide bond (traceless version)[13]Extremely high reaction rate and efficiency[13]Excellent biocompatibility with fast kinetics[13]
Key Disadvantage Slow kinetics; phosphines prone to oxidation[13]Copper catalyst toxicity[13]Bulky cyclooctyne (B158145) may cause steric hindrance[13]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Ligation Product

This is a common issue that can stem from several sources, often related to competing side reactions or reagent integrity.

Q: My Staudinger ligation is giving a very low yield. What are the possible causes and how can I fix it?

A: Low yields are typically due to one of three main side reactions: hydrolysis of the aza-ylide intermediate, oxidation of the phosphine reagent, or, in the case of traceless ligations with sterically hindered amino acids, an aza-Wittig side reaction.

The aza-ylide intermediate is susceptible to hydrolysis, which competes with the desired intramolecular cyclization. This is particularly problematic when the intramolecular trapping is slow.

  • Troubleshooting Steps:

    • Optimize Phosphine Design: The rate of intramolecular trapping is influenced by the structure of the electrophilic trap on the phosphine. Sterically bulky ester groups (e.g., tert-butyl) on the phosphine can hinder the cyclization, favoring hydrolysis. Using phosphines with less sterically demanding esters (e.g., methyl or ethyl) can significantly improve the ligation-to-hydrolysis product ratio.[11]

    • Solvent Choice: While the reaction requires some water for the final hydrolysis step of the ligated intermediate, excess water can promote the hydrolysis of the aza-ylide. If possible, reducing the water content in the reaction mixture can be beneficial. The reaction generally proceeds faster in polar, protic solvents.[11]

    • Reactant Concentration: Higher concentrations of reactants can favor the bimolecular reaction, but the unimolecular trapping step's rate is concentration-independent. Ensure optimal concentrations are used as determined by preliminary experiments.

Quantitative Impact of Ester Group on Product Distribution [11]

Phosphine Ester Group (R)Pseudo-First-Order Rate Constant (k_obs x 10⁻⁴ s⁻¹)Ligation Product (%)Hydrolysis Product (%)
Methyl (Me)2.6>95<5
Ethyl (Et)2.5>95<5
Isopropyl (i-Pr)2.4>95<5
tert-Butyl (t-Bu)2.2~60~40

Reactions were performed with the respective phosphine and benzyl (B1604629) azide in CD₃CN with 5% (v/v) H₂O. Product ratios were determined by ³¹P NMR peak integrations.[11]

Triarylphosphines are prone to oxidation by atmospheric oxygen, which converts the reactive phosphine into the unreactive phosphine oxide.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure your phosphine reagent is pure and free of phosphine oxide before starting the reaction. Purification can be achieved by chromatography or recrystallization.

    • Degas Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

    • Maintain an Inert Atmosphere: Set up and run the reaction under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon).[15]

    • Borane (B79455) Protection: For traceless Staudinger ligations using phosphinothiols, using a borane-protected version of the phosphine can prevent oxidation during storage and handling. The borane group is then removed in situ or just before use.

In the traceless Staudinger ligation of peptides, especially at non-glycyl residues, an intramolecular aza-Wittig reaction can compete with the desired ligation pathway, leading to a phosphonamide byproduct and reduced yields of the desired peptide.[1][14]

  • Troubleshooting Steps:

    • Modify Phosphine Electronics: Increasing the electron density on the phosphorus atom favors the desired Staudinger ligation pathway over the aza-Wittig reaction. This can be achieved by using phosphines with electron-donating substituents (e.g., para-methoxy groups) on the phenyl rings.[1][14]

    • Solvent Polarity: Using solvents of lower polarity (e.g., dioxane or toluene) can also increase the yield of the ligation product by disfavoring the aza-Wittig pathway.[14]

Quantitative Impact of Phosphine Substituents and Solvent on Ala-Ala Ligation Yield [14]

Phosphine Phenyl SubstituentSolventLigation Product Yield (%)
H (unsubstituted)DMF36
p-ChloroDMF25
p-MethoxyDMF55
p-MethoxyTHF72
p-MethoxyToluene81
p-MethoxyDioxane83
Problem 2: Difficulty in Product Purification

Q: I am having trouble separating my desired product from the phosphine oxide byproduct. What can I do?

A: The phosphine oxide byproduct, particularly triphenylphosphine (B44618) oxide (TPPO), can be notoriously difficult to remove due to its polarity and solubility.

  • Troubleshooting Steps:

    • Chromatography: While standard silica (B1680970) gel chromatography can be challenging, optimizing the solvent system or using a different stationary phase (e.g., alumina) may improve separation.

    • Precipitation/Extraction: If the desired product is soluble in a nonpolar solvent like hexane (B92381) or diethyl ether, the phosphine oxide can sometimes be precipitated out. Alternatively, if the product has acidic or basic functionality, acid-base extractions can be employed to separate it from the neutral phosphine oxide.

    • Polymer-Bound Phosphines: Using a phosphine reagent attached to a solid support (e.g., polystyrene beads) allows for the easy removal of the phosphine oxide byproduct by simple filtration.[16]

    • Traceless Ligation: If applicable to your system, using a traceless Staudinger ligation eliminates the phosphine oxide from the final product, simplifying purification.[8]

Experimental Protocols

General Protocol for a Traceless Staudinger Ligation of Peptides

This protocol is a general guideline for the ligation of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal azide, optimized to minimize side reactions.

  • Reagent Preparation:

    • Ensure the phosphinothioester peptide is of high purity and has been stored under inert gas to prevent oxidation.

    • The azido-peptide should also be pure and dry.

    • Use anhydrous, degassed solvents (e.g., DMF or a 10:1 mixture of DMF/H₂O).[17]

  • Reaction Setup:

    • In a vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the azido-peptide (1.0 equivalent) in the chosen solvent.

    • Add the phosphinothioester peptide (1.0-1.2 equivalents) to the solution.

    • The reaction mixture is typically stirred at room temperature.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by analytical HPLC-MS. A typical method would involve a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% formic acid.

    • Monitor for the disappearance of starting materials and the appearance of the desired product peak. Also, look for the mass corresponding to potential side products (hydrolyzed azide, phosphine oxide, phosphonamide).

  • Work-up and Purification:

    • Once the reaction is complete, the solvent is typically removed under reduced pressure.

    • The crude product is then purified by preparative reverse-phase HPLC.[17]

    • The identity of the purified product should be confirmed by mass spectrometry.

Protocol for Analysis of Staudinger Ligation Side Products by HPLC-MS
  • Sample Preparation:

    • At various time points, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a final volume of 100-200 µL.

  • HPLC-MS Conditions:

    • Column: A standard analytical C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that covers all expected species (starting materials, product, and side products).

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z values of:

      • Desired Ligation Product

      • Amine from Aza-ylide Hydrolysis

      • Phosphine Oxide

      • Phosphonamide Byproduct (for traceless ligations)

    • Quantify the relative amounts of each species by integrating the peak areas. This will allow you to assess the extent of side reactions and the effectiveness of your optimization strategies.

Visualizing Reaction Pathways

// Main Reactants Azide [label="R1-N3", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphine [label="R2-P(Ph)2", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates AzaYlide [label="Aza-ylide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];

// Products and Byproducts LigationProduct [label="Desired Ligation Product\n(Amide)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HydrolysisProduct [label="Hydrolysis Byproduct\n(Amine + Phosphine Oxide)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AzaWittigProduct [label="Aza-Wittig Byproduct\n(Phosphonamide)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Logical Nodes ReactionStart [label="Reaction Start", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IntramolecularTrap [label="Intramolecular\nTrapping", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AzaWittig [label="Aza-Wittig\nRearrangement", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ReactionStart -> Azide [style=invis]; ReactionStart -> Phosphine [style=invis]; {Azide, Phosphine} -> AzaYlide [label="+ N2", fontcolor="#5F6368"]; AzaYlide -> IntramolecularTrap [label="Desired Pathway", fontcolor="#34A853"]; AzaYlide -> Hydrolysis [label="Side Reaction 1", fontcolor="#EA4335"]; AzaYlide -> AzaWittig [label="Side Reaction 2\n(Traceless)", fontcolor="#EA4335"]; IntramolecularTrap -> LigationProduct; Hydrolysis -> HydrolysisProduct; AzaWittig -> AzaWittigProduct;

// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,5", dpi=72]; } .dot Caption: Competing pathways in Staudinger ligation.

// Start Start [label="Low Ligation Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Problem Identification CheckReagents [label="Check Reagent Integrity\n(Phosphine Oxidation?)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AnalyzeByproducts [label="Analyze Byproducts\n(HPLC-MS)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Predominant Hydrolysis?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AzaWittig [label="Aza-Wittig Byproduct?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions InertAtmosphere [label="Use Degassed Solvents &\nInert Atmosphere", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizePhosphine [label="Use Less Bulky Ester\non Phosphine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TuneElectronics [label="Use e⁻-donating groups\non Phosphine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeSolvent [label="Use Less Polar Solvent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// End End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagents; CheckReagents -> InertAtmosphere [label="Yes", fontcolor="#34A853"]; CheckReagents -> AnalyzeByproducts [label="No", fontcolor="#5F6368"]; AnalyzeByproducts -> Hydrolysis; Hydrolysis -> OptimizePhosphine [label="Yes", fontcolor="#34A853"]; Hydrolysis -> AzaWittig [label="No", fontcolor="#5F6368"]; AzaWittig -> TuneElectronics [label="Yes", fontcolor="#34A853"]; TuneElectronics -> ChangeSolvent; InertAtmosphere -> End; OptimizePhosphine -> End; ChangeSolvent -> End;

// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,7.6", dpi=72]; } .dot Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Photo-Crosslinking Efficiency with 2'-Azidoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing photo-crosslinking experiments using 2'-Azidoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental outcomes. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a photo-crosslinker?

A1: this compound is a hetero-bifunctional photo-crosslinking reagent. It contains an aryl azide (B81097) group that, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond by inserting into C-H and N-H bonds or by adding across C=C double bonds of nearby molecules, such as proteins or other biomolecules. This process allows for the "capture" of molecular interactions.

Q2: What is the optimal UV wavelength for activating this compound?

Q3: What buffer systems are compatible with this compound?

A3: It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or potent nucleophiles, as these can quench the reactive nitrene intermediate and inhibit the crosslinking reaction.[1] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or MOPS.

Q4: What reagents should be avoided in my crosslinking reaction?

A4: Thiol-containing reducing agents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol must be avoided as they can reduce the azide group, rendering the crosslinker inactive.[1] As mentioned above, buffers with primary amines should also be avoided.

Q5: How can I quantify the efficiency of my photo-crosslinking reaction?

A5: Crosslinking efficiency can be assessed using several methods. A common approach is to use SDS-PAGE to visualize the formation of higher molecular weight bands corresponding to crosslinked complexes. For more quantitative analysis, techniques such as HPLC, mass spectrometry, or Western blotting with antibodies specific to the interacting partners can be employed to measure the depletion of non-crosslinked proteins and the appearance of crosslinked products.

Troubleshooting Guide

This guide addresses common issues encountered during photo-crosslinking experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Crosslinking Insufficient UV Activation: The UV light source may be too weak, the exposure time too short, or the wavelength suboptimal.- Increase the UV irradiation time or decrease the distance between the light source and the sample. - If possible, use a higher intensity UV lamp. - Empirically test a range of UV wavelengths (e.g., 254 nm, 310 nm, 365 nm) to find the most effective one for your setup.
Incompatible Buffer: The buffer may contain quenching agents like primary amines (Tris, glycine).- Replace the buffer with a non-reactive alternative such as PBS, HEPES, or MOPS.[2]
Presence of Reducing Agents: Reagents like DTT or β-mercaptoethanol will inactivate the azide group.- Ensure all solutions are free of thiol-containing reducing agents.
Suboptimal Reagent Concentration: The concentration of this compound may be too low for efficient crosslinking.- Perform a concentration titration to determine the optimal concentration of the crosslinker. A 20- to 500-fold molar excess of the crosslinker to the protein is a common starting point.[3]
High Background/Non-Specific Crosslinking Excessive UV Exposure: Over-irradiation can lead to non-specific crosslinking and damage to biomolecules.- Reduce the UV exposure time or the intensity of the UV light. Perform a time-course experiment to find the optimal balance.
High Crosslinker Concentration: Too much crosslinker can result in non-specific binding and aggregation.- Lower the concentration of this compound.
Protein Degradation or Aggregation UV-Induced Damage: Prolonged exposure to high-energy UV light can damage proteins.- Use the lowest effective UV dose and the longest possible wavelength for activation. - Keep the sample on ice or a cooling block during irradiation to minimize heat-induced damage.
Reagent-Induced Precipitation: High concentrations of the crosslinker may cause the protein to precipitate.- Lower the concentration of this compound. - If the crosslinker is dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in the reaction is low (typically <5%).

Quantitative Data Summary

The optimal conditions for photo-crosslinking with this compound should be empirically determined for each specific biological system. The following table provides a starting point for optimization based on typical parameters for aryl azide crosslinkers.

Parameter Recommended Range Notes
UV Wavelength 250 - 370 nmLonger wavelengths (e.g., 365 nm) are often preferred to minimize damage to biological samples.[1]
UV Irradiation Time 5 - 30 minutesThis is highly dependent on the intensity of the UV lamp and the distance to the sample.
This compound Concentration 10 µM - 1 mMThe optimal concentration depends on the concentration of the target molecules and their binding affinity.
Protein Concentration 1 µM - 50 µMHigher protein concentrations can favor intermolecular crosslinking.
Reaction Temperature 4°C to Room TemperaturePerform irradiation on ice to minimize sample heating and degradation.
Crosslinking Efficiency Variable (e.g., ~8% observed for a similar reagent)[4]Efficiency is highly dependent on the specific interacting partners, their proximity, and the experimental conditions.

Experimental Protocols

Protocol 1: General Photo-Crosslinking of Protein-Protein Interactions in Solution
  • Sample Preparation:

    • Prepare the purified proteins of interest in a compatible buffer (e.g., PBS or HEPES, pH 7.4).

    • The final protein concentrations should be optimized, but a starting point of 1-10 µM for each protein is recommended.

  • Crosslinker Preparation:

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in an organic solvent such as DMSO. Store this solution protected from light.

  • Crosslinking Reaction:

    • In a UV-transparent reaction vessel (e.g., quartz cuvette or microcentrifuge tube), combine the interacting proteins.

    • Add the this compound stock solution to the protein mixture to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<5%) to avoid affecting protein structure.

    • Incubate the reaction mixture in the dark for a short period (e.g., 15-30 minutes) to allow for the crosslinker to diffuse.

  • UV Irradiation:

    • Place the reaction vessel on ice to prevent overheating.

    • Irradiate the sample with a UV lamp at the optimized wavelength and for the determined duration. A common starting point is to use a 365 nm UV lamp for 15-30 minutes.

  • Quenching (Optional):

    • To quench any unreacted nitrene intermediates, a quenching reagent such as a primary amine can be added after irradiation. However, this is often unnecessary as the nitrene is short-lived.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In-Cell Photo-Crosslinking
  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound at a final concentration typically in the range of 10-100 µM. The optimal concentration and incubation time should be determined empirically.

  • UV Irradiation:

    • Wash the cells with ice-cold PBS to remove excess crosslinker.

    • Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined time.

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Analyze the cell lysate for crosslinked protein complexes using immunoprecipitation followed by Western blotting or mass spectrometry.

Visualizations

photo_crosslinking_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_crosslinking Crosslinking cluster_analysis Analysis p1 Prepare Protein Sample (in compatible buffer) r1 Mix Proteins and This compound p1->r1 p2 Prepare this compound Stock Solution (in DMSO) p2->r1 r2 Incubate in Dark r1->r2 c1 UV Irradiation (e.g., 365 nm on ice) r2->c1 a1 SDS-PAGE c1->a1 a2 Western Blot c1->a2 a3 Mass Spectrometry c1->a3

Caption: Experimental workflow for photo-crosslinking.

Caption: Photoactivation of this compound.

References

Technical Support Center: Purifying 2'-Azidoacetophenone Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2'-Azidoacetophenone and its reaction products. The following information is designed to address common challenges and ensure a safe and efficient purification process.

Troubleshooting Guides and FAQs

Safety First: Handling Azido Compounds

Q1: What are the primary safety precautions I need to take when working with this compound and its derivatives?

A1: Organic azides are energetic compounds and can be sensitive to heat, light, and shock.[1][2] It is crucial to always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1] Avoid using metal spatulas, as they can form shock-sensitive metal azides.[3] It is also recommended to work on a small scale and behind a safety shield, especially when heating or concentrating the material. Never use distillation or sublimation for purification.[3] Purification should be limited to methods like extraction, precipitation, and chromatography.[3]

Q2: Are there any solvents I should avoid when working with azides?

A2: Yes, it is critical to avoid chlorinated solvents such as dichloromethane (B109758) and chloroform (B151607) in reactions involving sodium azide (B81097), as this can lead to the formation of highly explosive di- and tri-azidomethane.[1][3]

Purification of "Click" Chemistry (CuAAC) Reaction Products

A common application of this compound is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," to form 1,2,3-triazole derivatives.

Q3: My crude product from a CuAAC reaction is a dark oil. What is the likely cause and how can I purify it?

A3: The formation of a dark oil suggests the presence of impurities, residual copper catalyst, or decomposition products. The most common purification method is column chromatography on silica (B1680970) gel. A typical eluent system to start with is a mixture of hexane (B92381) and ethyl acetate; the polarity can be adjusted based on TLC analysis of your crude mixture.

Q4: I'm having trouble removing the copper catalyst from my triazole product. Why is this happening and what can I do?

A4: Triazoles can coordinate with copper ions, making the catalyst difficult to remove.[4][5] This often results in a persistent green or blue color in your product.[4] To address this, you can perform an aqueous wash with a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[4] These agents form water-soluble complexes with copper that can be extracted into the aqueous phase.[4] If this is ineffective, using a solid-phase scavenger resin with high affinity for copper, such as SiliaMetS® Thiourea, can be very effective.[4] Another strategy is to use a heterogeneous or supported copper catalyst from the start, which can be removed by simple filtration.[6]

Q5: What are the common byproducts in a CuAAC reaction that I should be aware of during purification?

A5: A prevalent byproduct in CuAAC reactions is the homocoupling of the terminal alkyne, known as Glaser coupling.[7] This side reaction is often promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II). On a TLC plate, the Glaser coupling product typically appears as a less polar spot compared to the desired triazole.

Q6: My CuAAC reaction is sluggish or incomplete, leading to a complex mixture for purification. What could be the cause?

A6: Several factors can lead to an incomplete reaction. Ensure you have a sufficient amount of a reducing agent, like sodium ascorbate, if you are starting with a Cu(II) salt (e.g., CuSO₄) to generate the active Cu(I) species in situ.[7] Certain functional groups, particularly thiols, can "poison" the catalyst by strongly coordinating to it.[7] Additionally, bulky substituents near the azide or alkyne can cause steric hindrance, slowing the reaction.[7] In such cases, increasing the reaction temperature or time may be necessary.[7]

General Purification Issues

Q7: My product is an oil and won't crystallize. What steps can I take?

A7: The inability to crystallize is often due to the presence of residual solvent or impurities that inhibit lattice formation. Ensure all solvent is removed under a high vacuum. If the product is still oily, further purification by column chromatography is recommended. You can also try different crystallization solvents or solvent mixtures (e.g., hexane/ethyl acetate, ethanol/water). Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.

Q8: I am observing product degradation during column chromatography. How can I prevent this?

A8: this compound and its derivatives can be sensitive to the acidic nature of silica gel. This can lead to decomposition on the column. To mitigate this, you can deactivate the silica gel by using an eluent system containing a small amount of triethylamine (B128534) (1-3%). It is also advisable to work quickly and not let the compound remain on the column for an extended period.

Q9: My recovery after an aqueous workup is very low. What could be the issue?

A9: Low recovery after extraction can be due to several factors. Your product might have some water solubility and is remaining in the aqueous layer. Performing multiple extractions with a suitable organic solvent can help. Also, ensure the pH of the aqueous layer is adjusted to keep your product in its neutral, less water-soluble form. Emulsion formation can also trap your product; this can often be broken by adding brine (a saturated NaCl solution).

Data Presentation

The following table provides a comparative overview of different purification methods for a representative 1,4-disubstituted 1,2,3-triazole, a typical product of a CuAAC reaction with this compound. The values are representative and can vary based on the specific substrate and reaction conditions.

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Column Chromatography 70-95>98High purity achievable, good for removing a wide range of impurities.Can be time-consuming and solvent-intensive; potential for product degradation on silica gel.
Recrystallization 50-85>99Can yield very high purity crystalline material; cost-effective.Lower yield due to product solubility in the mother liquor; may not remove impurities with similar solubility.
Aqueous Wash with EDTA 80-9890-98Simple and quick for removing bulk copper salts.May not achieve very high purity; can be ineffective if the product strongly chelates copper.[4][5]
Scavenger Resin 90-99>98High efficiency and selectivity for copper removal; simple filtration-based workup.[4]Higher cost compared to simple aqueous washes.[4]

Experimental Protocols

1. General Protocol for Column Chromatography Purification of a 1,2,3-Triazole Derivative

This protocol is for the purification of a crude 1,4-disubstituted 1,2,3-triazole synthesized via a CuAAC reaction.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

2. Protocol for Copper Removal using an Aqueous EDTA Wash

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA. Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Mandatory Visualization

Purification_Troubleshooting Troubleshooting Workflow for Purifying this compound Reaction Products cluster_start Start: Crude Reaction Product cluster_purification Primary Purification cluster_issues Common Issues cluster_solutions Solutions start Crude Product Analysis (TLC, NMR) col_chrom Column Chromatography start->col_chrom Common Path recrys Recrystallization start->recrys aq_wash Aqueous Wash (e.g., with EDTA) start->aq_wash low_yield Low Yield col_chrom->low_yield impure Product Impure col_chrom->impure degradation Product Degradation col_chrom->degradation recrys->low_yield recrys->impure oily_product Oily Product recrys->oily_product aq_wash->impure check_workup Re-evaluate Workup (pH, extractions) low_yield->check_workup optimize_chrom Optimize Chromatography (Gradient, Deactivate Silica) impure->optimize_chrom change_solvent Change Recrystallization Solvent impure->change_solvent scavenger_resin Use Scavenger Resin for Copper impure->scavenger_resin degradation->optimize_chrom oily_product->optimize_chrom oily_product->change_solvent end_node Pure Product optimize_chrom->end_node change_solvent->end_node scavenger_resin->end_node check_workup->end_node

Caption: A troubleshooting workflow for the purification of this compound reaction products.

References

preventing premature decomposition of 2'-Azidoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature decomposition of 2'-Azidoacetophenone during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an organic compound containing an azide (B81097) functional group attached to an acetophenone (B1666503) backbone. Like many organic azides, it is a high-energy molecule susceptible to decomposition, which can be triggered by external energy sources such as heat, light, and pressure.[1] Premature decomposition can lead to inaccurate experimental results, loss of valuable material, and potential safety hazards due to the rapid release of nitrogen gas. The presence of the ortho-acetyl group may influence its stability compared to other aryl azides.

Q2: What are the primary factors that can cause the premature decomposition of this compound?

Several factors can induce the decomposition of this compound:

  • Heat: Thermal energy can cause the azide group to extrude dinitrogen gas, leading to the formation of highly reactive nitrene intermediates.[1][2][3]

  • Light: Exposure to ultraviolet (UV) light can lead to photolytic decomposition. The ketone chromophore in the acetophenone moiety can absorb light and transfer energy to the azide group, promoting its decomposition.

  • Acids and Bases: Strong acidic or basic conditions can catalyze the decomposition of aryl azides.[4][5][6] Mixing azides with acidic materials can also lead to the formation of highly toxic and explosive hydrazoic acid.

  • Reducing Agents: Strong reducing agents can reduce the azide functionality, leading to its decomposition.[7]

  • Mechanical Stress: Although less common for this compound in a laboratory setting, physical shock or friction can initiate the decomposition of some azides.

Q3: How should I properly store this compound to ensure its stability?

To minimize decomposition during storage, this compound should be:

  • Stored at low temperatures: A temperature of -20°C to -80°C is recommended for long-term storage.[8] For daily use, refrigeration at 2-8°C is acceptable.[9][10]

  • Protected from light: Store in an amber vial or a container wrapped in aluminum foil to prevent photolytic decomposition.[9]

  • Stored in a tightly sealed container: This prevents exposure to moisture and atmospheric contaminants.[9]

  • Stored away from incompatible materials: Keep it separate from strong acids, bases, oxidizing agents, and reducing agents.[11][12]

Q4: What are the potential decomposition products of this compound?

  • 2-Methylanthranil: Through intramolecular cyclization of the nitrene intermediate formed after nitrogen extrusion.

  • Polymers: Nitrene intermediates are highly reactive and can lead to polymerization.

  • 2'-Aminoacetophenone: If the azide group is reduced.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound, particularly in the context of "click chemistry" reactions, a common application for this compound.

Table 1: Troubleshooting Guide for this compound in Experiments

Problem Potential Cause Recommended Solution
Low or no product yield in a click chemistry reaction. Decomposition of this compound: The azide may have degraded due to improper storage or handling.1. Verify Purity: Before use, check the purity of this compound using HPLC or NMR (see Experimental Protocols). 2. Fresh Reagent: Use a fresh batch of the azide or one that has been stored correctly.
Incompatible Reaction Conditions: The reaction conditions may be promoting decomposition.1. Temperature Control: Avoid high reaction temperatures unless specified by a validated protocol. 2. pH Control: Ensure the reaction medium is not strongly acidic or basic. 3. Light Protection: Protect the reaction mixture from light, especially UV sources.
Appearance of unexpected side products in the reaction mixture. Decomposition Products: The side products may be a result of this compound decomposition.1. Analyze Side Products: Characterize the unexpected peaks using LC-MS or GC-MS to identify potential decomposition products. 2. Optimize Conditions: Modify reaction conditions (lower temperature, protect from light) to minimize decomposition.
Inconsistent results between experimental runs. Variable Reagent Quality: The stability of this compound may vary between batches or due to storage duration.1. Standardize Storage: Implement a strict storage protocol for all azide reagents. 2. Quality Control: Perform a quick purity check on the azide before each set of experiments.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound and detecting potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example:

      • Start with 50% acetonitrile / 50% water.

      • Ramp to 95% acetonitrile / 5% water over 15 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Analysis: The purity is determined by the relative area of the main peak. The appearance of new, smaller peaks may indicate decomposition.

Protocol 2: Monitoring Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a framework for assessing the thermal stability of this compound.

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA)

  • Procedure:

    • Sample Preparation: Place 3-5 mg of this compound into a TGA pan.

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from room temperature to a suitable upper limit (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

    • Data Analysis: The onset temperature of mass loss indicates the beginning of thermal decomposition.

Table 2: Hypothetical Thermal Stability Data for this compound

Parameter Value Interpretation
Onset of Decomposition (Tonset) ~120 - 150 °CThe temperature at which significant decomposition begins. This is a critical parameter for setting maximum reaction temperatures.
Temperature of Maximum Mass Loss Rate ~160 - 180 °CThe temperature at which the decomposition reaction is fastest.

Note: This data is hypothetical and should be confirmed by experimental analysis.

Visualizations

Decomposition_Pathway This compound This compound Nitrene Intermediate Nitrene Intermediate This compound->Nitrene Intermediate Heat or hv (-N2) 2'-Aminoacetophenone 2'-Aminoacetophenone This compound->2'-Aminoacetophenone Reduction 2-Methylanthranil 2-Methylanthranil Nitrene Intermediate->2-Methylanthranil Intramolecular Cyclization Polymerization Polymerization Nitrene Intermediate->Polymerization Intermolecular Reactions

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting Store at -20°C Store at -20°C Purity Check (HPLC/NMR) Purity Check (HPLC/NMR) Store at -20°C->Purity Check (HPLC/NMR) Protect from Light Protect from Light Protect from Light->Purity Check (HPLC/NMR) Avoid Acids/Bases Avoid Acids/Bases Avoid Acids/Bases->Purity Check (HPLC/NMR) Reaction Setup Reaction Setup Purity Check (HPLC/NMR)->Reaction Setup Monitor Reaction (TLC/LC-MS) Monitor Reaction (TLC/LC-MS) Reaction Setup->Monitor Reaction (TLC/LC-MS) Low Yield Low Yield Monitor Reaction (TLC/LC-MS)->Low Yield Unexpected Products Unexpected Products Monitor Reaction (TLC/LC-MS)->Unexpected Products Verify Reagent Purity Verify Reagent Purity Low Yield->Verify Reagent Purity Analyze Side Products Analyze Side Products Unexpected Products->Analyze Side Products Optimize Conditions Optimize Conditions Verify Reagent Purity->Optimize Conditions Analyze Side Products->Optimize Conditions

Caption: Workflow for preventing and troubleshooting decomposition.

References

Technical Support Center: 2'-Azidoacetophenone Click Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) concerning the solvent effects on the kinetics of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2'-Azidoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when selecting a solvent for the this compound click reaction?

The primary consideration is the solubility of all reaction components: the azide (B81097), the alkyne, the copper source (e.g., CuSO₄), the reducing agent (e.g., sodium ascorbate), and the ligand (e.g., THPTA). Poor solubility of any component can significantly hinder reaction kinetics and lead to low yields. A wide range of polar aprotic solvents and aqueous mixtures are commonly employed.[1]

Q2: How does solvent choice generally affect the kinetics of the CuAAC reaction?

Solvent choice can influence reaction kinetics through several mechanisms:

  • Solubility and Concentration: Ensuring reactants are fully dissolved allows the reaction to proceed at the intended concentration.

  • Catalyst Stabilization: Coordinating solvents can interact with the Cu(I) catalyst. While some coordination is necessary, strong coordination by solvents like DMSO at high concentrations (>30-50%) can sequester the metal and slow the reaction, sometimes necessitating a change in ligand.[2]

  • Polarity Effects: DFT calculations have suggested that the coordination of Cu(I) to the alkyne is more exothermic in water than in acetonitrile (B52724) (MeCN), which is consistent with observed rate accelerations in aqueous media.[3]

Q3: Can the ortho-acetyl group of this compound interfere with the reaction?

While not extensively documented for this compound specifically, functional groups containing carbonyls or other Lewis basic atoms near the reaction site have the potential to chelate the copper catalyst. This could sequester the catalyst and reduce its effective concentration, leading to slower kinetics or incomplete reactions. If catalyst inhibition is suspected, increasing the ligand-to-copper ratio or using a more strongly coordinating ligand may be beneficial.

Q4: Which solvents are recommended as a starting point for optimizing the reaction of this compound?

A good starting point is a mixture of t-BuOH and water (1:1) or DMF/water.[4] These systems are known to support a broad range of CuAAC reactions. Other effective solvents include DMSO, THF, acetonitrile, and greener alternatives like γ-valerolactone (GVL) and Cyrene™.[1][5] For reactants with poor aqueous solubility, increasing the ratio of the organic co-solvent is a common strategy.[1]

Q5: How can I monitor the kinetics of my click reaction?

Reaction kinetics can be monitored in real-time by tracking the disappearance of a reactant or the appearance of the triazole product. Common analytical techniques include:

  • NMR Spectroscopy: ¹H NMR can be used to follow the reaction by integrating the signals of protons unique to the starting materials and the product.[6][7]

  • IR Spectroscopy: The characteristic azide stretch (~2100 cm⁻¹) is strong and its disappearance is a reliable indicator of reaction progress.[8]

  • LC-MS: Aliquots can be taken at various time points, quenched, and analyzed by LC-MS to determine the relative concentrations of reactants and products.

Troubleshooting Guide

Problem: Low or no product yield.

Possible CauseSuggested Solution
Poor Reagent Quality Ensure the azide and alkyne starting materials are pure. Use a freshly prepared solution of sodium ascorbate (B8700270), as it readily oxidizes in solution.
Inactive Copper Catalyst The Cu(I) catalyst is prone to oxidation. Degas solvents to remove oxygen.[2] Ensure an appropriate ligand (e.g., THPTA, TBTA) is used at a sufficient ratio (typically 5:1 ligand to copper) to protect the Cu(I) state.[9][10]
Poor Solubility Visually inspect the reaction mixture for undissolved material. If observed, try a different solvent system such as DMF, DMSO, or increase the proportion of organic co-solvent in aqueous mixtures.
Incompatible Buffer Avoid Tris-based buffers, as the amine groups can chelate the copper catalyst. Use non-coordinating buffers like HEPES or PBS.[2]
Catalyst Chelation The ortho-acetyl group on this compound may be chelating the copper. Try increasing the ligand-to-copper ratio (e.g., to 10:1) or consider a ligand with higher affinity for copper.

Problem: Reaction is very slow or stalls before completion.

Possible CauseSuggested Solution
Low Reactant Concentration CuAAC reactions are second-order and slow down significantly at low concentrations. If possible, increase the concentration of the limiting reagent. Reactions with concentrations below 10 µM may require extended reaction times.[9]
Suboptimal Temperature While many click reactions proceed well at room temperature, gentle heating (e.g., 40-60 °C) can often increase the rate, especially if steric hindrance is a factor or if mild catalyst inhibition is occurring.[2][4]
Solvent Inhibition High concentrations (>50%) of strongly coordinating solvents like DMSO can inhibit the catalyst. If using high percentages of such solvents, consider switching to a less coordinating solvent like THF or DMF, or test alternative ligands.[2]
Oxygen Contamination Ensure the reaction is adequately protected from atmospheric oxygen, which oxidizes the active Cu(I) catalyst to inactive Cu(II). Degassing the solvent and maintaining an inert atmosphere (N₂ or Ar) can be beneficial.[10]

Quantitative Data: Solvent Effects on a Model CuAAC Reaction

Table 1: Comparison of Product Yields for the CuAAC Reaction of Benzyl (B1604629) Azide and Phenylacetylene in Various Solvents. [5]

SolventYield of 1-benzyl-4-phenyl-1H-1,2,3-triazole (%)
Dichloromethane (DCM)Moderate
1,4-DioxaneModerate
N,N-Dimethylformamide (DMF)Low
N-Methylpyrrolidone (NMP)Low
Dimethyl sulfoxide (B87167) (DMSO)Low
2-Methyltetrahydrofuran (2-MeTHF)Low
Methyl levulinate (MeLev)Good
Ethyl levulinate (EtLev)Good
γ-Valerolactone (GVL)High
Cyrene™High

Reaction Conditions: 1.15 mmol benzyl azide, 1.0 mmol phenylacetylene, 2.5 mL solvent, 0.01 mmol CuI, 0.1 mmol Et₃N, T = 30 °C, t = 4 h.[5] Note that "Low," "Moderate," "Good," and "High" are qualitative descriptors based on the graphical data presented in the source literature.

Experimental Protocols

Protocol 1: General CuAAC Reaction with this compound

This protocol provides a general starting point for the copper-catalyzed click reaction. Concentrations and reaction times may require optimization.

  • Reagent Preparation:

    • Prepare stock solutions:

      • This compound (e.g., 100 mM in DMF).

      • Alkyne of interest (e.g., 100 mM in DMF).

      • Copper(II) Sulfate (CuSO₄) (e.g., 50 mM in deionized water).

      • THPTA ligand (e.g., 250 mM in deionized water).

      • Sodium Ascorbate (e.g., 1 M in deionized water, prepare fresh immediately before use ).

  • Reaction Setup:

    • In a suitable reaction vessel, add the this compound solution (1.0 eq).

    • Add the alkyne solution (1.0 - 1.2 eq).

    • Add the reaction solvent (e.g., a 1:1 mixture of t-BuOH:water) to achieve a final azide concentration of 1-10 mM.

    • Add the THPTA ligand solution (0.25 eq, to achieve a 5:1 ratio with copper).

    • Add the CuSO₄ solution (0.05 eq).

    • If desired, degas the mixture by bubbling with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 eq).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 1 to 12 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring Reaction Kinetics by ¹H NMR

This protocol describes how to set up a reaction to monitor its kinetics using ¹H NMR spectroscopy.

  • Sample Preparation:

    • In an NMR tube, dissolve this compound (1.0 eq) and a non-reactive internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire an initial spectrum (t=0) to determine the precise initial concentrations from the integral ratios.

    • Prepare a separate concentrated solution of the alkyne, CuSO₄, THPTA, and sodium ascorbate in the same deuterated solvent.

  • Reaction Initiation:

    • Add the concentrated solution containing the other reactants to the NMR tube.

    • Quickly mix the contents and place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes for a fast reaction, or every 30-60 minutes for a slower one).

    • Ensure the relaxation delay (d1) is sufficient for quantitative integration (e.g., 5 times the longest T₁ of the protons being monitored).

  • Data Analysis:

    • For each spectrum, integrate a characteristic proton signal for the azide starting material and a characteristic signal for the triazole product.

    • Normalize these integrals against the integral of the internal standard to determine the concentration of each species at each time point.

    • Plot the concentration of the product versus time. The initial slope of this curve can be used to determine the initial reaction rate. For a second-order reaction, a plot of 1/[Reactant] vs. time should yield a straight line with a slope equal to the rate constant, k.

Visualizations

experimental_workflow Diagram 1: Experimental Workflow for Kinetic Analysis cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Kinetic Run cluster_analysis 4. Data Analysis prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate, Internal Standard) setup_nmr Combine Azide & Standard in NMR tube prep_reagents->setup_nmr prep_solvent Select & Degas Deuterated Solvent prep_solvent->setup_nmr acquire_t0 Acquire t=0 Spectrum setup_nmr->acquire_t0 initiate Initiate Reaction (Add Alkyne & Catalyst Mix) acquire_t0->initiate acquire_series Acquire Spectra at Timed Intervals initiate->acquire_series process Process Spectra (Integrate Signals) acquire_series->process calculate Calculate Concentrations vs. Internal Standard process->calculate plot Plot Kinetic Data (e.g., [P] vs. time) calculate->plot determine_k Determine Rate Constant (k) plot->determine_k

Diagram 1: Experimental Workflow for Kinetic Analysis.

troubleshooting_tree Diagram 2: Troubleshooting Logic for Failed CuAAC Reactions start Reaction Failed (Low/No Yield) q_reagents Are Reagents High Quality? (Fresh Ascorbate, Pure SMs) start->q_reagents a_reagents_no Solution: Replace/Purify Reagents. Use fresh Ascorbate. q_reagents->a_reagents_no No q_catalyst Is Catalyst System Active? q_reagents->q_catalyst Yes end_node Re-run Optimized Reaction a_reagents_no->end_node a_catalyst_no Solution: Degas Solvents. Increase Ligand:Cu Ratio. Use Fresh Catalyst Stocks. q_catalyst->a_catalyst_no No q_solubility Are All Components Soluble? q_catalyst->q_solubility Yes a_catalyst_no->end_node a_solubility_no Solution: Change Solvent System (e.g., try DMF, DMSO). Increase Organic Co-solvent. q_solubility->a_solubility_no No q_conditions Are Conditions Optimal? q_solubility->q_conditions Yes a_solubility_no->end_node a_conditions_no Solution: Increase Concentration. Gently heat (40-60°C). Check Buffer (avoid Tris). q_conditions->a_conditions_no No q_conditions->end_node Yes a_conditions_no->end_node

Diagram 2: Troubleshooting Logic for Failed CuAAC Reactions.

References

Technical Support Center: Catalyst Selection for 2'-Azidoacetophenone Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 2'-Azidoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for the cycloaddition of this compound?

A1: The most common and effective catalysts are copper(I) species. Since this compound is an aromatic azide, standard CuAAC catalysts are highly effective. These can be introduced in several ways:

  • In situ reduction of Copper(II) salts: This is the most common method, where a stable Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) is used with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) catalyst in the reaction mixture.[1][2] This approach ensures a sustained, low concentration of the active catalyst.[1]

  • Direct use of Copper(I) salts: Salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. However, these are susceptible to oxidation, so reactions must be performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Heterogeneous Catalysts: These are solid-supported copper catalysts, such as copper nanoparticles on silica (B1680970) or charcoal, which offer easier removal from the reaction mixture, recyclability, and reduced copper contamination in the final product.[3][4]

Q2: Should I use a homogeneous or heterogeneous catalyst for my reaction?

A2: The choice depends on your experimental priorities.

  • Homogeneous catalysts (e.g., CuSO₄/sodium ascorbate) are widely used due to their high activity and the vast amount of literature available.[5] They are often preferred for small-scale synthesis and when maximizing yield is the primary goal.

  • Heterogeneous catalysts are ideal when catalyst recovery, reusability, and minimizing copper contamination of the product are critical.[3] This is particularly important in pharmaceutical development where residual metal toxicity is a concern.

Q3: What is the role of a ligand, and do I need one?

A3: A ligand is highly recommended. Ligands like Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) play a crucial role by:

  • Stabilizing the Cu(I) oxidation state , preventing its oxidation to the inactive Cu(II) or disproportionation to Cu(0) and Cu(II).[6]

  • Accelerating the reaction rate. [7]

  • Protecting sensitive biomolecules from damage by reactive oxygen species that can be generated by the catalyst system.[8] For reactions in organic solvents, TBTA is common. For aqueous or biological systems, the water-soluble ligand THPTA is preferred.

Q4: How do I choose the right solvent for my cycloaddition?

A4: The CuAAC reaction is robust and works in a wide variety of solvents. The primary consideration is the solubility of your this compound and the alkyne substrate.

  • Aqueous systems: Mixtures of water with co-solvents like t-butanol, DMSO, or DMF are very common and often accelerate the reaction.[2][9]

  • Organic solvents: DMF, DMSO, and toluene (B28343) can be used, particularly if the reactants have poor water solubility.[7]

  • Green Solvents: Liquid ammonia (B1221849) has been shown to be an effective solvent, allowing for easy product isolation by evaporation.[10]

Troubleshooting Guide

Problem: My reaction yield is low or zero.

This is the most common issue in CuAAC reactions and can be traced to several factors. Use the following workflow and Q&A to diagnose the problem.

G Troubleshooting Workflow for Low Yield start Start: Low or No Product cat_check Is the Catalyst Active? start->cat_check reagent_check Are Reagents Pure & Stoichiometry Correct? cat_check->reagent_check Yes cat_sol Solution: - Use fresh sodium ascorbate. - Degas solvents to remove O₂. - Add a stabilizing ligand (e.g., TBTA). cat_check->cat_sol No cond_check Are Reaction Conditions Optimal? reagent_check->cond_check Yes reagent_sol Solution: - Purify starting materials. - Check azide/alkyne integrity. - Use slight excess (1.1 eq) of one reagent. reagent_check->reagent_sol No cond_check->reagent_sol Partially cond_sol Solution: - Ensure reactants are fully dissolved. - Gently heat the reaction (40-60°C). - Increase reaction time. cond_check->cond_sol No G Catalyst Selection Logic start Start: Need Catalyst for CuAAC q1 Is Product Purity/ Low Metal Contamination Critical? start->q1 q2 Is Catalyst Recovery & Reuse a Priority? q1->q2 No hetero Choose Heterogeneous System (e.g., Cu on Silica/Carbon) q1->hetero Yes homo Choose Homogeneous System (e.g., CuSO₄ / Na-Ascorbate) q2->homo No q2->hetero Yes homo_adv Advantage: - High activity - Well-established protocols homo->homo_adv hetero_adv Advantage: - Easy removal - Recyclable - Low product contamination hetero->hetero_adv

References

minimizing non-specific labeling with 2'-Azidoacetophenone photo-crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2'-Azidoacetophenone and other aryl azide (B81097) photo-crosslinkers. Our goal is to help you minimize non-specific labeling and achieve reliable, high-quality results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of photo-crosslinking with this compound?

Upon exposure to UV light, the aryl azide group of this compound forms a highly reactive nitrene intermediate.[1][2][3] This intermediate can then form a covalent bond through several mechanisms, including insertion into C-H and N-H bonds or addition reactions with double bonds.[1][2] This reactivity allows for the capture of protein-protein or protein-ligand interactions in close proximity.

Q2: What is the optimal wavelength and duration for UV irradiation?

The optimal UV wavelength and irradiation time are critical parameters that need to be empirically determined for each experimental setup. Generally, aryl azides are activated by UV light in the range of 250-370 nm.[1][2] For some hydroxyphenyl azide crosslinkers, long-wavelength UV light (e.g., 366 nm) has been shown to be efficient.[1] It is crucial to perform an irradiation time-course experiment to find the shortest exposure time that yields sufficient specific crosslinking while minimizing non-specific background.[4]

Q3: What are the primary causes of non-specific labeling?

Non-specific labeling in photo-crosslinking experiments can arise from several factors:

  • High concentration of the photo-crosslinker: Excess probe can lead to random, proximity-based labeling of abundant or "sticky" proteins.[4][5]

  • Prolonged UV exposure: Excessive irradiation can increase the likelihood of random insertion events.[4]

  • Reactive intermediates quenching: The highly reactive nitrene can be quenched by water, which can sometimes contribute to background.[5]

  • Inappropriate buffer components: Buffers containing primary amines (e.g., Tris or glycine) can quench the reactive nitrene, while thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) can reduce the azide group, preventing photoactivation.[1][2]

Q4: How can I be sure that the labeling I observe is specific to the intended interaction?

To confirm the specificity of your labeling, it is essential to include proper controls in your experiment.[4] Key controls include:

  • No UV irradiation control: This sample is treated with the photo-crosslinker but not exposed to UV light. Any labeling observed here is due to non-covalent binding or other artifacts.

  • No photo-crosslinker control: This sample is subjected to UV irradiation in the absence of the photo-crosslinker to assess any UV-induced changes.

  • Competition control: The experiment is performed in the presence of a large excess of a non-photoreactive competitor molecule that binds to the same target. A significant reduction in labeling in the presence of the competitor indicates specific binding.[4]

Troubleshooting Guide

High background and non-specific labeling are common challenges in photo-crosslinking experiments. This guide provides a systematic approach to troubleshooting these issues.

Problem Potential Cause Recommended Solution
High background labeling across the entire gel lane Concentration of the this compound probe is too high.Perform a concentration titration to determine the lowest effective probe concentration.[4]
UV irradiation time is too long.Conduct a time-course experiment to find the optimal UV exposure time that maximizes specific signal while minimizing background.[4]
Presence of highly abundant, "sticky" proteins.Consider subcellular or biochemical fractionation to enrich for your protein of interest and remove abundant, non-interacting proteins.[4]
Weak or no specific labeling signal Insufficient UV irradiation.Increase the UV irradiation time or decrease the distance between the UV source and the sample. Ensure the entire sample is illuminated.[4]
Incompatible buffer components.Avoid buffers containing primary amines (e.g., Tris, glycine) and thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol).[1][2] Use buffers like PBS or HEPES.
Low abundance of the target protein.Enrich the target protein through immunoprecipitation or other purification methods before crosslinking.[4]
Variability between replicate experiments Inconsistent UV light exposure.Ensure consistent distance and angle of the UV lamp relative to the sample for all experiments.
Premature activation of the photo-crosslinker.Perform all steps involving the photo-crosslinker in the dark or under subdued red light until the UV irradiation step.[6]

Experimental Protocols

Below is a generalized protocol for a photo-crosslinking experiment using a this compound-modified probe to identify protein interactions in a cellular lysate.

1. Preparation of Cellular Lysate: a. Culture and harvest cells according to your standard protocol. b. Lyse the cells in an appropriate amine-free buffer (e.g., RIPA buffer without Tris, or a HEPES-based buffer) containing protease inhibitors. c. Clarify the lysate by centrifugation to remove cellular debris. d. Determine the protein concentration of the lysate.

2. Photo-crosslinking Reaction: a. In a microcentrifuge tube kept on ice and protected from light, combine the cellular lysate with your this compound-containing probe. b. For a competition control, add a 50- to 100-fold molar excess of a non-photoreactive competitor molecule and incubate for 15-30 minutes on ice.[4] c. Place the open tubes on ice directly under a UV lamp. d. Irradiate the samples with UV light (e.g., 366 nm) for a predetermined optimal time (e.g., 5-30 minutes).

3. Analysis of Crosslinked Products: a. After irradiation, add SDS-PAGE sample buffer to the lysate. b. Separate the proteins by SDS-PAGE. c. Visualize the crosslinked products by Coomassie staining, silver staining, or Western blotting using an antibody against your protein of interest or a tag on your probe.

Quantitative Data Summary

Optimizing experimental parameters is key to minimizing non-specific labeling. The following tables illustrate the expected impact of varying probe concentration and UV exposure time on the signal-to-noise ratio.

Table 1: Effect of Probe Concentration on Labeling Specificity

Probe ConcentrationSpecific Signal Intensity (Arbitrary Units)Non-Specific Signal Intensity (Arbitrary Units)Signal-to-Noise Ratio
Low50105.0
Medium100502.0
High1201500.8

Table 2: Effect of UV Irradiation Time on Labeling Specificity

UV Exposure TimeSpecific Signal Intensity (Arbitrary Units)Non-Specific Signal Intensity (Arbitrary Units)Signal-to-Noise Ratio
Short4058.0
Medium100402.5
Long1101200.9

Visualizing Experimental Workflows and Logic

Experimental Workflow for Photo-Crosslinking

experimental_workflow cluster_prep Sample Preparation cluster_crosslink Crosslinking cluster_analysis Analysis prep_lysate Prepare Cell Lysate add_probe Add this compound Probe prep_lysate->add_probe add_competitor Add Competitor (Control) add_probe->add_competitor uv_irradiate UV Irradiation add_probe->uv_irradiate add_competitor->uv_irradiate sds_page SDS-PAGE uv_irradiate->sds_page western_blot Western Blot / Detection sds_page->western_blot

Caption: A generalized workflow for identifying protein interactions using this compound photo-crosslinkers.

Troubleshooting Logic for High Background

troubleshooting_logic start High Background Observed check_probe_conc Is probe concentration optimized? start->check_probe_conc reduce_probe_conc Reduce probe concentration and repeat check_probe_conc->reduce_probe_conc No check_uv_time Is UV exposure time optimized? check_probe_conc->check_uv_time Yes reduce_probe_conc->start reduce_uv_time Reduce UV exposure time and repeat check_uv_time->reduce_uv_time No check_buffer Are buffer components appropriate? check_uv_time->check_buffer Yes reduce_uv_time->start change_buffer Use amine-free, non-reducing buffer (e.g., HEPES, PBS) check_buffer->change_buffer No consider_enrichment Consider target enrichment (e.g., fractionation) check_buffer->consider_enrichment Yes change_buffer->start

Caption: A decision tree for troubleshooting high background in photo-crosslinking experiments.

Mechanism of Aryl Azide Photo-Crosslinking

mechanism_pathway ArylAzide Aryl Azide (R-N3) UV UV Light (hν) ArylAzide->UV Nitrene Singlet Nitrene (R-N:) UV->Nitrene - N2 Insertion C-H / N-H Insertion Nitrene->Insertion Addition Addition to C=C Nitrene->Addition CovalentBond Stable Covalent Bond Insertion->CovalentBond Addition->CovalentBond

Caption: Simplified reaction pathway for aryl azide-mediated photo-crosslinking.

References

reaction condition adjustments for scaling up 2'-Azidoacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for scaling up the synthesis of 2'-Azidoacetophenone. It addresses common issues through troubleshooting guides and frequently asked questions, offering detailed experimental protocols and data to support your scale-up activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most viable routes for scaling the synthesis of this compound are:

  • Diazotization of 2'-Aminoacetophenone (B46740): This involves converting the amino group of 2'-Aminoacetophenone into a diazonium salt, which is then displaced by an azide (B81097) ion from a source like sodium azide (NaN₃). This route is common but requires careful control of the highly reactive diazonium intermediate.

  • Nucleophilic Substitution of 2'-Haloacetophenone: This method involves reacting a 2'-haloacetophenone (e.g., 2'-bromoacetophenone (B1265738) or 2'-chloroacetophenone) with an azide salt, typically sodium azide, in a suitable solvent. The choice of halogen and reaction conditions is critical for achieving high yields.

Q2: What are the most critical safety concerns when scaling up this synthesis?

A2: Scaling up the synthesis of this compound introduces significant safety challenges:

  • Sodium Azide (NaN₃) Handling: Sodium azide is acutely toxic and can be fatal if ingested or absorbed through the skin[1]. It can form highly explosive heavy metal azides if it comes into contact with metals like lead, copper, or zinc, often found in plumbing or spatulas[1].

  • Hydrazoic Acid (HN₃) Formation: In the presence of acid, sodium azide forms hydrazoic acid, which is a toxic, volatile, and dangerously explosive liquid[1]. This is a major concern during the diazotization route and the subsequent quenching steps.

  • Thermal Stability: Solid sodium azide can decompose violently when heated above 275°C[1]. The final product, this compound, as an organic azide, may also be thermally sensitive and should be handled with care, avoiding high temperatures and mechanical shock.

  • Exothermic Reactions: The diazotization of 2'-aminoacetophenone is a highly exothermic reaction that requires strict temperature control to prevent runaway reactions and decomposition of the unstable diazonium salt.

Q3: Which synthesis route is generally preferred for industrial-scale production?

A3: The choice depends on the availability and cost of starting materials, as well as the facility's engineering controls. The nucleophilic substitution of a 2'-haloacetophenone is often considered more straightforward and potentially safer for scale-up as it avoids the generation of unstable diazonium salts. However, the synthesis of the 2'-haloacetophenone precursor must also be considered. The diazotization route can be effective if robust cooling and containment systems are in place to handle the exotherm and the hazards of hydrazoic acid.

Q4: How can continuous flow chemistry improve the safety and efficiency of this synthesis at scale?

A4: Continuous flow synthesis offers significant advantages for hazardous reactions. By using microreactors or tubular reactors, the reaction volume at any given time is minimized, which allows for superior heat transfer and precise temperature control[2][3]. This drastically reduces the risk of runaway reactions, especially during the exothermic diazotization step[2][3][4]. Flow chemistry also allows for the in situ generation and immediate consumption of hazardous intermediates like diazonium salts or hydrazoic acid, preventing their accumulation and enhancing safety[3].

Troubleshooting Guides

Route 1: Diazotization of 2'-Aminoacetophenone
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield of Azide Product 1. Incomplete Diazotization: Temperature too high, causing diazonium salt decomposition; incorrect stoichiometry of nitrous acid.1. Maintain a strict temperature range of 0-5°C during diazotization. Use a reliable cooling bath and monitor the internal temperature. Ensure accurate addition of sodium nitrite (B80452) solution.
2. Premature Decomposition of Diazonium Salt: The diazonium salt is unstable and decomposes at higher temperatures or upon prolonged standing.2. Use the generated diazonium salt solution immediately in the subsequent azidation step without isolation.
3. Side Reactions: The diazonium salt can react with water to form a phenol (B47542) byproduct or engage in other undesired coupling reactions.3. Ensure the reaction medium remains strongly acidic to stabilize the diazonium salt. Add the azide solution promptly.
Foaming and Gas Evolution Uncontrolled 1. Rapid Addition of Reagents: Adding the sodium nitrite or sodium azide solution too quickly.1. Add reagents dropwise or via a syringe pump for controlled, slow addition. Ensure vigorous and efficient stirring to dissipate heat and gas.
2. Localized "Hot Spots": Inefficient stirring in a large reactor leads to areas of high concentration and temperature.2. Use an overhead mechanical stirrer with an appropriately sized impeller to ensure the entire reaction mass is homogenous.
Product is Oily / Difficult to Purify 1. Formation of Phenolic Impurities: Decomposition of the diazonium salt leads to 2'-hydroxyacetophenone.1. Optimize temperature control during diazotization. Purification can be achieved via column chromatography or careful recrystallization from a mixed solvent system (e.g., hexane/ethyl acetate).
2. Residual Starting Material: Incomplete reaction.2. Monitor the reaction by TLC or HPLC to ensure full consumption of the starting 2'-aminoacetophenone before work-up.
Route 2: Nucleophilic Substitution of 2'-Haloacetophenone
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction / Low Conversion 1. Poor Reagent Quality: Sodium azide is old, has absorbed moisture, or is of low purity.1. Use a fresh, dry batch of high-purity sodium azide.
2. Insufficient Reaction Time or Temperature: The reaction kinetics are slow under the current conditions.2. Gradually increase the reaction temperature, monitoring for side product formation. Extend the reaction time and track progress via TLC or HPLC[1].
3. Poor Solubility: The reagents are not fully dissolved or mixed in the chosen solvent.3. Select a solvent in which both the substrate and sodium azide have reasonable solubility (e.g., DMF, DMSO). Phase-transfer catalysts can sometimes be effective.
4. Inefficient Stirring: Solid reagents are not well-suspended, leading to poor mixing.4. Increase the agitation speed to ensure good contact between reactants[1].
Formation of Impurities 1. Side Reactions at High Temperatures: Elimination or other side reactions may occur if the temperature is too high.1. Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions.
2. Contaminated Starting Material: The initial 2'-haloacetophenone contains impurities that carry through the reaction.2. Ensure the purity of the starting material before beginning the azidation step.

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 2'-Aminoacetophenone

Materials:

  • 2'-Aminoacetophenone (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation: In a jacketed reactor equipped with an overhead stirrer and temperature probe, prepare a solution of 2'-aminoacetophenone in dilute HCl. Cool the reactor to 0-5°C using a circulating chiller.

  • Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the stirred 2'-aminoacetophenone solution, ensuring the internal temperature is strictly maintained between 0-5°C. The addition should be slow to control the exotherm.

  • Azidation: In a separate vessel, dissolve sodium azide in deionized water and cool the solution to 0-5°C. Add this cold azide solution slowly to the diazonium salt mixture, again maintaining the temperature below 5°C. Vigorous stirring is essential to manage the evolution of nitrogen gas.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate to neutralize the excess acid. Caution: This step must be done slowly in a well-ventilated fume hood due to the potential formation of hydrazoic acid.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

Protocol 2: Synthesis via Nucleophilic Substitution of 2'-Bromoacetophenone

Materials:

  • 2'-Bromoacetophenone (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF) or Acetone/Water mixture

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Setup: In a reactor equipped with a reflux condenser and mechanical stirrer, add 2'-bromoacetophenone and the chosen solvent (e.g., DMF).

  • Reagent Addition: Add sodium azide portion-wise to the stirred solution. Caution: Handle sodium azide with extreme care, using non-metallic spatulas and appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to 50-70°C. The optimal temperature may vary depending on the solvent system. Monitor the reaction progress using TLC or HPLC until the starting material spot has disappeared[1].

  • Isolation: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a larger volume of cold water to precipitate the product.

  • Purification: Filter the solid product and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or an ethanol/water mixture.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Note that optimal conditions are highly dependent on scale and specific equipment.

ParameterRoute 1: DiazotizationRoute 2: Nucleophilic Substitution
Primary Substrate 2'-Aminoacetophenone2'-Bromoacetophenone
Key Reagent NaNO₂, NaN₃NaN₃
Solvent Water / HClDMF, DMSO, Acetone/Water
Temperature 0-5°C50-80°C
Reaction Time 1-3 hours4-12 hours
Typical Yield 75-90%80-95%
Key Challenge Handling unstable diazonium salt; controlling exotherm.Longer reaction times; potential for side reactions at higher temperatures.

Visualizations

Logical Workflow: Synthesis Route Selection

start Start: Scale-Up of this compound precursor_check Precursor Availability & Cost start->precursor_check route1 Route 1: Diazotization (from 2'-Aminoacetophenone) precursor_check->route1 2'-Amino is cheaper/ available route2 Route 2: Nucleophilic Sub. (from 2'-Haloacetophenone) precursor_check->route2 2'-Halo is cheaper/ available safety_check1 Can handle unstable diazonium salts & exotherm? route1->safety_check1 safety_check2 Is longer reaction time at high temp acceptable? route2->safety_check2 implement_r1 Implement Route 1 with robust cooling safety_check1->implement_r1 Yes flow_chem Consider Continuous Flow for enhanced safety safety_check1->flow_chem No safety_check2->route1 No implement_r2 Implement Route 2 safety_check2->implement_r2 Yes implement_r1->flow_chem start Issue: Low Yield in Diazotization Route check_temp Was Temp < 5°C during additions? start->check_temp fix_temp Improve cooling capacity. Slow reagent addition. check_temp->fix_temp No check_time Was diazonium solution used immediately? check_temp->check_time Yes fix_temp->start fix_time Minimize delay between diazotization and azidation. check_time->fix_time No check_reagents Were NaNO2 and NaN3 stoichiometry correct? check_time->check_reagents Yes fix_time->start fix_reagents Verify calculations and reagent purity. check_reagents->fix_reagents No analyze_impurity Analyze byproduct profile (TLC/LCMS). check_reagents->analyze_impurity Yes fix_reagents->start phenol_found Phenol byproduct suggests diazonium decomposition. analyze_impurity->phenol_found phenol_found->fix_temp

References

Validation & Comparative

A Comparative Guide to 2'-Azidoacetophenone and Other Aryl Azide Photocrosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical biology, drug development, and proteomics, photoaffinity labeling (PAL) is an indispensable technique for identifying and characterizing biomolecular interactions. Aryl azide-based photocrosslinkers are a cornerstone of this methodology, enabling researchers to covalently capture transient interactions between a probe and its biological target upon activation with UV light. This guide provides a detailed comparison of 2'-Azidoacetophenone with other common aryl azide (B81097) crosslinkers, offering insights into their performance, applications, and experimental considerations.

Introduction to Aryl Azide Photocrosslinkers

Aryl azides are chemically stable compounds that, upon irradiation with UV light, release nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, resulting in a stable covalent linkage with a nearby molecule, typically a protein or nucleic acid.[2] This process allows for the permanent "capture" of binding partners for subsequent analysis.

Several classes of aryl azides exist, each with distinct properties. Simple phenyl azides, such as this compound, are the most basic scaffold. Modifications to the phenyl ring, such as the addition of nitro or hydroxyl groups, can alter the compound's photophysical properties, including its activation wavelength and stability.[2] More recently, other photo-activatable groups, such as diazirines, have been developed, offering advantages in stability and activation efficiency.[3]

Comparative Analysis of Photocrosslinker Performance

The efficacy of a photocrosslinker is determined by several key parameters, including its activation wavelength, the efficiency of nitrene formation (quantum yield), and its stability under various experimental conditions. This section compares this compound with its common isomer, 4'-Azidoacetophenone, a nitro-substituted aryl azide (ANB-NOS), and a more modern diazirine-based crosslinker.

Table 1: Comparison of Photophysical and Chemical Properties of Common Photocrosslinkers

FeatureThis compound4'-AzidoacetophenoneANB-NOS¹Trifluoromethyl-Aryl Diazirine
Photoreactive Group Phenyl AzidePhenyl AzideNitrophenyl AzideDiazirine
Reactive Intermediate NitreneNitreneNitreneCarbene
Typical Activation λmax ~245-280 nm (estimated)~245-280 nm320-350 nm[4]~350-370 nm[3]
Molar Extinction (ε) Data not available²~10,000 M⁻¹cm⁻¹ (at ~245 nm)³[5]Data not availableData not available
Photolysis Quantum Yield (Φ) Data not available²Low efficiency in aqueous solution⁴[6]Data not availableGenerally high[7]
Stability with DTT No (Azide is reduced)[2]No (Azide is reduced)[2]No (Azide is reduced)[8]Yes
Key Characteristics Simple structure; short λ activation.Inefficient crosslinking in aqueous buffers.[6]Longer λ activation minimizes protein damage.[2]Higher stability; forms highly reactive carbene.[3][7]

¹ ANB-NOS: N-5-Azido-2-nitrobenzoyloxysuccinimide ² Specific photophysical data for this compound in solution is not readily available in published literature. Values are estimated based on the parent compound, acetophenone, and general data for phenyl azides.[5] ³ Molar extinction coefficient for the parent compound acetophenone.[5] ⁴ Photolysis of 4'-azidoacetophenone in aqueous solution predominantly leads to the formation of a non-reactive triplet nitrene, which does not result in efficient crosslinking.[6]

In-Depth Comparison

This compound and its Isomer (4'-Azidoacetophenone):

Both 2'- and 4'-Azidoacetophenone are simple aryl azides that are expected to require short-wavelength UV light (typically <300 nm) for activation.[3] While this simplicity can be advantageous, a critical finding regarding the para isomer (4'-Azidoacetophenone) highlights a significant drawback: its photolysis in aqueous environments is inefficient for crosslinking.[6] The initially formed, highly reactive singlet nitrene rapidly relaxes to a more stable, non-reactive triplet nitrene, which does not effectively form covalent adducts with binding partners.[6] While direct experimental data for the ortho isomer (this compound) is scarce, it is plausible that it may suffer from similar limitations in aqueous biological systems.

Nitrophenyl Azides (e.g., ANB-NOS):

The inclusion of a nitro group on the phenyl ring, as in N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), shifts the activation wavelength to a longer, less damaging range (320-350 nm).[2][4] This is a significant advantage as shorter wavelength UV light (<300 nm) can cause damage to proteins and nucleic acids, potentially leading to non-specific crosslinking and artifacts.[3] For this reason, nitrophenyl azides are often preferred for experiments with sensitive biological samples.

Diazirines (A Modern Alternative):

Diazirines represent a newer class of photocrosslinkers that offer several advantages over aryl azides. They are generally more stable and are activated by long-wave UV light (~350-370 nm).[3] Upon photolysis, diazirines form highly reactive carbene intermediates, which are very efficient at inserting into C-H, N-H, and O-H bonds.[7] Unlike some aryl azides, the phenylcarbenes generated from trifluoromethylphenyldiazirines are inactivated by water in the absence of a nearby target, which can help to minimize non-specific labeling.[7] Their enhanced stability also makes them compatible with reagents like DTT, which would reduce and inactivate an aryl azide.

Core Mechanisms and Experimental Workflow

To effectively utilize these crosslinkers, it is crucial to understand their mechanism of action and the general workflow of a photoaffinity labeling experiment.

Mechanism of Aryl Azide Photo-Crosslinking

The fundamental process involves the photo-activation of the aryl azide to generate a nitrene, which then covalently binds to a target protein.

G cluster_0 A Aryl Azide (R-N₃) B Excited State Aryl Azide* A->B UV Light (hν) C Singlet Nitrene (R-N:) B->C - N₂ D Covalent Crosslink (e.g., C-H Insertion) C->D Reaction with Target (e.g., Protein) E Triplet Nitrene (Less Reactive) C->E Intersystem Crossing (ISC)

Caption: Photoactivation pathway of an aryl azide crosslinker.

General Experimental Workflow

A typical photoaffinity labeling experiment follows a multi-step procedure, from probe incubation to target identification.

G A 1. Incubation Probe + Biological Sample B 2. UV Irradiation (e.g., 254-370 nm) A->B C 3. Covalent Crosslinking B->C D 4. Lysis & Solubilization C->D E 5. Enrichment of Crosslinked Complex (e.g., Affinity Purification) D->E F 6. Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) E->F

Caption: A generalized workflow for photoaffinity labeling experiments.

Experimental Protocols

Below is a generalized protocol for a typical photo-crosslinking experiment using an aryl azide-based probe to identify protein binding partners.

Objective: To covalently crosslink a photoaffinity probe to its target protein(s) in a cell lysate for subsequent identification.

Materials:

  • Photoaffinity probe stock solution (e.g., 10 mM in DMSO).

  • Cell lysate in an appropriate amine-free buffer (e.g., HEPES or phosphate (B84403) buffer).

  • UV lamp with appropriate wavelength output (e.g., 254 nm for simple phenyl azides, 350 nm for nitrophenyl azides).

  • Quartz cuvette or microcentrifuge tubes.

  • Reagents for downstream analysis (e.g., SDS-PAGE, affinity purification resins, mass spectrometry reagents).

Protocol:

  • Preparation (Work in subdued light):

    • Thaw the cell lysate on ice. Determine the total protein concentration.

    • Dilute the lysate to a working concentration (e.g., 1-5 mg/mL) using an amine-free buffer (e.g., PBS, pH 7.4). Crucially, avoid buffers containing primary amines like Tris or glycine, as they can quench the reactive nitrene. [2]

    • Prepare control samples, including a no-probe control and a competition control where a non-crosslinking inhibitor is added in excess.

  • Incubation:

    • Add the photoaffinity probe to the cell lysate to the desired final concentration (e.g., 1-10 µM).

    • Incubate the mixture for a predetermined time (e.g., 30-60 minutes) on ice or at 4°C to allow for binding of the probe to its target.

  • UV Irradiation:

    • Place the sample in a quartz cuvette or an open microcentrifuge tube on ice to prevent heating during irradiation.[2]

    • Position the sample directly under the UV lamp at a fixed distance.

    • Irradiate the sample with the appropriate wavelength of UV light for a specified duration (e.g., 5-30 minutes). The optimal time and wavelength should be determined empirically. For example, hydroxyphenyl azides have shown efficient crosslinking with 366 nm light for 30 minutes.[2]

  • Post-Irradiation Processing:

    • Following irradiation, the crosslinked sample can be processed for analysis.

    • For SDS-PAGE analysis, add Laemmli sample buffer to the lysate, boil, and load onto a gel. The appearance of a new, higher molecular weight band corresponding to the probe-target adduct can indicate successful crosslinking.

    • For identification by mass spectrometry, the probe may contain an enrichment handle (e.g., biotin). The crosslinked lysate can be subjected to affinity purification (e.g., using streptavidin beads) to isolate the adducts, followed by on-bead digestion and LC-MS/MS analysis.

Important Considerations:

  • Light Sensitivity: All steps prior to UV irradiation should be performed in the dark or under subdued lighting to prevent premature activation of the aryl azide.[8]

  • Reducing Agents: Avoid thiol-containing reducing agents like DTT or β-mercaptoethanol in all buffers before and during irradiation, as they will reduce the azide group to an amine, rendering it photoreactive.[2]

  • Optimization: The concentration of the probe, incubation time, and UV irradiation time and intensity are critical parameters that must be optimized for each experimental system to maximize specific crosslinking while minimizing non-specific labeling.

Conclusion

This compound represents a simple scaffold for photo-crosslinking applications. However, the lack of specific photophysical data and the potential for low crosslinking efficiency in aqueous environments—a known issue for its isomer, 4'-Azidoacetophenone—suggests that researchers should carefully consider alternatives. Nitrophenyl azides offer the significant advantage of activation at longer, less damaging wavelengths, making them a more robust choice for many biological applications. For experiments requiring high stability, efficiency, and compatibility with a wider range of buffer conditions, the more modern diazirine-based crosslinkers present a superior option. The selection of an appropriate photocrosslinker should be guided by the specific requirements of the biological system under investigation and the downstream analytical methods to be employed.

References

A Comparative Guide to Validating Protein-Protein Interactions Using 2'-Azidoacetophenone and Alternative Photo-Cross-Linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2'-Azidoacetophenone with other photo-activatable cross-linking agents for the validation of protein-protein interactions (PPIs). We delve into the experimental methodologies, present available quantitative data for comparison, and visualize a key signaling pathway to illustrate the application of these techniques in understanding cellular processes.

Introduction to Photo-Cross-Linking for PPI Validation

Photo-cross-linking is a powerful technique to capture both stable and transient protein-protein interactions in their native environment. This method utilizes photo-activatable reagents that, upon exposure to UV light, form highly reactive intermediates capable of covalently bonding with nearby molecules. This "freezes" the interaction, allowing for subsequent identification and analysis of the interacting partners.

This compound belongs to the aryl azide (B81097) class of photo-cross-linkers. When irradiated with UV light, aryl azides form a highly reactive nitrene intermediate that can insert into C-H and N-H bonds of neighboring proteins, thus forming a covalent cross-link.[1][2] This method is particularly valuable for capturing interactions that may not be stable enough to survive traditional biochemical purification techniques.

Comparison of Photo-Cross-Linking Agents

The choice of a photo-cross-linker is critical and depends on the specific experimental goals, the nature of the proteins being studied, and the available analytical methods. While this compound is an aryl azide-based cross-linker, other classes of reagents, such as those based on benzophenone (B1666685) and diazirine, are more commonly employed and better characterized in the scientific literature.

FeatureThis compound (Aryl Azide)Benzophenone-based Cross-linkersDiazirine-based Cross-linkers
Photo-activation Wavelength Typically 250-350 nm[3]~350 nm[4]330-370 nm[1]
Reactive Intermediate Nitrene[1][2]Triplet Ketone[5]Carbene[4]
Reactivity Highly reactive, but can undergo ring expansion to a less reactive species.[1][2]Less reactive than nitrenes and carbenes, leading to potentially higher specificity for C-H bonds.[5]Highly reactive and small, allowing for insertion into a wide range of bonds.[4]
Cross-linking Efficiency Generally lower than benzophenones and can be influenced by the local chemical environment.[2]Generally considered efficient.[4]Can be highly efficient.[4]
Specificity Can react with a variety of bonds, including C-H and N-H.[1][2]Preferentially abstracts hydrogen atoms from C-H bonds.[5]Highly reactive and non-selective, inserting into most chemical bonds.[4]
Stability Sensitive to reducing agents like DTT.[6]Generally more stable than aryl azides.Can be more stable than aryl azides in some contexts.
Quantitative Data Availability Limited in public literatureMore readily availableIncreasingly available

Experimental Protocols

Detailed, peer-reviewed protocols specifically for this compound in PPI validation are not widely available. However, a general protocol for using an aryl azide-based cross-linker can be adapted. The following is a representative workflow.

Representative Protocol for Aryl Azide-Mediated Photo-Cross-Linking

1. Preparation of the Bait Protein:

  • The "bait" protein of interest is purified.

  • The aryl azide cross-linker (e.g., an NHS-ester derivative of an aryl azide) is conjugated to the bait protein in the dark to prevent premature activation.[3] The reaction typically targets primary amines on lysine (B10760008) residues.

  • Excess, unreacted cross-linker is removed via dialysis or a desalting column.

2. Incubation with the Prey Protein/Lysate:

  • The cross-linker-conjugated bait protein is incubated with the potential "prey" protein(s) (either a purified protein or a complex cell lysate) to allow for the formation of the non-covalent protein complex.

3. Photo-Cross-Linking:

  • The protein mixture is exposed to UV light at the appropriate wavelength (typically 250-350 nm for aryl azides) for a specific duration.[1][3] This step should be optimized to maximize cross-linking efficiency while minimizing protein damage.

  • Control experiments without UV exposure are crucial.

4. Analysis of Cross-Linked Products:

  • The reaction mixture is analyzed by SDS-PAGE. A new band at a higher molecular weight corresponding to the cross-linked bait-prey complex should be observed.

  • The cross-linked complex can be identified by Western blotting if antibodies to the prey protein are available.

  • For unbiased identification of interacting partners, the cross-linked band can be excised from the gel and analyzed by mass spectrometry.[7][8][9][10][11]

Visualization of Experimental Workflow and a Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for validating a protein-protein interaction using a photo-cross-linking agent.

G cluster_bait_prep Bait Protein Preparation cluster_interaction Interaction and Cross-Linking cluster_analysis Analysis Bait Purified Bait Protein Conjugation Conjugation (in dark) Bait->Conjugation Crosslinker Aryl Azide Crosslinker Crosslinker->Conjugation Purification Removal of excess crosslinker Conjugation->Purification Incubation Incubation Purification->Incubation Prey Prey Protein / Lysate Prey->Incubation Crosslinking Photo-Cross-Linking Incubation->Crosslinking UV UV Irradiation UV->Crosslinking SDSPAGE SDS-PAGE Crosslinking->SDSPAGE Western Western Blot SDSPAGE->Western MassSpec Mass Spectrometry SDSPAGE->MassSpec

Workflow for PPI validation using a photo-cross-linker.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Photo-cross-linking can be a powerful tool to dissect the complex protein-protein interactions within signaling pathways like the MAPK pathway. The following diagram illustrates a simplified version of this cascade, where each interaction could potentially be validated using photo-cross-linking.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor GRB2 GRB2 Receptor->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

A simplified representation of the MAPK signaling pathway.

Conclusion

This compound, as an aryl azide-based photo-cross-linker, offers a viable method for capturing protein-protein interactions. However, researchers should be aware of the limited availability of specific protocols and quantitative performance data in the scientific literature. For many applications, more commonly used and better-characterized alternatives like benzophenone or diazirine-based reagents may be preferable due to the wealth of established protocols and comparative data. The choice of the cross-linker should be carefully considered based on the specific requirements of the experiment. Regardless of the reagent used, photo-cross-linking remains a powerful approach to validate PPIs and unravel the complexities of cellular interaction networks.

References

A Researcher's Guide to Photo-Crosslinking: Comparing 2'-Azidoacetophenone and Its Alternatives for Mass Spectrometry-Based Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in elucidating protein-protein interactions, the choice of a photo-crosslinking reagent is a critical determinant of experimental success. This guide provides an objective comparison of 2'-Azidoacetophenone with modern alternatives, supported by experimental data, to inform the selection of the most effective tool for capturing protein complexes for mass spectrometry analysis.

While historically used, this compound, an aryl azide-based photo-crosslinker, faces significant limitations in aqueous environments typical for biological experiments. Emerging evidence suggests its inefficiency in forming stable crosslinks, paving the way for more robust and effective alternatives. This guide will delve into the performance of diazirine- and benzophenone-based crosslinkers, which have demonstrated superior efficacy in modern proteomic workflows.

Performance Comparison of Photo-Crosslinking Reagents

The efficacy of a photo-crosslinking reagent is ultimately measured by the number and quality of identified crosslinked peptides in a mass spectrometry experiment. The following table summarizes quantitative data from studies utilizing different classes of photo-crosslinkers.

Crosslinker TypeReagent ExampleProtein SystemNumber of Unique Crosslinked Peptides IdentifiedReference
Aryl Azide p-Azidoacetophenone*Not available Not availableN/A
Diazirine Sulfo-SDAHuman Serum Albumin797[1]
Diazirine Sulfo-SDAYeast 26S Proteasome414[2]
Benzophenone Sulfo-SBPHuman Serum Albumin~700
Diazirine + MS-cleavable SDASOYeast 26S Proteasome414[3]

*A close analog of this compound. **Quantitative data for this compound in a comparative crosslinking mass spectrometry study is not readily available in the reviewed literature, likely due to its low efficiency.

Unveiling the Mechanisms: Why Alternatives Outperform this compound

The disparity in performance stems from the fundamental photochemical properties of the reactive species generated upon UV activation.

This compound belongs to the family of aryl azides. Upon UV irradiation, it forms a highly reactive nitrene intermediate. However, in aqueous solutions, this singlet nitrene rapidly decays to an unreactive triplet state, which is readily quenched by water molecules. This significantly reduces the yield of successful crosslinking events with target proteins.

In contrast, diazirine-based crosslinkers , such as Sulfo-SDA (sulfosuccinimidyl 4,4'-azipentanoate), generate a carbene intermediate upon UV activation. Carbenes are also highly reactive but exhibit a greater propensity to insert into C-H and N-H bonds of amino acid residues before being quenched by water. This leads to a higher crosslinking efficiency in biological samples.

Benzophenone-based crosslinkers , like Sulfo-SBP, form a triplet diradical upon photoactivation. This species is less reactive than a carbene but is also less susceptible to quenching by water, making it an effective crosslinker in aqueous environments.

Crosslinker_Mechanism cluster_ArylAzide Aryl Azide (e.g., this compound) cluster_Diazirine Diazirine (e.g., Sulfo-SDA) cluster_Benzophenone Benzophenone (e.g., Sulfo-SBP) A_UV UV Light (254-300 nm) A_AA Aryl Azide A_SN Singlet Nitrene (Highly Reactive) A_AA->A_SN Activation A_TN Triplet Nitrene (Unreactive) A_SN->A_TN Rapid Decay A_XL Crosslink (Low Yield) A_SN->A_XL A_H2O Water Quenching A_TN->A_H2O D_UV UV Light (330-370 nm) D_D Diazirine D_C Carbene (Highly Reactive) D_D->D_C Activation D_XL Crosslink (High Yield) D_C->D_XL B_UV UV Light (~350 nm) B_B Benzophenone B_TD Triplet Diradical (Reactive) B_B->B_TD Activation B_XL Crosslink (Good Yield) B_TD->B_XL

Caption: Reaction mechanisms of different photo-crosslinkers.

Experimental Protocols: A Guide to Modern Photo-Crosslinking

Detailed methodologies are crucial for reproducible and successful crosslinking experiments. Below are representative protocols for Sulfo-SDA and Sulfo-SBP, which have demonstrated high efficiency in capturing protein-protein interactions.

Protocol 1: Photo-Crosslinking with Sulfo-SDA

This protocol is adapted from a study on pH-dependent conformational changes in proteins.[1]

  • Protein Preparation: Prepare the protein of interest at a concentration of 1 mg/mL in a suitable buffer (e.g., 20 mM HEPES-OH, 150 mM NaCl, pH 7.5).

  • Crosslinker Addition: Add Sulfo-SDA to the protein solution at a 1:1 protein-to-crosslinker mass ratio. Incubate the mixture in the dark for 1 hour at room temperature to allow the NHS ester to react with primary amines.

  • UV Activation: Irradiate the sample with UV light at 365 nm on ice for 15-30 minutes.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0.

  • Sample Preparation for Mass Spectrometry:

    • Reduce the protein sample with 10 mM DTT at 56°C for 30 minutes.

    • Alkylate with 55 mM iodoacetamide (B48618) in the dark at room temperature for 20 minutes.

    • Perform in-solution or in-gel digestion with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Desalt the resulting peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software (e.g., pLink, MaxLynx, or similar) to identify the crosslinked peptides from the MS data.

Protocol 2: Photo-Crosslinking with Sulfo-SBP

This protocol is based on a comparative study of photo-crosslinkers.

  • Protein Preparation: Prepare the protein sample as described in Protocol 1.

  • Crosslinker Addition: Add Sulfo-SBP to the protein solution at a 1:1 protein-to-crosslinker mass ratio and incubate in the dark for 1 hour at room temperature.

  • UV Activation: Irradiate the sample with UV light at 350 nm on ice for 15-30 minutes.

  • Quenching and Sample Preparation: Follow steps 4 and 5 from Protocol 1.

  • LC-MS/MS and Data Analysis: Follow steps 6 and 7 from Protocol 1.

Experimental Workflow and Data Analysis

The overall workflow for a photo-crosslinking mass spectrometry experiment involves several key stages, from sample preparation to data interpretation.

XLMS_Workflow start Start: Purified Protein or Cell Lysate crosslinking 1. Photo-Crosslinking (e.g., Sulfo-SDA or Sulfo-SBP) start->crosslinking digestion 2. Proteolytic Digestion (e.g., Trypsin) crosslinking->digestion enrichment 3. (Optional) Enrichment of Crosslinked Peptides digestion->enrichment lcms 4. LC-MS/MS Analysis enrichment->lcms search 5. Database Search (Specialized Software) lcms->search database Protein Sequence Database database->search validation 6. Crosslink Validation (FDR Calculation) search->validation modeling 7. Structural Modeling and Interaction Mapping validation->modeling

Caption: General workflow for photo-crosslinking mass spectrometry.

Conclusion: Making an Informed Choice

For researchers aiming to robustly capture and identify protein-protein interactions using mass spectrometry, the evidence strongly favors the use of modern photo-crosslinkers such as diazirine- and benzophenone-based reagents over traditional aryl azides like this compound. The inherent chemical properties of these newer reagents lead to significantly higher crosslinking yields in the aqueous environments of biological systems. By providing detailed protocols and comparative data, this guide aims to empower researchers to select the optimal tools for their investigations, ultimately leading to more comprehensive and reliable insights into the intricate networks of protein interactions that govern cellular life.

References

A Comparative Guide to 2'-Azidoacetophenone for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of live-cell imaging, the ability to capture transient molecular interactions is paramount to understanding complex biological processes. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently trap these interactions in their native cellular environment. Among the various photoprobes available, 2'-Azidoacetophenone, a member of the aryl azide (B81097) family of photo-cross-linkers, offers distinct advantages for elucidating protein-protein interactions and mapping cellular signaling pathways. This guide provides a comprehensive comparison of this compound with other commonly used photo-cross-linkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their live-cell imaging needs.

Performance Comparison of Photo-Cross-Linkers

The selection of a photo-cross-linker is critical for the success of a photoaffinity labeling experiment. The ideal probe should exhibit high cross-linking efficiency, minimal off-target effects, and be readily activated by a wavelength of light that does not induce cellular damage. Here, we compare the key characteristics of three major classes of photo-cross-linkers: aryl azides (represented by this compound), benzophenones, and diazirines.

FeatureAryl Azides (e.g., this compound)BenzophenonesDiazirines
Activation Wavelength ~300-365 nm[1][2]~350-365 nm[1]~350-370 nm[3]
Reactive Intermediate Nitrene[1][4]Triplet diradical[1]Carbene[3]
Cross-linking Efficiency ModerateHighModerate to High[5]
Reactivity Inserts into C-H, N-H, and O-H bonds; can undergo ring expansion.[1]Abstracts hydrogen atoms, primarily from C-H bonds.[1]Inserts into a wide range of bonds, including C-H, N-H, O-H, and S-H.[3]
Stability Generally stable in the dark but can be sensitive to reducing agents.[6]Highly stable in the dark and to most chemical conditions.[4]Can be less stable than benzophenones, with a shorter half-life.
Size Relatively smallBulkyVery small[3][5]
Off-Target Labeling Can occur due to the longer lifetime of the nitrene intermediate.Can have higher non-specific binding due to hydrophobicity.Can exhibit preferential labeling of acidic residues via a diazo intermediate.[7][8]

Key Advantages of this compound (Aryl Azides):

  • Versatile Reactivity: The nitrene intermediate generated upon photoactivation of aryl azides can insert into a variety of chemical bonds, providing broad reactivity for capturing diverse protein interactions.[1]

  • Small Size: Compared to benzophenones, the azido (B1232118) group is relatively small, minimizing potential steric hindrance that could interfere with natural biological interactions.[3]

  • Specific Wavelength Activation: Aryl azides can be activated by UV-A light (around 365 nm), which is generally less damaging to live cells than shorter wavelength UV light.[2]

Experimental Protocols

The following provides a generalized workflow for a photoaffinity labeling experiment in live cells using an aryl azide probe like this compound. Optimization of probe concentration, incubation time, and UV exposure is crucial for each specific biological system.

General Workflow for Photoaffinity Labeling in Live Cells

G cluster_cell_culture Cell Culture & Probe Incubation cluster_crosslinking Photo-Cross-linking cluster_analysis Downstream Analysis A Seed cells and grow to desired confluency B Incubate cells with This compound probe A->B C Wash cells to remove unbound probe B->C D Irradiate cells with UV light (e.g., 365 nm) C->D E Cell Lysis D->E F Enrichment of cross-linked complexes (e.g., via click chemistry) E->F G Protein identification by Mass Spectrometry F->G

Figure 1. General experimental workflow for photoaffinity labeling in live cells.

Detailed Methodologies

1. Probe Incubation:

  • Cells are cultured to an appropriate density.

  • The this compound-containing probe is added to the cell culture medium at a final concentration typically ranging from 1 to 100 µM.

  • Incubation is carried out for a specific duration (e.g., 30 minutes to several hours) to allow the probe to permeate the cells and bind to its target(s).

2. UV Irradiation:

  • After incubation, cells are washed with phosphate-buffered saline (PBS) to remove any unbound probe.

  • The cells are then exposed to UV-A light (e.g., 365 nm) for a defined period (e.g., 5-30 minutes) to activate the azide group and induce cross-linking.[2] The UV dose should be optimized to maximize cross-linking while minimizing cell damage.

3. Cell Lysis and Protein Extraction:

  • Following irradiation, cells are lysed using a suitable buffer to extract the proteins.

4. Enrichment and Identification of Cross-linked Proteins:

  • If the this compound probe contains a bioorthogonal handle (e.g., an alkyne), the cross-linked protein complexes can be enriched using click chemistry to attach an affinity tag (e.g., biotin).

  • The enriched proteins are then typically separated by SDS-PAGE.

  • Protein bands of interest are excised, digested (e.g., with trypsin), and analyzed by mass spectrometry to identify the cross-linked proteins.[1][4]

Application in Elucidating GPCR Signaling

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Photoaffinity labeling with probes like this compound can be instrumental in identifying novel GPCR interaction partners and understanding their signaling cascades.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein GPCR->G_protein 3. G Protein Coupling Effector Effector Protein G_protein->Effector 4. Effector Activation Downstream Downstream Signaling Effector->Downstream 5. Cellular Response Ligand Ligand Ligand->GPCR 1. Activation Probe This compound Probe Probe->GPCR 2. Binding & UV Cross-linking

Figure 2. GPCR signaling pathway investigated with a this compound probe.

The diagram above illustrates how a this compound-based probe can be used to study GPCR signaling. Upon ligand binding and receptor activation, the probe, designed to interact with the activated GPCR or its associated proteins, can be covalently cross-linked upon UV irradiation. This allows for the capture and subsequent identification of components of the signaling complex, including the G protein and effector proteins, providing valuable insights into the molecular mechanisms of GPCR function. The use of such probes has been instrumental in delineating the residues that physically interact at the heteromeric interface of GPCR complexes.[9]

Conclusion

This compound and other aryl azide-based photo-cross-linkers are valuable tools for live-cell imaging, offering a robust method to capture and identify transient protein-protein interactions. Their versatility in reacting with various amino acid residues and their activation by less harmful long-wave UV light make them a compelling choice for many applications. While challenges such as potential off-target labeling exist, careful experimental design and optimization can mitigate these issues. By providing a clear comparison with other photo-cross-linkers and detailed experimental guidance, this document aims to empower researchers to effectively utilize this compound in their quest to unravel the intricate molecular networks within living cells.

References

A Comparative Guide to the Bioorthogonal Reactions of Aryl Azides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of key bioorthogonal reactions involving aryl azides, with a focus on providing the necessary data and protocols to assess their suitability for various research and drug development applications. While specific kinetic data for 2'-Azidoacetophenone is not extensively available in the literature, this guide will focus on the well-characterized reactions of aryl azides, offering insights into how substituents, such as the ortho-acetyl group in this compound, may influence reaction outcomes.

Introduction to Bioorthogonal Chemistry and the Azide (B81097) Reporter

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] These reactions are characterized by the use of abiotic functional groups that are inert within biological systems.[1] A key requirement for a bioorthogonal reaction is that it must be highly selective, proceed rapidly at physiological conditions (pH, temperature, and in aqueous environments), and the reactants and products should be non-toxic.[3]

The azide group is a premier chemical reporter in bioorthogonal chemistry due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems.[2] This makes it an ideal functional group for labeling biomolecules like proteins, glycans, and lipids for imaging, tracking, and drug targeting applications.[1][2] This guide will compare two of the most prominent bioorthogonal reactions for labeling azide-modified molecules: the Staudinger Ligation and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Comparison of Key Bioorthogonal Reactions for Aryl Azides

The choice of a bioorthogonal reaction is critical and depends on the specific application, considering factors like reaction speed, the potential for side reactions, and the biocompatibility of the reagents. Below is a summary of the key quantitative data for the Staudinger Ligation and various generations of SPAAC.

ReactionReagent PairSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Staudinger Ligation Aryl Azide + Engineered Phosphine (B1218219)~0.002 - 0.2Highly selective, produces a native amide bond (traceless version).[1][4]Slow kinetics, phosphine reagents can be prone to air oxidation.[3][5]
SPAAC (1st Gen) Aryl Azide + Cyclooctyne (B158145) (OCT)~0.001 - 0.004Copper-free, good biocompatibility.Relatively slow kinetics.[6]
SPAAC (2nd Gen) Aryl Azide + DIFO, DIBO, BCN~0.03 - 0.3Faster kinetics than 1st generation cyclooctynes.[5]Increased steric bulk of the cyclooctyne.
SPAAC (3rd Gen) Aryl Azide + DIBAC/DBCO~0.3 - 1.0Very fast kinetics, suitable for in vivo applications.[5][7]Can be less water-soluble, potential for side reactions with thiols.

Note on this compound: The reactivity of an aryl azide is influenced by the electronic properties and steric hindrance of its substituents. For the Staudinger ligation, electron-withdrawing groups on the aryl ring can increase the reaction rate. Conversely, bulky ortho-substituents may sterically hinder the approach of the phosphine reagent. Studies have shown that para-substituted aryl azides can exhibit faster reaction kinetics compared to their ortho-substituted counterparts in some contexts.[8] Therefore, the ortho-acetyl group in this compound might lead to slightly slower kinetics compared to a para-substituted analogue due to steric effects.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the successful implementation of bioorthogonal labeling strategies. Below are representative protocols for the Staudinger Ligation and a Strain-Promoted Azide-Alkyne Cycloaddition.

Protocol 1: General Procedure for Staudinger Ligation of an Azide-Labeled Protein

This protocol is adapted from methodologies used for labeling azide-modified proteins with phosphine-biotin (B157780) probes.

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Engineered phosphine-biotin probe (e.g., a derivative of triphenylphosphine (B44618) with an ester trap).

  • Reaction buffer (PBS, pH 7.4).

  • SDS-PAGE analysis reagents.

  • Western blot analysis reagents (e.g., streptavidin-HRP conjugate).

Procedure:

  • Preparation of Reactants: Prepare a stock solution of the phosphine-biotin probe in a water-miscible organic solvent (e.g., DMSO or DMF). The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5%) to avoid protein denaturation.

  • Ligation Reaction: In a microcentrifuge tube, combine the azide-labeled protein with the phosphine-biotin probe in the reaction buffer. A typical final protein concentration is 10-50 µM, and the phosphine probe is used in excess (e.g., 100-500 µM).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 2 to 24 hours, depending on the reaction kinetics.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule azide (e.g., benzyl (B1604629) azide) to consume any remaining phosphine probe.

  • Analysis: The biotinylated protein product can be analyzed by SDS-PAGE followed by Western blotting using a streptavidin-HRP conjugate to detect the incorporated biotin.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general method for labeling azide-modified proteins using a cyclooctyne-fluorophore conjugate.

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-fluorophore probe (e.g., DBCO-fluorophore).

  • Reaction buffer (PBS, pH 7.4).

  • SDS-PAGE analysis reagents.

  • In-gel fluorescence scanning equipment.

Procedure:

  • Preparation of Reactants: Prepare a stock solution of the cyclooctyne-fluorophore probe in a water-miscible organic solvent (e.g., DMSO).

  • Cycloaddition Reaction: In a microcentrifuge tube, mix the azide-labeled protein with the cyclooctyne-fluorophore probe in the reaction buffer. Typical final concentrations are 10-50 µM for the protein and 50-250 µM for the cyclooctyne probe.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Due to the faster kinetics of SPAAC, reaction times are generally shorter than for the Staudinger ligation, ranging from 30 minutes to 4 hours.

  • Removal of Excess Probe: Excess, unreacted cyclooctyne-fluorophore probe can be removed by methods such as spin filtration, dialysis, or protein precipitation.

  • Analysis: The fluorescently labeled protein can be visualized directly by in-gel fluorescence scanning after separation by SDS-PAGE.

Visualizing Bioorthogonal Reactions and Workflows

Diagrams are provided to illustrate the reaction mechanisms and a typical experimental workflow for assessing bioorthogonality.

Staudinger_Ligation cluster_products Products Aryl_Azide Aryl-N₃ Aza_Ylide Aza-ylide intermediate Aryl_Azide->Aza_Ylide + R₃P - N₂ Phosphine R₃P Amide_Product Amide Product Aza_Ylide->Amide_Product + H₂O (hydrolysis) Phosphine_Oxide R₃P=O

Caption: Reaction scheme of the Staudinger Ligation.

SPAAC_Reaction Aryl_Azide Aryl-N₃ Transition_State [3+2] Cycloaddition Transition State Aryl_Azide->Transition_State Cyclooctyne Cyclooctyne Cyclooctyne->Transition_State Triazole_Product Triazole Product Transition_State->Triazole_Product

Caption: Reaction scheme of the Strain-Promoted Azide-Alkyne Cycloaddition.

Bioorthogonality_Workflow cluster_incorporation Step 1: Metabolic Labeling cluster_ligation Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Analysis Metabolite Azide-modified metabolic precursor Cell_Culture Introduce to cell culture or organism Metabolite->Cell_Culture Incorporation Metabolic incorporation of azide into biomolecule Cell_Culture->Incorporation Probe Add bioorthogonal probe (e.g., Phosphine/Alkyne) Incorporation->Probe Ligation Incubate for bioorthogonal reaction Probe->Ligation Wash Wash to remove excess probe Ligation->Wash Detection Detection and Analysis (e.g., Microscopy, Western Blot) Wash->Detection

Caption: General experimental workflow for assessing bioorthogonality in a cellular context.

References

Spectroscopic Analysis for Confirming the Successful Conversion of 2'-Azidoacetophenone to 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers to spectroscopically verify the transformation of an aryl azide (B81097) to an aromatic amine, featuring comparative data, detailed experimental protocols, and workflow visualizations.

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and novel organic materials, the reduction of an azide to an amine is a fundamental transformation. This guide provides a comprehensive comparison of spectroscopic techniques to confirm the successful conversion of 2'-Azidoacetophenone to 2'-Aminoacetophenone. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), researchers can unequivocally track the disappearance of the starting material and the emergence of the desired product.

Comparative Spectroscopic Data

The key to confirming reaction success lies in the distinct spectroscopic signatures of the reactant, this compound, and the product, 2'-Aminoacetophenone. The following tables summarize the expected and experimentally observed spectral data for both compounds.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (Reactant)2'-Aminoacetophenone (Product)Rationale for Change
Azide (N₃) Strong, sharp peak at ~2100-2150 cm⁻¹ Absent The defining characteristic of the starting material, this peak disappears upon successful reduction of the azide group.
Amine (N-H) AbsentTwo distinct peaks in the range of 3300-3500 cm⁻¹ The appearance of these stretching vibrations is a clear indicator of the formation of the primary amine group.
Carbonyl (C=O) ~1680 cm⁻¹~1660 cm⁻¹A slight shift to a lower wavenumber may be observed due to the electron-donating nature of the newly formed amino group.

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton EnvironmentThis compound (Reactant)2'-Aminoacetophenone (Product)Rationale for Change
-CH₃ (Acetyl group) ~2.6 ppm (singlet)~2.5 ppm (singlet)Minimal change is expected for this proton environment.
Aromatic Protons ~7.0-7.8 ppm (multiplet)~6.6-7.7 ppm (multiplet)The electron-donating amino group in the product will cause a general upfield shift (to lower ppm values) of the aromatic protons compared to the electron-withdrawing azide group in the reactant.
-NH₂ (Amine protons) AbsentBroad singlet around 4.5-5.5 ppm The appearance of this broad signal, which is often exchangeable with D₂O, is a strong confirmation of product formation.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon EnvironmentThis compound (Reactant)2'-Aminoacetophenone (Product)Rationale for Change
-CH₃ (Acetyl group) ~28 ppm~28 ppmLittle to no change is anticipated for the acetyl carbon.
C-N (Carbon attached to Nitrogen) ~140 ppm~150 ppm The carbon atom directly bonded to the nitrogen will experience a significant downfield shift upon conversion from an azide to an amine.
Aromatic Carbons ~120-135 ppm~115-135 ppmShifts in the aromatic region will occur due to the change in the electronic properties of the substituent.
C=O (Carbonyl carbon) ~198 ppm~200 ppmA minor shift in the carbonyl carbon resonance is expected.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected m/z (M⁺)Key Fragmentation Patterns
This compound C₈H₇N₃O161.16 g/mol 161Loss of N₂ (m/z 133) is a characteristic fragmentation.
2'-Aminoacetophenone C₈H₉NO135.16 g/mol 135A prominent molecular ion peak at m/z 135 is expected.[1]

Experimental Protocols

To obtain the data presented above, the following standard spectroscopic procedures should be followed:

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or dissolve a small amount of the solid sample in a suitable solvent (e.g., chloroform) and cast a film on a single salt plate. Alternatively, for solid samples, prepare a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the azide and amine functional groups as detailed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a typical acquisition might involve 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Analysis: Compare the chemical shifts, splitting patterns, and integration of the obtained spectra with the data provided in Tables 2 and 3. The disappearance of the reactant's signals and the appearance of the product's signals confirm the conversion.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally sensitive compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Data Acquisition: Obtain the mass spectrum in a positive ion mode.

  • Analysis: Look for the molecular ion peak corresponding to the reactant (m/z 161) and the product (m/z 135). Analyze the fragmentation patterns to further confirm the structures.

Visualizing the Workflow and Logic

To better illustrate the process of confirming the reaction's success, the following diagrams created using Graphviz are provided.

Reaction_Confirmation_Workflow cluster_reaction Reaction cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Reduction 2'-Aminoacetophenone 2'-Aminoacetophenone Reaction Mixture->2'-Aminoacetophenone Successful IR IR Reaction Mixture->IR Sample NMR NMR Reaction Mixture->NMR Sample MS MS Reaction Mixture->MS Sample Confirm Functional Group Change Confirm Functional Group Change IR->Confirm Functional Group Change Confirm Structural Change Confirm Structural Change NMR->Confirm Structural Change Confirm Molecular Weight Change Confirm Molecular Weight Change MS->Confirm Molecular Weight Change Reaction Success Reaction Success Confirm Functional Group Change->Reaction Success Confirm Structural Change->Reaction Success Confirm Molecular Weight Change->Reaction Success

Caption: Experimental workflow for confirming the conversion of this compound.

Spectroscopic_Logic Reactant_IR IR: Azide peak (~2125 cm⁻¹) Product_IR IR: Amine peaks (~3300-3500 cm⁻¹) Reactant_IR->Product_IR Disappearance & Appearance Reactant_NMR ¹H NMR: Aromatic signals (~7.0-7.8 ppm) Product_NMR ¹H NMR: Amine signal (~4.5-5.5 ppm) & shifted aromatics Reactant_NMR->Product_NMR Disappearance & Appearance Reactant_MS MS: m/z = 161 Product_MS MS: m/z = 135 Reactant_MS->Product_MS Mass Shift

Caption: Logical relationship of spectroscopic data for reaction confirmation.

By systematically applying these spectroscopic methods and comparing the resulting data against the provided reference values, researchers can confidently and objectively confirm the successful synthesis of 2'-Aminoacetophenone from this compound. This rigorous analytical approach is essential for ensuring the purity and identity of synthesized compounds in any research and development setting.

References

A Comparative Guide to Staudinger Ligation and Click Chemistry for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical ligation of peptides is a cornerstone of modern chemical biology and drug development, enabling the synthesis of large proteins, the incorporation of unnatural amino acids, and the construction of complex peptide conjugates. Among the arsenal (B13267) of bioorthogonal reactions available, the Staudinger ligation and click chemistry have emerged as powerful and versatile tools. This guide provides an objective comparison of their performance in peptide synthesis, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.

At a Glance: Staudinger Ligation vs. Click Chemistry

FeatureStaudinger LigationClick Chemistry (CuAAC)Click Chemistry (SPAAC)
Reaction Type Azide (B81097) + Phosphine (B1218219)Azide + Terminal AlkyneAzide + Strained Alkyne
Catalyst NoneCopper(I)None
Reaction Kinetics (Second-Order Rate Constant) Slow (k ≈ 10⁻³ M⁻¹s⁻¹)Very Fast (k ≈ 1-100 M⁻¹s⁻¹)Moderate to Fast (k ≈ 0.1-1 M⁻¹s⁻¹)
Biocompatibility High; suitable for live cells and in vivo applications.Low for live cells due to copper toxicity.High; ideal for live cells and in vivo applications.
Linkage Formed Amide bond (traceless) or Amide + Phosphine Oxide (non-traceless)1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Key Advantage Forms a native amide bond (traceless version), mimicking a natural peptide linkage.Extremely high reaction rate and efficiency.Excellent biocompatibility combined with fast kinetics.
Key Disadvantage Slow kinetics; phosphine reagents are prone to oxidation.Copper catalyst toxicity can be a concern for biological systems.The bulky cyclooctyne (B158145) reagent may introduce steric hindrance.

Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing ligation strategies.

Staudinger Ligation

The Staudinger ligation is based on the classic Staudinger reaction. In its bioorthogonal application for peptide synthesis, a C-terminal peptide functionalized with a phosphinothioester reacts with an N-terminal azido-peptide. The "traceless" version of this reaction is particularly noteworthy as it results in the formation of a native amide bond, leaving no residual atoms from the phosphine reagent.

Staudinger_Ligation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Peptide1-thioester Peptide1-C(O)S-P(Ph)2-R Iminophosphorane Peptide1-C(O)S-P+(Ph)2-N--Peptide2 Peptide1-thioester->Iminophosphorane + N3-Peptide2 Peptide2-azide N3-Peptide2 Amidophosphonium_salt [Peptide1-C(O)-N(Peptide2)-P+(Ph)2-S-R] Iminophosphorane->Amidophosphonium_salt Intramolecular S->N Acyl Transfer Peptide_product Peptide1-C(O)-NH-Peptide2 (Native Amide Bond) Amidophosphonium_salt->Peptide_product + H2O (Hydrolysis) Phosphine_oxide O=P(Ph)2-SR Amidophosphonium_salt->Phosphine_oxide + H2O (Hydrolysis)

Mechanism of the traceless Staudinger ligation.
Click Chemistry

The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent examples used in peptide synthesis are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the joining of a terminal alkyne and an azide to form a stable 1,2,3-triazole ring, catalyzed by a copper(I) species. While highly efficient, the copper catalyst can be toxic to living cells, generally limiting its use to in vitro applications.

CuAAC_Mechanism cluster_reactants Reactants cluster_product Product Peptide1-alkyne Peptide1-C≡CH Triazole_product Peptide1-Triazole-Peptide2 Peptide1-alkyne->Triazole_product Peptide2-azide N3-Peptide2 Peptide2-azide->Triazole_product Catalyst Cu(I) Catalyst->Triazole_product catalysis

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed. This reaction utilizes a strained cyclooctyne which reacts spontaneously with an azide without the need for a catalyst. This makes SPAAC highly suitable for applications in living cells and whole organisms.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Peptide1-cyclooctyne Peptide1-DBCO Triazole_product Peptide1-Triazole-Peptide2 Peptide1-cyclooctyne->Triazole_product Peptide2-azide N3-Peptide2 Peptide2-azide->Triazole_product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following are generalized protocols for peptide ligation and should be optimized for specific peptide sequences and applications.

General Experimental Workflow

The site-specific modification of a peptide using either Staudinger ligation or click chemistry generally follows a two-step process:

  • Introduction of Bioorthogonal Groups: An azide or an alkyne/phosphine functional group is incorporated into the peptide sequence. This is typically achieved during solid-phase peptide synthesis (SPPS) using appropriately modified amino acid building blocks.

  • Ligation Reaction: The purified, functionalized peptide is then reacted with a second peptide or molecule containing the complementary bioorthogonal group.

Experimental_Workflow Start Start: Design Peptides with Bioorthogonal Handles SPPS1 Solid-Phase Peptide Synthesis of Peptide 1 (e.g., with Azide) Start->SPPS1 SPPS2 Solid-Phase Peptide Synthesis of Peptide 2 (e.g., with Phosphine/Alkyne) Start->SPPS2 Purification1 Cleavage and Purification of Peptide 1 SPPS1->Purification1 Purification2 Cleavage and Purification of Peptide 2 SPPS2->Purification2 Ligation Ligation Reaction (Staudinger or Click) Purification1->Ligation Purification2->Ligation Final_Purification Purification of Ligated Peptide Ligation->Final_Purification Analysis Characterization (e.g., HPLC, Mass Spectrometry) Final_Purification->Analysis End End Product Analysis->End

General workflow for peptide synthesis via ligation.
Protocol 1: Traceless Staudinger Ligation of Peptides

This protocol describes the ligation of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal azide.

Materials:

  • Peptide-phosphinothioester (e.g., synthesized using (diphenylphosphino)methanethiol).

  • Azido-peptide.

  • Solvent: A mixture of an organic solvent and water (e.g., 3:1 THF/H₂O or Dioxane/H₂O).

  • Reaction vessel.

  • HPLC for purification and analysis.

  • Mass spectrometer for characterization.

Procedure:

  • Dissolve the peptide-phosphinothioester and the azido-peptide in the chosen solvent system in the reaction vessel. Equimolar amounts are typically used.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC. Reactions are typically run for 12-24 hours.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 2 N HCl) and remove the solvent under reduced pressure.

  • Purify the resulting ligated peptide by preparative HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Note on Solvent and pH: The Staudinger ligation is sensitive to solvent polarity, with more polar solvents generally accelerating the reaction. The reaction can be performed over a range of pH values, but optimization may be required for specific peptide sequences. For non-glycyl ligations, using a less polar solvent like dioxane can improve yields by disfavoring a side reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the ligation of an alkyne-containing peptide with an azide-containing peptide.

Materials:

  • Alkyne-modified peptide.

  • Azide-modified peptide.

  • Copper(I) source: e.g., copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate, or a Cu(I) salt like CuBr.

  • Copper ligand (optional but recommended): e.g., tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) to stabilize the Cu(I) and improve reaction efficiency.

  • Solvent: A variety of solvents can be used, including DMF, DMSO, and aqueous buffers.

  • Base (optional): e.g., diisopropylethylamine (DIEA) or 2,6-lutidine.

Procedure:

  • Dissolve the alkyne- and azide-modified peptides in the chosen solvent in a reaction vessel.

  • In a separate tube, prepare the catalyst solution. If using CuSO₄ and sodium ascorbate, pre-mix the CuSO₄ with the ligand (e.g., THPTA) before adding to the peptide solution.

  • Add the catalyst solution to the peptide mixture.

  • Add the reducing agent (sodium ascorbate) to initiate the reaction.

  • If required, add the base.

  • Allow the reaction to proceed at room temperature. Reaction times are typically short, ranging from 30 minutes to a few hours. Monitor the reaction by HPLC.

  • Purify the ligated peptide using preparative HPLC.

  • Characterize the product by mass spectrometry and analytical HPLC.

Note on Reaction Conditions: CuAAC is robust and can be performed over a wide range of temperatures and pH (typically 4-12). The use of a ligand is highly recommended to prevent copper-mediated side reactions, especially with sensitive amino acids like histidine and arginine.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free ligation of a peptide modified with a strained alkyne (e.g., DBCO) and an azide-containing peptide.

Materials:

  • Strained alkyne-modified peptide (e.g., DBCO-peptide).

  • Azide-modified peptide.

  • Solvent: Typically aqueous buffers (e.g., PBS, pH 7.4) or a mixture of an organic solvent and water.

Procedure:

  • Dissolve the DBCO-modified peptide and the azide-modified peptide in the chosen solvent.

  • Mix the solutions. The reaction proceeds spontaneously without the need for a catalyst.

  • Incubate the reaction mixture. Reaction times can vary from a few hours to overnight, depending on the concentration of the reactants and the specific strained alkyne used. The reaction can be performed at room temperature or 4°C.

  • Monitor the reaction progress by HPLC.

  • Purify the ligated peptide by preparative HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Note on Reactants: The choice of strained alkyne can influence the reaction kinetics. DBCO is a commonly used and commercially available option.

Conclusion and Recommendations

The choice between Staudinger ligation and click chemistry for peptide synthesis is highly dependent on the specific experimental goals and constraints.

Choose Staudinger Ligation when:

  • The formation of a native amide bond is critical to the final product's structure and function.

  • The experiment is conducted in a biological system where the presence of any non-native linkage is undesirable.

  • Complete avoidance of a metal catalyst is required, and the slower reaction kinetics are acceptable.

Choose Cu-Catalyzed Click Chemistry (CuAAC) when:

  • The synthesis is performed in vitro on purified peptides.

  • Rapid reaction times and near-quantitative yields are the highest priority.

  • The resulting triazole linkage is acceptable in the final product and potential issues with residual copper can be managed through purification.

Choose Cu-Free Click Chemistry (SPAAC) when:

  • The ligation needs to be performed in a biological context, such as on live cells or in whole organisms.

  • A combination of good biocompatibility and fast reaction kinetics is required.

  • The potential for steric hindrance from the bulky cyclooctyne is not a concern for the function of the final peptide conjugate.

Ultimately, a careful evaluation of the biological context, the desired final product, and the required reaction efficiency will guide the selection of the most appropriate ligation chemistry. As these powerful techniques continue to evolve, they will undoubtedly open up new avenues for peptide and protein engineering in research and drug development.

A Comparative Guide to 2'-Azidoacetophenone and Diazirine Photo-Crosslinkers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of chemical biology and drug development, the precise identification of molecular interactions is paramount. Photo-crosslinkers are invaluable tools that, upon photoactivation, covalently bind to interacting molecules, allowing for the capture and analysis of transient and stable complexes. This guide provides a detailed comparison of two popular classes of photo-crosslinkers: 2'-azidoacetophenone, an aryl azide, and diazirines. We delve into their efficiency, mechanisms, and experimental considerations to assist researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Differences and Performance Metrics

While a direct head-to-head quantitative comparison of this compound and a specific diazirine under identical conditions is not extensively documented in publicly available literature, we can infer their relative performance from studies comparing their broader classes (aryl azides and diazirines). The following table summarizes key characteristics and available quantitative data.

FeatureThis compound (Aryl Azide)Diazirine
Photoreactive Group Aryl AzideDiazirine
Reactive Intermediate NitreneCarbene and Diazo
Activation Wavelength 250-350 nm330-370 nm
Size Larger, bulkierSmaller, less sterically hindering
Crosslinking Yield Generally lower to moderateCan be significantly higher
Specificity Can be less specific due to longer-lived intermediatesCan be tuned for specificity (diazo for acidic residues, carbene for broader reactivity)
Stability Generally stable in the darkGood photostability until activation
Quantitative Labeling Yield (Example) Not directly available for this compound. A related benzophenone (B1666685) probe showed 16% labeling of SPIN1 protein.[1]Probes targeting the same protein achieved 59% and 49% labeling.[1] An aryl diazirine showed comparable labeling yields to an alkyl diazirine.[2]

Delving into the Mechanisms: Nitrenes vs. Carbenes and Diazos

The efficiency and specificity of a photo-crosslinker are intrinsically linked to its photoactivation mechanism and the resulting reactive intermediates.

This compound (Aryl Azide) , upon irradiation with UV light (typically 250-350 nm), releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H and N-H bonds or add to double bonds in proximal molecules. However, aryl nitrenes can also undergo intramolecular rearrangement to form less reactive species, which can sometimes lead to lower crosslinking yields and potential side reactions.

Diazirines are three-membered ring structures that are activated by longer wavelength UV light (330-370 nm), which is generally less damaging to biological samples.[3] Upon photoactivation, diazirines also release N₂ to primarily form a highly reactive carbene intermediate. This carbene can readily insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, making it a very efficient crosslinking agent.[4] Furthermore, recent studies have shown that alkyl diazirines can also form a diazo intermediate, which exhibits a preference for reacting with acidic amino acid residues such as aspartate and glutamate.[2][5] This dual reactivity of diazirines offers the potential for more specific or tunable crosslinking experiments.

Visualizing the Pathways

To better understand the distinct mechanisms, the following diagrams illustrate the photoactivation pathways of this compound and diazirine.

G cluster_azido This compound Activation A This compound B Excited State A->B UV Light (250-350 nm) C Nitrene Intermediate B->C - N₂ D Crosslinked Product C->D Insertion/Addition E Rearrangement Products C->E

Photoactivation of this compound.

G cluster_diazirine Diazirine Activation A Diazirine B Excited State A->B UV Light (330-370 nm) C Carbene Intermediate B->C - N₂ D Diazo Intermediate B->D E Crosslinked Product (Broad) C->E Insertion F Crosslinked Product (Acidic Residues) D->F Reaction with Acidic Residues

Photoactivation of Diazirine.

Experimental Protocols: A Guide to Implementation

The following protocols provide a general framework for conducting a photo-crosslinking experiment. Specific conditions, such as concentration and irradiation time, should be optimized for each biological system.

General Workflow for a Comparative Photo-Crosslinking Experiment

G A Prepare Protein Sample B Add Photo-crosslinker (this compound or Diazirine) A->B C Incubate in the Dark B->C D UV Irradiation C->D E Quench Reaction D->E F Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) E->F

Comparative Photo-Crosslinking Workflow.
Detailed Methodologies

1. Preparation of Reagents:

  • Protein Sample: Prepare the purified protein of interest in a suitable, amine-free buffer (e.g., HEPES, phosphate (B84403) buffer) at a concentration of 1-10 µM.

  • Photo-crosslinker Stock Solutions: Prepare a 10-100 mM stock solution of this compound or the diazirine-based crosslinker in a compatible organic solvent like DMSO or DMF.

2. Crosslinking Reaction:

  • Add the photo-crosslinker stock solution to the protein sample to a final concentration of 10-500 µM. The optimal concentration needs to be determined empirically.

  • Incubate the mixture in the dark at room temperature or on ice for 15-30 minutes to allow for binding.

  • Transfer the sample to a suitable UV-transparent vessel (e.g., quartz cuvette, microplate).

  • Irradiate the sample with a UV lamp.

    • For This compound , use a UV source with a wavelength between 250-350 nm.

    • For diazirines , use a UV source with a wavelength between 330-370 nm.[3]

  • The irradiation time can range from 1 to 30 minutes and should be optimized.[4] A common starting point is 15 minutes.

3. Quenching and Analysis:

  • After irradiation, quench any unreacted photo-crosslinker by adding a scavenger, such as dithiothreitol (B142953) (DTT) or a primary amine-containing buffer (e.g., Tris), if compatible with downstream analysis.

  • Analyze the crosslinked products using techniques such as:

    • SDS-PAGE: To visualize the formation of higher molecular weight crosslinked species.

    • Western Blotting: To identify specific protein partners in the crosslinked complex.

    • Mass Spectrometry: To identify the crosslinked proteins and map the sites of crosslinking.

Conclusion: Making an Informed Choice

The selection between this compound and diazirine photo-crosslinkers depends on the specific experimental goals and the nature of the biological system under investigation.

  • Diazirines are often favored for their higher crosslinking efficiency, smaller size (which minimizes steric hindrance), and activation at longer, less-damaging UV wavelengths.[3][6] The dual reactivity of alkyl diazirines, targeting both a broad range of residues via the carbene intermediate and acidic residues via the diazo intermediate, offers an added layer of versatility.[2][5]

  • This compound and other aryl azides remain a viable option, particularly when their specific chemical properties are advantageous or when historical data with this class of compounds is relevant.

For researchers embarking on new photo-crosslinking studies, diazirine-based reagents represent a modern and often more efficient choice. However, empirical validation and optimization are crucial for the success of any photo-crosslinking experiment. This guide provides the foundational knowledge and experimental framework to enable researchers to make informed decisions and design robust experiments to unravel the intricacies of molecular interactions.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Monoamine Oxidase Inhibitors Derived from 2'-Azidoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel and effective enzyme inhibitors is a continuous endeavor. This guide provides a comprehensive comparison of the biological activity of compounds synthesized from 2'-Azidoacetophenone, with a specific focus on their potent monoamine oxidase (MAO) inhibitory effects. By presenting quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathway, this document serves as a valuable resource for evaluating the therapeutic promise of this emerging class of compounds.

A recent study has highlighted the potential of 1,2,3-triazole derivatives of acetophenone, synthesized from this compound, as effective inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes play a crucial role in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression.

Performance Comparison: this compound Derivatives vs. Alternative MAO Inhibitors

The synthesized 2'-(1,2,3-triazoyl)-acetophenones have demonstrated significant inhibitory activity against both MAO-A and MAO-B isoforms. To provide a clear perspective on their efficacy, the following table summarizes their half-maximal inhibitory concentration (IC50) values alongside those of well-established and alternative MAO inhibitors.

Compound ClassSpecific CompoundTarget EnzymeIC50 (µM)Reference
2'-(1,2,3-triazoyl)-acetophenones Compound 1 (da Costa et al.)MAO-A54 - 114[1]
Compound 1 (da Costa et al.)MAO-B18.14 ± 1.06[1]
Compound 2 (da Costa et al.)MAO-A54 - 114[1]
Compound 2 (da Costa et al.)MAO-B57.71 ± 2.12[1]
Compound 3 (da Costa et al.)MAO-A54 - 114[1]
Compound 3 (da Costa et al.)MAO-B90.59 ± 1.72[1]
Propargylamines (Irreversible) ClorgylineMAO-ASelective for MAO-A[]
L-Deprenyl (Selegiline)MAO-BNanomolar range[]
RasagilineMAO-BNanomolar range[]
Reversible Inhibitors of MAO-A (RIMAs) MoclobemideMAO-ALow affinity in vitro, more active ex vivo[]
Cyclopropylamines (Irreversible) Tranylcypromine (Parnate)MAO-B (primarily)-[]
Chalcones XanthoangelolMAO-A43.4[3]
XanthoangelolMAO-B43.9[3]
4-HydroxyderricinMAO-B3.43[3]
Other Acetophenone Derivatives Compound 1j (MedChemComm)MAO-B0.0129[4]
Compound 2e (MedChemComm)MAO-B0.0117[4]

Experimental Protocols

The evaluation of the MAO inhibitory activity of the this compound derivatives was conducted using a standardized in vitro fluorometric assay. The following provides a detailed methodology for this key experiment.

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MAO-A and MAO-B enzymes.

Materials:

  • MAO-A and MAO-B enzymes (recombinant human)

  • Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Substrate: p-Tyramine

  • Fluorescent Probe: Amplex Red

  • Horseradish Peroxidase (HRP)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, and fluorescent probe in the assay buffer according to the manufacturer's instructions.

  • Compound Preparation: Create a series of dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • Add the diluted test compounds to the wells of the 96-well plate.

    • Include the following controls:

      • No-enzyme control (assay buffer only)

      • Vehicle control (no inhibitor)

      • Positive control (known inhibitor)

  • Pre-incubation (for irreversible inhibitors): If assessing irreversible inhibitors, pre-incubate the plate with the MAO enzyme and test compounds for a specific duration (e.g., 15 minutes at 37°C).

  • Reaction Initiation: Add the substrate and fluorescent probe mixture to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C, protected from light, for a predetermined time.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red). Readings can be taken at multiple time points (kinetic) or as a single endpoint measurement.[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_mito Mitochondrion (Presynaptic) Monoamine Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicles Monoamine->Vesicle Release Release Vesicle->Release Synapse Monoamines in Synapse Release->Synapse Neurotransmitter Release Receptor Postsynaptic Receptors Synapse->Receptor Reuptake Reuptake Transporter Synapse->Reuptake Reuptake Signal Signal Transduction Receptor->Signal Reuptake->Monoamine MAO Monoamine Oxidase (MAO) Reuptake->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites H2O2 Hydrogen Peroxide (ROS) MAO->H2O2 Inhibitor MAO Inhibitor (this compound Derivative) Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase Signaling Pathway and Inhibition.

Experimental_Workflow start Start: Synthesize 2'-(1,2,3-triazoyl)- acetophenones from this compound prep Prepare Serial Dilutions of Compounds start->prep assay Perform In Vitro MAO Inhibition Assay (Fluorometric Method) prep->assay measure Measure Fluorescence Intensity assay->measure controls Include Controls: - No Enzyme - Vehicle - Positive Inhibitor controls->assay analyze Calculate Percent Inhibition and Determine IC50 Values measure->analyze compare Compare IC50 Values with Alternative MAO Inhibitors analyze->compare end Conclusion: Evaluate Therapeutic Potential compare->end

Caption: Experimental Workflow for MAO Inhibition Assay.

References

Safety Operating Guide

Safe Disposal of 2'-Azidoacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 2'-Azidoacetophenone, a potentially explosive and toxic organic azide (B81097). Adherence to these procedures is critical for mitigating risks to personnel and the environment.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound and other azide compounds. Organic azides can be sensitive to shock, heat, and friction, and may decompose explosively.[1] They are also highly toxic.[1] Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Consider double-gloving.

  • Body Protection: A flame-resistant lab coat.

  • Work Area: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood with the sash positioned as low as possible.[2] A blast shield is recommended when working with potentially reactive azides.[2]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] In-laboratory treatment or neutralization should not be attempted without specific institutional approval and established, validated protocols.

Waste Collection and Storage:

  • Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated and clearly labeled hazardous waste container.[4] The container should be made of a compatible material, such as glass or polyethylene, and have a secure, tight-fitting lid.[5] Avoid using metal containers or caps, as azides can react with metals like lead and copper to form highly explosive salts.[5][6]

  • Labeling: The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[4] Also, include the appropriate hazard warnings (e.g., "Potentially Explosive," "Acutely Toxic").

  • Segregation: Azide-containing waste must be segregated from other waste streams, especially acidic wastes.[1] The reaction of azides with acids can generate highly toxic and explosive hydrazoic acid.[1]

  • Storage: Store the sealed hazardous waste container in a cool, dry, and designated satellite accumulation area away from heat, sparks, and open flames.[5][7] The storage location should be within the laboratory and under the control of the laboratory personnel.

Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel.[4] They will provide instructions for the proper pickup and disposal of the waste.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

Spill Management:

In the event of a spill of this compound:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Containment: For small spills within a chemical fume hood, you may be able to clean it up if you are trained to do so. Cover the spill with an inert absorbent material such as sand or vermiculite.[8]

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2] Avoid creating dust.

  • Decontamination: Decontaminate the spill area. For azides, a common practice is to wipe the area with a dilute solution of sodium nitrite (B80452) followed by a dilute acid (always check for compatibility and follow established procedures from your safety office).[6] All cleaning materials must also be disposed of as hazardous waste.[9]

  • Report: Report the spill to your supervisor and EHS office, regardless of the size.

Quantitative Data Summary

ParameterGuidelineSource
Carbon to Nitrogen Ratio (C/N)For an organic azide to be considered for handling in larger quantities, the number of carbon atoms should ideally be greater than the number of nitrogen atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities, used or quenched promptly, and stored at low temperatures (-18°C) and in the dark.[1]
"Rule of Six" for StabilityThere should be at least six carbon atoms for every energetic functional group (like the azide group) in the molecule to be considered reasonably stable.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in Designated, Labeled, Non-Metallic Container B->C D Is the waste acidic? C->D E Segregate from Acidic Waste D->E Yes F Store Securely in a Cool, Dry Designated Satellite Accumulation Area D->F No E->F G Is the container full or ready for disposal? F->G G->F No H Contact Institutional EHS for Pickup G->H Yes I Complete Hazardous Waste Disposal Documentation H->I J EHS Collects Waste for Licensed Disposal I->J K End: Proper Disposal Complete J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the Safety Data Sheet for the most accurate and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.